Product packaging for 4-Bromo-1H-pyrazole-3-carboxamide(Cat. No.:CAS No. 932-65-0)

4-Bromo-1H-pyrazole-3-carboxamide

Cat. No.: B1290593
CAS No.: 932-65-0
M. Wt: 190 g/mol
InChI Key: OVJPKNPBZYQCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C4H4BrN3O and its molecular weight is 190 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrN3O B1290593 4-Bromo-1H-pyrazole-3-carboxamide CAS No. 932-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJPKNPBZYQCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634786
Record name 4-Bromo-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-65-0
Record name 4-Bromo-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1H-pyrazole-3-carboxamide, a valuable building block in medicinal chemistry and drug discovery. This document details the necessary experimental protocols, summarizes key quantitative data, and illustrates the synthesis and characterization workflows.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the precursor, 4-Bromo-1H-pyrazole-3-carboxylic acid, followed by its amidation.

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid

There are established methods for the synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid. One common approach involves the oxidation of 4-bromo-3-methylpyrazole.

Experimental Protocol:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol), and 200 mL of water.

  • Heat the mixture to 90°C while stirring.

  • Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature. The reaction is monitored for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL and cool to 0°C.

  • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid. A yield of 64.2% has been reported for this method.[1]

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the carboxamide can be achieved via the formation of an acyl chloride intermediate, followed by reaction with ammonia.

Experimental Protocol:

  • In a round-bottom flask, suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-1H-pyrazole-3-carbonyl chloride.

  • Cool the crude acyl chloride in an ice bath and slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

  • Continue stirring at 0°C for an additional 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield this compound.

Characterization Data

The following tables summarize the key physical, chemical, and spectral properties of the precursor and the final product.

Physical and Chemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
4-Bromo-1H-pyrazole-3-carboxylic acidC₄H₃BrN₂O₂190.9813745-17-0Solid
This compoundC₄H₄BrN₃O189.99932-65-0Solid
Expected Spectral Data for this compound
TechniqueExpected Data
¹H NMR - A broad singlet for the pyrazole N-H proton (δ > 10 ppm). - A singlet for the pyrazole C5-H proton. - Two broad singlets for the amide (-CONH₂) protons.
¹³C NMR - A signal for the amide carbonyl carbon (C=O) in the range of δ 160-170 ppm. - Signals for the pyrazole ring carbons. The carbon bearing the bromine atom (C4) would be expected at a lower field compared to the other pyrazole carbons.
IR (cm⁻¹) - N-H stretching vibrations for the pyrazole and amide groups in the range of 3100-3400 cm⁻¹. - A strong C=O stretching vibration for the amide group around 1650-1680 cm⁻¹. - N-H bending vibrations around 1600-1640 cm⁻¹.
Mass Spec (m/z) - The molecular ion peak [M]⁺ corresponding to the mass of the compound. - Isotopic peaks for bromine ([M]⁺ and [M+2]⁺ with approximately equal intensity).

Workflow Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid cluster_step2 Step 2: Amidation start1 4-Bromo-3-methylpyrazole reaction1 Oxidation start1->reaction1 reagents1 KMnO₄, H₂O reagents1->reaction1 intermediate 4-Bromo-1H-pyrazole-3-carboxylic acid reaction1->intermediate reaction2 Amidation intermediate->reaction2 reagents2 1. SOCl₂ 2. NH₃·H₂O reagents2->reaction2 product This compound reaction2->product Characterization_Workflow cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization purification Recrystallization / Chromatography nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp final_structure Structure Elucidation & Purity Confirmation nmr->final_structure ir->final_structure ms->final_structure mp->final_structure product Synthesized Product product->purification

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structural analogs, namely 4-Bromo-1H-pyrazole-3-carboxylic acid and its methyl ester, alongside computational predictions. This document offers detailed, adaptable experimental protocols for the synthesis and characterization of the title compound, enabling researchers to produce and validate its properties in a laboratory setting. Furthermore, potential biological activities and signaling pathways are discussed based on the known pharmacology of similar pyrazole-carboxamide scaffolds, providing a rationale for its investigation as a potential therapeutic agent.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery. The introduction of a bromine atom and a carboxamide functional group at specific positions on the pyrazole ring, as in this compound, can significantly influence the molecule's physicochemical properties and its interactions with biological targets. These modifications can modulate factors such as cell permeability, metabolic stability, and binding affinity to proteins, which are critical determinants of a drug candidate's success. This guide aims to provide a foundational understanding of the key physicochemical parameters of this compound to support further research and development efforts.

Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₄H₄BrN₃OCalculated
Molecular Weight 190.00 g/mol Calculated
Melting Point (°C) Not available. For comparison, the carboxylic acid melts at a range of temperatures, and the methyl ester has a reported melting point. The amide is expected to have a relatively high melting point due to its ability to form strong intermolecular hydrogen bonds.Inferred from Analogs
Boiling Point (°C) Not available. Likely to decompose at high temperatures.Inferred
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF.Computational Prediction
pKa Not available. The amide proton is weakly acidic, while the pyrazole NH is also acidic. The pyrazole ring nitrogens are basic.Inferred
logP Not available. The value is predicted to be low, indicating a degree of hydrophilicity.Computational Prediction

Note: The data presented above should be considered as estimations. Experimental determination is required for accurate characterization.

Experimental Protocols

Synthesis of this compound

A proposed two-step synthesis starting from the commercially available 4-Bromo-1H-pyrazole-3-carboxylic acid is outlined below.

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carbonyl chloride

  • To a stirred solution of 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (2-3 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Bromo-1H-pyrazole-3-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-Bromo-1H-pyrazole-3-carbonyl chloride from Step 1 in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise with vigorous stirring.

  • Continue stirring at 0 °C for 1 hour and then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

  • If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure this compound.

G cluster_synthesis Synthesis Workflow start 4-Bromo-1H-pyrazole-3-carboxylic acid step1 React with Oxalyl Chloride/DMF start->step1 intermediate 4-Bromo-1H-pyrazole-3-carbonyl chloride step1->intermediate step2 React with Ammonia intermediate->step2 product This compound step2->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for this compound.

Determination of Melting Point
  • Ensure the synthesized this compound is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C per minute initially.

  • Observe the approximate melting temperature.

  • Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility
  • Prepare saturated solutions of this compound in various solvents (e.g., water, ethanol, DMSO, etc.) by adding an excess of the compound to a known volume of the solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the solutions to remove undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the solubility in units such as mg/mL or mol/L.

Determination of pKa by Potentiometric Titration
  • Calibrate a pH meter using standard buffer solutions.

  • Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in pure water is low).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and separately with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added to generate titration curves.

  • The pKa values can be determined from the half-equivalence points on the titration curves.

Determination of logP by HPLC
  • Prepare a series of standard compounds with known logP values.

  • Develop a reversed-phase HPLC (RP-HPLC) method with a suitable C18 column and a mobile phase consisting of a buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Inject the standard compounds and determine their retention times.

  • Calculate the capacity factor (k') for each standard.

  • Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k') values.

  • Inject the this compound sample and determine its retention time and calculate its log(k').

  • Use the calibration curve to determine the logP of the sample.

G cluster_characterization Compound Characterization Workflow start Synthesized this compound mp Melting Point Determination start->mp sol Solubility Assay start->sol pka pKa Determination (Titration) start->pka logp logP Determination (HPLC) start->logp data Physicochemical Data mp->data sol->data pka->data logp->data

Caption: Workflow for the physicochemical characterization of the compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not yet reported, the pyrazole-carboxamide scaffold is a common feature in a variety of biologically active molecules. Many derivatives have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases such as cancer.

For instance, pyrazole-carboxamide derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other tyrosine kinases. These kinases are involved in cell cycle regulation, immune responses, and cell growth and proliferation. The presence of the bromo substituent can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets in the kinase active site. The carboxamide group is often crucial for forming key hydrogen bond interactions with the hinge region of the kinase domain.

Therefore, it is plausible that this compound could be a starting point for the development of novel kinase inhibitors. Further research, including in vitro kinase screening and cellular assays, would be necessary to elucidate its specific biological targets and mechanism of action.

G cluster_pathway Potential Kinase Inhibition Pathway compound This compound kinase Protein Kinase compound->kinase Inhibition product Phosphorylated Substrate kinase->product atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling product->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: A potential mechanism of action via protein kinase inhibition.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery, particularly as a scaffold for kinase inhibitors. This technical guide provides a foundational resource for researchers by summarizing its estimated physicochemical properties, offering detailed protocols for its synthesis and characterization, and discussing its potential biological relevance. The experimental procedures outlined herein will enable the generation of robust data to accurately define the compound's profile and guide future studies into its therapeutic potential.

4-Bromo-1H-pyrazole-3-carboxamide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, and key synthetic methodologies.

Core Compound Information

CAS Number: 932-65-0[1][2][3][4][5]

Molecular Structure:

Caption: 2D molecular structure of this compound.

Physicochemical and Computed Properties

The following table summarizes the key physicochemical and computed properties of this compound.

PropertyValueSource
Molecular Formula C4H4BrN3O[2][3][4]
Molecular Weight 189.998 g/mol [3]
Appearance White Powder[2]
Density 2.0 ± 0.1 g/cm³[4]
Flash Point 215.3 ± 24.6 °C[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The first step involves the synthesis of the key intermediate, 4-Bromo-1H-pyrazole-3-carboxylic acid, followed by its amidation.

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0)

Method: Oxidation of 4-bromo-3-methylpyrazole [6]

This method involves the oxidation of 4-bromo-3-methylpyrazole using a strong oxidizing agent like potassium permanganate.

Experimental Protocol:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Stir the mixture and heat to 90°C.

  • Add potassium permanganate (0.15 mol) in portions over a period of time, maintaining the reaction temperature.

  • Continue the reaction for 8 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove manganese dioxide and wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL.

  • Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid. The reported yield for this method is 64.2%.[6]

The following diagram illustrates the workflow for the synthesis of the carboxylic acid intermediate.

Synthesis_of_4_Bromo_1H_pyrazole_3_carboxylic_acid Workflow for the Synthesis of the Carboxylic Acid Intermediate reagents 4-bromo-3-methylpyrazole + H2O heating Heat to 90°C reagents->heating addition Add KMnO4 in portions heating->addition reaction React for 8 hours addition->reaction cooling Cool to room temperature reaction->cooling filtration1 Filter and wash cooling->filtration1 concentration Concentrate filtrate filtration1->concentration precipitation Cool to 0°C and acidify to pH 3 concentration->precipitation filtration2 Filter and dry precipitation->filtration2 product 4-Bromo-1H-pyrazole-3-carboxylic acid filtration2->product

Caption: Synthesis workflow for 4-Bromo-1H-pyrazole-3-carboxylic acid.

Step 2: Amidation of 4-Bromo-1H-pyrazole-3-carboxylic acid

Method: Conversion to Acid Chloride followed by Ammonolysis

This is a standard and effective method for converting a carboxylic acid to a primary amide.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dioxane or THF).

  • Cool the solution in an ice bath and slowly add a concentrated aqueous solution of ammonia (an excess) with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • If a precipitate forms, filter the solid, wash it with cold water, and dry it to obtain this compound. If no precipitate forms, the product can be extracted from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole derivatives are a significant class of compounds in pharmaceutical research due to their wide range of biological activities.[6] While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs are present in many biologically active molecules.

The pyrazole ring is a key pharmacophore, and the bromo- and carboxamide- functionalities at the 4- and 3-positions, respectively, make this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the pyrazole core.

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of diverse molecular scaffolds.

Medicinal_Chemistry_Applications Role as a Versatile Synthetic Intermediate start This compound functionalization Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->functionalization derivatives Diverse Pyrazole-3-carboxamide Derivatives functionalization->derivatives screening Biological Screening derivatives->screening sub_nodes Potential Therapeutic Areas: - Kinase Inhibitors - Anti-inflammatory Agents - Anticancer Agents - Agrochemicals screening->sub_nodes

Caption: Role of this compound in medicinal chemistry.

References

The Rising Profile of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the pyrazole scaffold has proven to be a privileged structure, forming the core of numerous approved drugs.[1] A particular subset of this family, the 4-bromo-1H-pyrazole-3-carboxamide derivatives, is gaining significant attention for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on these promising compounds, summarizing their biological activities, detailing key experimental protocols, and visualizing relevant molecular pathways and experimental workflows.

A Versatile Scaffold with Broad-Spectrum Biological Activity

Derivatives of this compound have demonstrated a wide array of pharmacological effects, positioning them as attractive candidates for further development in several therapeutic areas. The core structure, featuring a bromine atom at the 4-position of the pyrazole ring and a carboxamide group at the 3-position, provides a unique combination of steric and electronic properties that can be readily modified to optimize activity and selectivity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyrazole carboxamide derivatives. While specific data on a broad series of this compound derivatives is still emerging, studies on closely related analogs highlight the promise of this structural motif. For instance, derivatives of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde have shown remarkable activity against various human cancer cell lines.[2] One such derivative, compound 2 , exhibited potent cytotoxicity against the HepG2 hepatocellular carcinoma cell line with an IC50 value of 9.13 µM, outperforming the standard drug doxorubicin (IC50 = 34.24 µM).[2] Another derivative, compound 7 , was found to be highly active against MCF-7 breast cancer, A549 lung carcinoma, and PC3 prostatic cancer cell lines.[2]

These findings suggest that the brominated pyrazole core can serve as a valuable pharmacophore in the design of novel anticancer agents. The proposed mechanisms of action for some pyrazole derivatives include the inhibition of critical cellular pathways involved in cancer progression.

anticancer_pathway

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area.[3][4] While specific minimum inhibitory concentration (MIC) data for a series of this compound derivatives is not yet widely published, related compounds have demonstrated significant antibacterial and antifungal properties.

For example, a study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives revealed potent activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[5] One derivative, 5d , exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL.[5] This highlights the potential of incorporating a bromo-substituted aromatic or heteroaromatic ring system into a carboxamide scaffold to achieve potent antimicrobial effects.

antimicrobial_workflow

Enzyme Inhibition

Quantitative Data Summary

To facilitate comparison and further research, the available quantitative biological activity data for derivatives containing a brominated pyrazole or a closely related bromo-carboxamide scaffold are summarized below.

Table 1: Anticancer Activity of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde Derivatives [2]

Compound IDCancer Cell LineIC50 (µM)
2 HepG29.13
7 MCF-716.52
7 A5496.52
7 PC39.13
DoxorubicinHepG234.24
DoxorubicinMCF-720.85
DoxorubicinA5495.93
DoxorubicinPC338.02

Table 2: Antimicrobial Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative [5]

Compound IDMicroorganismMIC (mg/mL)
5d XDR S. Typhi6.25

Table 3: Enzyme Inhibitory Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative [5]

Compound IDEnzymeIC50 (µM)
5d Alkaline Phosphatase1.469 ± 0.02

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of scientific research. Below are methodologies for key experiments cited in the literature for related compounds, which can be adapted for the evaluation of this compound derivatives.

Synthesis of N-substituted-4-bromo-1H-pyrazole-3-carboxamides (General Procedure)

A typical synthesis would involve the coupling of 4-bromo-1H-pyrazole-3-carboxylic acid with a desired amine.

synthesis_workflow

Detailed Protocol:

  • To a solution of 4-bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), add a coupling reagent like HATU (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-4-bromo-1H-pyrazole-3-carboxamide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microbes with no drug) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions

The diverse biological activities of this compound derivatives and their analogs make them a highly attractive scaffold for future drug discovery efforts. Further research should focus on:

  • Synthesis of diverse libraries: Systematic modification of the substituents on the carboxamide nitrogen and the pyrazole ring will be crucial to establish clear structure-activity relationships (SAR).

  • Elucidation of mechanisms of action: In-depth studies are needed to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

spectroscopic analysis (NMR, IR, Mass Spec) of 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-Bromo-1H-pyrazole-3-carboxamide, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for acquiring this data, and presents visual workflows for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹³C NMR Chemical Shift (δ, ppm)Assignment
~7.8 - 8.2Singlet1HC5-H
~7.0 - 7.5 (broad)Singlet2H-CONH₂
~12.5 - 13.5 (broad)Singlet1HN1-H
~160 - 165C=O (Amide)
~135 - 140C3
~130 - 135C5
~95 - 100C4

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

Table 2: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadN-H Stretch (Amide and Pyrazole)
3100 - 3000MediumC-H Stretch (Aromatic)
~1680StrongC=O Stretch (Amide I)
~1600MediumN-H Bend (Amide II)
~1550MediumC=C and C=N Stretch (Pyrazole Ring)
~1050MediumC-Br Stretch
Table 3: Anticipated Mass Spectrometry (MS) Data
Ionm/z (relative intensity, %)Fragmentation Note
[M]⁺190/192 (100)Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1)
[M-NH₂]⁺174/176Loss of the amino group
[M-CONH₂]⁺146/148Loss of the carboxamide group

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be employed if necessary.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to the sample.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1][2]

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[1][2]

  • Data Acquisition:

    • Place the prepared sample (ATR unit or KBr pellet holder) into the sample compartment of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample like this compound, direct insertion probe (DIP) with electron ionization (EI) is a common method. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid chromatography system (LC-MS) with an electrospray ionization (ESI) source.[3]

  • Ionization (Electron Ionization - EI):

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3]

    • This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (approximately equal intensity for M and M+2) should be clearly visible.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start: this compound dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq processing Fourier Transform & Phasing h1_acq->processing c13_acq->processing analysis Chemical Shift & Coupling Analysis processing->analysis structure Structure Elucidation analysis->structure

NMR Spectroscopy Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Solid Sample atr_path ATR Method: Place on Crystal start->atr_path Direct kbr_path KBr Pellet: Grind with KBr & Press start->kbr_path Indirect instrument Place in FTIR Spectrometer atr_path->instrument kbr_path->instrument background Collect Background Spectrum instrument->background sample_spec Collect Sample Spectrum background->sample_spec subtraction Background Subtraction sample_spec->subtraction peak_analysis Identify Absorption Bands subtraction->peak_analysis functional_groups Assign Functional Groups peak_analysis->functional_groups

IR Spectroscopy Experimental Workflow

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_result Data Interpretation start Start: Sample introduction Introduce into Mass Spectrometer start->introduction ionization Ionize (e.g., EI, ESI) introduction->ionization analyzer Separate Ions by m/z ionization->analyzer detector Detect Ions analyzer->detector spectrum Generate Mass Spectrum detector->spectrum mol_ion Identify Molecular Ion Peak spectrum->mol_ion fragmentation Analyze Fragmentation Pattern mol_ion->fragmentation structure Confirm Structure & Mass fragmentation->structure

References

An In-depth Technical Guide on the Solubility and Stability of 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar pyrazole derivatives and established principles of pharmaceutical sciences to present a thorough analysis of its expected solubility and stability characteristics. Detailed, adaptable experimental protocols for determining these properties are provided, alongside a discussion of potential degradation pathways. Furthermore, this guide explores the potential biological relevance of this compound by examining the signaling pathways of known pyrazole-containing therapeutic agents, such as succinate dehydrogenase (SDH) and poly (ADP-ribose) polymerase (PARP) inhibitors. This information is intended to serve as a valuable resource for researchers engaged in the development of pyrazole-based compounds.

Introduction

Pyrazole carboxamides are a well-established class of compounds with a broad spectrum of biological activities, finding applications as fungicides, insecticides, and therapeutic agents in human health. The substituent pattern on the pyrazole ring and the nature of the carboxamide group are critical determinants of their biological activity and physicochemical properties. This compound, a halogenated pyrazole derivative, represents a scaffold with potential for further chemical exploration and development.

Understanding the solubility and stability of a lead compound is a cornerstone of preclinical development. These parameters directly influence its formulation, bioavailability, and ultimately, its therapeutic efficacy and safety profile. This guide aims to provide a detailed examination of these critical attributes for this compound.

Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicBasis of Estimation
Molecular Formula C₄H₄BrN₃OCalculated
Molecular Weight 190.00 g/mol Calculated
Appearance Likely a white to off-white crystalline solidAnalogy to similar pyrazole derivatives
Aqueous Solubility Predicted to be lowPresence of a lipophilic bromophenyl group and a crystalline amide structure.
Organic Solvent Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols like ethanol and methanol.General solubility trends for similar organic compounds.
pKa The pyrazole NH proton is weakly acidic (pKa ~14-15), while the amide proton is very weakly acidic. The pyrazole nitrogens are weakly basic.General pKa values for pyrazoles and amides.

Solubility Profile

The solubility of a compound is a critical factor for its absorption and distribution in biological systems. The following section outlines a detailed protocol for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

This protocol is adapted from standard laboratory procedures for solubility assessment of new chemical entities.

Objective: To determine the quantitative solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (95% and absolute)

  • Methanol

  • Acetonitrile

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purified water (Milli-Q or equivalent)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into separate vials for each solvent to be tested.

    • Add a defined volume of each solvent (e.g., 1 mL) to the respective vials.

    • Cap the vials tightly and vortex for 1 minute to ensure initial dispersion.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing:

    • After the incubation period, visually inspect the vials for the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO or acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting peak area against concentration.

    • Dilute the filtered supernatant samples with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted samples into the HPLC system and determine the concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility in mg/mL or µg/mL using the following formula: Solubility = (Concentration from HPLC) x (Dilution factor)

Table 2: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water25< 0.1
PBS (pH 7.4)25< 0.1
Ethanol251 - 5
Methanol255 - 10
Acetonitrile251 - 5
DMSO25> 50

Stability Profile

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies and is essential for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.

4.1.1. Experimental Protocol for Forced Degradation

Objective: To investigate the degradation of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating HPLC method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and 1 N HCl in separate vials. Heat at 60-80 °C for several hours. Take samples at various time points. Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and 1 N NaOH in separate vials. Keep at room temperature or heat gently (e.g., 40 °C) for several hours. Take samples at various time points. Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for several hours, protected from light. Take samples at various time points.

    • Thermal Degradation: Expose a solid sample of the compound and a solution of the compound to dry heat (e.g., 80-100 °C) for a specified period.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Analyze the stressed samples by a suitable stability-indicating HPLC method (see section 4.2).

    • The goal is to achieve 5-20% degradation of the parent compound. The stress conditions (temperature, time, and concentration of the stressor) may need to be optimized to achieve this target.

    • Use a PDA detector to monitor for the appearance of new peaks and to check for peak purity of the parent compound.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

4.2.1. Proposed HPLC Method Parameters

The following is a proposed starting point for a stability-indicating RP-HPLC method for this compound. Method development and validation would be required.

Table 3: Proposed Stability-Indicating RP-HPLC Method

ParameterProposed Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax of the compound)
Injection Volume 10 µL

4.2.2. Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity of the method will be demonstrated by its ability to resolve the main peak from all degradation product peaks generated during the forced degradation studies.

Potential Biological Signaling Pathways

While the specific biological targets of this compound are not yet defined, the pyrazole carboxamide scaffold is present in several classes of biologically active molecules. Understanding the mechanisms of these related compounds can provide insights into the potential pathways that this compound might modulate.

Succinate Dehydrogenase (SDH) Inhibition

Many pyrazole carboxamides are potent inhibitors of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] SDH plays a crucial role in cellular respiration by oxidizing succinate to fumarate. Inhibition of SDH disrupts ATP production, leading to cellular energy depletion and ultimately cell death. This is a common mechanism of action for many fungicides.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Ubiquinol Ubiquinol (QH2) Complex_I->Ubiquinol Complex_II Succinate Dehydrogenase (Complex II) Fumarate Fumarate Complex_II->Fumarate Complex_II->Ubiquinol Complex_III Complex III Complex_IV Complex IV Complex_III->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Oxidation Ubiquinone Ubiquinone (Q) Ubiquinone->Complex_II Ubiquinol->Complex_III ADP ADP + Pi ADP->ATP_Synthase Inhibitor This compound (Potential SDHI) Inhibitor->Complex_II Inhibition

Caption: Potential inhibition of the mitochondrial electron transport chain by this compound.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The pyrazole moiety is also found in some inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA repair, particularly for single-strand breaks.[3][4] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Activation Replication_Fork Replication Fork DNA_SSB->Replication_Fork encounter PARylation PARylation (Recruitment of repair proteins) PARP->PARylation SSB_Repair Single-Strand Break Repair PARylation->SSB_Repair SSB_Repair->DNA_SSB Repair DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB collapse HR_Repair Homologous Recombination Repair (BRCA dependent) DNA_DSB->HR_Repair Apoptosis Apoptosis DNA_DSB->Apoptosis in HR deficient cells Cell_Survival Cell Survival HR_Repair->Cell_Survival Inhibitor This compound (Potential PARP Inhibitor) Inhibitor->PARP Inhibition

Caption: Potential mechanism of action of this compound as a PARP inhibitor.

Experimental Workflows

Synthesis Workflow

The synthesis of this compound would likely proceed from the corresponding carboxylic acid, which can be synthesized from commercially available starting materials.

Synthesis_Workflow Start 4-Bromo-1H-pyrazole-3-carboxylic acid Activation Activation of Carboxylic Acid (e.g., with SOCl₂ or HATU) Start->Activation Amidation Amidation Reaction (with ammonia or an ammonium salt) Activation->Amidation Purification Purification (Crystallization or Chromatography) Amidation->Purification Characterization Characterization (NMR, MS, Elemental Analysis) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A plausible synthetic workflow for this compound.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the solubility and stability of this compound. The detailed experimental protocols for solubility determination and forced degradation studies offer a practical framework for researchers to generate empirical data for this compound. The exploration of potential biological targets and their signaling pathways provides a rationale for its further investigation in drug discovery programs. As with any new chemical entity, the generation of robust, in-house experimental data is paramount to fully understanding its developability and therapeutic potential.

References

Potential Therapeutic Targets of 4-Bromo-1H-pyrazole-3-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of compounds derived from the 4-Bromo-1H-pyrazole-3-carboxamide scaffold. While the core molecule itself is primarily a versatile synthetic intermediate, its derivatives have emerged as potent inhibitors of key enzymes implicated in oncology and other therapeutic areas. This document collates and presents quantitative data on target inhibition, details relevant experimental methodologies, and visualizes the associated signaling pathways to support ongoing research and drug development efforts. The primary focus is on the inhibition of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) for the treatment of Acute Myeloid Leukemia (AML), with additional discussion on the inhibition of Liver Alcohol Dehydrogenase (LADH) by the related compound, 4-bromopyrazole.

Introduction

This compound is a heterocyclic compound that serves as a valuable building block in medicinal chemistry.[1] Its structural features, particularly the reactive bromine atom, allow for diverse functionalization, leading to the synthesis of libraries of derivatives with a wide range of biological activities.[2] Research has demonstrated that strategic modifications of this pyrazole scaffold can yield compounds with high affinity and selectivity for specific biological targets, making it a promising starting point for drug discovery programs in areas such as oncology and infectious diseases.[2]

This guide will focus on the most promising and well-documented therapeutic targets for derivatives of this compound.

Primary Therapeutic Targets: FLT3 and CDKs in Acute Myeloid Leukemia (AML)

Recent research has highlighted the potential of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives as dual inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are critical targets in the treatment of Acute Myeloid Leukemia (AML).[3]

Fms-like Receptor Tyrosine Kinase 3 (FLT3)

FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[4] Mutations in the FLT3 gene, especially internal tandem duplications (ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[4] These mutations lead to the constitutive activation of FLT3 and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[5]

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that regulate the progression of the cell cycle.[6] The activity of CDKs is dependent on their association with cyclins.[6] In many cancers, the CDK signaling pathway is dysregulated, leading to unchecked cell proliferation. Specifically, CDK2 and CDK4/6 are key regulators of the G1 to S phase transition of the cell cycle.[7]

Quantitative Data: In Vitro Inhibition of FLT3 and CDKs

A key study by Zhi et al. (2019) describes the synthesis and evaluation of a series of 24 novel 1H-pyrazole-3-carboxamide derivatives.[3] The lead compound, 8t , and its predecessor, FN-1501 , demonstrated potent inhibitory activity against FLT3 and various CDKs.

CompoundTargetIC50 (nM)[3]
8t FLT3 0.089
CDK2 0.719
CDK4 0.770
FN-1501 FLT3 2.33
CDK2 1.02
CDK4 0.39
Table 1: Inhibitory activity (IC50) of lead 1H-pyrazole-3-carboxamide derivatives against FLT3 and CDKs.

Compound 8t also showed potent anti-proliferative activity against the MV4-11 human AML cell line, which harbors the FLT3-ITD mutation, with an IC50 of 1.22 nM.[3]

Signaling Pathways

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[8] Derivatives of this compound inhibit the autophosphorylation of FLT3, thereby blocking these downstream signals.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3 Inhibition

FLT3 signaling pathway and its inhibition.

CDK4/6 and CDK2 are instrumental in the G1/S phase transition of the cell cycle. They phosphorylate the Retinoblastoma (Rb) protein, which then releases the E2F transcription factor, allowing for the transcription of genes necessary for DNA replication. Inhibition of CDK2 and CDK4/6 by pyrazole-3-carboxamide derivatives prevents Rb phosphorylation, leading to cell cycle arrest.

CDK_Signaling cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates Rb_E2F Rb-E2F Complex CDK46->Rb_E2F phosphorylates pRb_E2F pRb + E2F Rb_E2F->pRb_E2F CyclinE Cyclin E pRb_E2F->CyclinE E2F promotes transcription CDK2 CDK2 CyclinE->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication Inhibitor This compound Derivative Inhibitor->CDK46 Inhibition Inhibitor->CDK2 Inhibition

CDK-mediated cell cycle progression and its inhibition.
Experimental Protocols

This protocol is a generalized procedure based on common kinase assay methodologies, such as those using ADP-Glo™ technology.

  • Reagent Preparation :

    • Prepare a serial dilution of the test compound (e.g., this compound derivative) in DMSO. Further dilute in the appropriate kinase assay buffer.

    • Prepare solutions of the recombinant kinase (e.g., FLT3, CDK2/Cyclin A, CDK4/Cyclin D1), the corresponding substrate (e.g., a generic tyrosine or serine/threonine peptide), and ATP.

  • Assay Procedure :

    • In a 384-well plate, add the test compound dilution.

    • Add the kinase enzyme to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and generating a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol describes a typical cell viability assay using a reagent like CellTiter-Glo®.

  • Cell Culture :

    • Culture MV4-11 cells in the recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure :

    • Seed the MV4-11 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.

    • Treat the cells with serial dilutions of the test compound or a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

This protocol outlines the general steps for assessing the phosphorylation status of key signaling proteins.

  • Cell Treatment and Lysis :

    • Seed MV4-11 cells and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

    • Harvest the cells, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration.

  • SDS-PAGE and Protein Transfer :

    • Denature the protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, p-Rb, Rb).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis :

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Secondary Therapeutic Target: Liver Alcohol Dehydrogenase (LADH)

The simpler compound, 4-bromopyrazole, has been identified as an inhibitor of liver alcohol dehydrogenase (LADH), an enzyme responsible for the metabolism of alcohol.[2] This suggests a potential, though less explored, therapeutic avenue for pyrazole derivatives in alcohol-related disorders.

Quantitative Data: LADH Inhibition by 4-Bromopyrazole

A study by Li and Theorell (1969) investigated the inhibition of human LADH by various pyrazole analogs.

InhibitorInhibition Constant (Kᵢ) (µM)[9]
Pyrazole2.6
4-Bromopyrazole 0.29
4-Methylpyrazole0.21
4-Iodopyrazole0.12
Table 2: Inhibition constants of pyrazole and its analogs for human liver alcohol dehydrogenase.
Experimental Protocol: LADH Inhibition Assay

This protocol is based on the methods described by Li and Theorell (1969).[3]

  • Enzyme and Reagents :

    • Purified human liver alcohol dehydrogenase.

    • Substrates: Ethanol and NAD+.

    • Inhibitor: 4-bromopyrazole.

    • Buffer: 0.15 M sodium phosphate buffer, pH 7.4.

  • Assay Procedure :

    • The rate of enzymatic reaction is measured by monitoring the increase in fluorescence resulting from the reduction of NAD+ to NADH.

    • Measurements are performed in a fluorometer at 23°C.

    • The reaction mixture contains the buffer, NAD+, ethanol, and the enzyme.

    • To determine the inhibitory effect, various concentrations of 4-bromopyrazole are added to the reaction mixture.

  • Data Analysis :

    • The inhibition constant (Kᵢ) is determined from double reciprocal plots (Lineweaver-Burk plots) of the reaction velocity versus substrate concentration at different inhibitor concentrations. The data indicates that 4-bromopyrazole acts as a competitive inhibitor with respect to ethanol.

LADH_Inhibition cluster_reaction LADH Catalyzed Reaction Ethanol Ethanol LADH LADH Ethanol->LADH Acetaldehyde Acetaldehyde LADH->Acetaldehyde Inhibitor 4-Bromopyrazole Inhibitor->LADH Competitive Inhibition

Inhibition of Liver Alcohol Dehydrogenase by 4-Bromopyrazole.

Conclusion

The this compound scaffold is a promising platform for the development of targeted therapeutics. Its derivatives have demonstrated potent inhibitory activity against FLT3 and CDKs, key drivers of AML, with a clear mechanism of action involving the disruption of critical cell signaling and cell cycle pathways. While the related compound 4-bromopyrazole shows inhibitory activity against LADH, the primary therapeutic potential of the carboxamide derivatives appears to be in oncology. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the clinical potential of this class of compounds. This guide provides a foundational resource for researchers in this field, summarizing the key quantitative data, experimental approaches, and biological pathways associated with this versatile chemical scaffold.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry and drug discovery. Its journey from a laboratory curiosity in the late 19th century to a "privileged scaffold" in modern pharmaceuticals is a testament to its versatile synthetic accessibility and broad spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery and history of pyrazole-based compounds, detailing the seminal synthetic methodologies, the evolution of their therapeutic applications, and the underlying mechanisms of action of early examples. Quantitative data are summarized for comparative analysis, and key experimental protocols are provided to offer a practical understanding of the foundational chemistry.

The Dawn of Pyrazole Chemistry: Knorr's Breakthrough

The history of pyrazole synthesis began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize quinoline derivatives, serendipitously discovered a new class of heterocyclic compounds.[1][2] Through the condensation of ethyl acetoacetate with phenylhydrazine, Knorr isolated 1-phenyl-3-methyl-5-pyrazolone, the first substituted pyrazole.[1][3] This reaction, now famously known as the Knorr pyrazole synthesis , became a foundational method for constructing the pyrazole ring and opened the door to a vast new area of chemical exploration.[4] The parent, unsubstituted pyrazole was later synthesized by Edward Buchner in 1889.

The true impact of Knorr's discovery was realized with the synthesis of Antipyrine (also known as phenazone) in the early 1880s.[5][6] By methylating his newly synthesized pyrazolone, Knorr created one of the world's first synthetic drugs, a potent analgesic and antipyretic that dominated the pharmaceutical market until the rise of aspirin.[6][7] This pioneering work not only introduced a new therapeutic agent but also established pyrazoles as a critical pharmacophore in drug development.

Foundational Synthetic Methodologies

The enduring utility of pyrazole-based compounds is partly due to the robustness and versatility of their synthesis. The classical Knorr synthesis remains a widely used and adapted method.

The Knorr Pyrazole Synthesis (1883)

The original synthesis of a pyrazole derivative by Ludwig Knorr involved the cyclocondensation of a β-ketoester with a hydrazine.[1] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.[4]

Reaction Pathway of the Knorr Pyrazole Synthesis

G Reaction pathway of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Ethyl acetoacetate Ethyl acetoacetate Hydrazone Hydrazone Ethyl acetoacetate->Hydrazone + Phenylhydrazine (Condensation) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone 1-phenyl-3-methyl-5-pyrazolone 1-phenyl-3-methyl-5-pyrazolone Hydrazone->1-phenyl-3-methyl-5-pyrazolone - Ethanol (Intramolecular Cyclization)

Caption: Reaction pathway of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)

This protocol is an adaptation of Ludwig Knorr's original 1883 publication, "Einwirkung von Acetessigester auf Phenylhydrazin."[1]

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel

  • Water bath

  • Separatory funnel

  • Crystallization dish

  • Melting point apparatus

Procedure:

  • In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate at ambient temperature.

  • Allow the mixture to stand. An initial condensation reaction will occur, forming an oily product and a layer of water.

  • Separate the water from the oily product using a separatory funnel.

  • Heat the oily condensation product on a water bath for several hours to induce cyclization through the elimination of ethanol.

  • Cool the reaction mixture. Upon standing, the product will solidify.

  • Collect the solid product, 1-phenyl-3-methyl-5-pyrazolone.

  • (Modern adaptation) Purify the product by recrystallization from ethanol.

Quantitative Data from Knorr's Era:

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
1-Phenyl-3-methyl-5-pyrazoloneC₁₀H₁₀N₂O174.20127[8]
Antipyrine (Phenazone)C₁₁H₁₂N₂O188.23111-113
Synthesis of Antipyrine (Phenazone)

Antipyrine is synthesized via the methylation of 1-phenyl-3-methyl-5-pyrazolone.[5][9]

Experimental Protocol: Synthesis of Antipyrine

This is a representative modern protocol.

Materials:

  • 1-Phenyl-3-methyl-5-pyrazolone

  • Dimethyl sulfate or methyl iodide

  • Sodium hydroxide solution

  • Methanol or other suitable solvent

Procedure:

  • Dissolve 1-phenyl-3-methyl-5-pyrazolone in a suitable solvent such as methanol.

  • Add a solution of sodium hydroxide.

  • Slowly add dimethyl sulfate or methyl iodide to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and neutralize with a suitable acid.

  • Extract the product with an organic solvent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization to obtain Antipyrine.

Experimental Workflow for the Synthesis of Antipyrine

G Experimental workflow for the synthesis of Antipyrine start Start reactants Combine 1-phenyl-3-methyl-5-pyrazolone, NaOH, and methanol start->reactants methylation Add dimethyl sulfate and reflux reactants->methylation workup Cool, neutralize, and extract methylation->workup purification Recrystallize workup->purification product Antipyrine purification->product

Caption: Experimental workflow for the synthesis of Antipyrine.

Mechanism of Action of Early Pyrazolone-Based Drugs

The therapeutic effects of early pyrazolone drugs like Antipyrine were later understood to be due to their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[10][12]

Antipyrine is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[10][11] This non-selectivity explains both its therapeutic efficacy and some of its side effects. The discovery of different COX isoforms later led to the development of selective COX-2 inhibitors, such as celecoxib, which also features a pyrazole core.

Signaling Pathway of COX Inhibition by Pyrazolone-Based Drugs

G Signaling pathway of COX inhibition by pyrazolone-based drugs Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-1->Prostaglandins COX-2->Prostaglandins Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins->Pain, Fever, Inflammation Antipyrine Antipyrine Antipyrine->COX-1 Antipyrine->COX-2

Caption: Signaling pathway of COX inhibition by pyrazolone-based drugs.

Evolution and Expansion of Pyrazole-Based Pharmaceuticals

Following the success of Antipyrine, the pyrazole scaffold was further explored, leading to the development of other important non-steroidal anti-inflammatory drugs (NSAIDs).

  • Aminopyrine: A derivative of Antipyrine with enhanced analgesic properties.[7]

  • Metamizole (Dipyrone): A water-soluble derivative of aminopyrine, allowing for administration by injection.[7][13]

  • Phenylbutazone: A pyrazolidinedione derivative introduced in the 1940s with potent anti-inflammatory effects, though its use in humans is now limited due to toxicity.[4][6]

The 20th and 21st centuries have witnessed an explosion in the development of pyrazole-containing drugs for a wide array of therapeutic areas beyond inflammation, including oncology, infectious diseases, and neurological disorders. This is exemplified by blockbuster drugs such as the COX-2 inhibitor Celecoxib and the kinase inhibitor Sunitinib .

Quantitative Biological Data of Pyrazole-Based NSAIDs

The following table summarizes the in vitro inhibitory concentrations (IC₅₀) of several pyrazole-based compounds against COX-1 and COX-2 enzymes, highlighting the evolution from non-selective to selective inhibitors.

CompoundTargetIC₅₀ (µM)Reference
Metamizole (active metabolite 4-MAA) COX-12.55[14]
COX-24.65[14]
Phenylbutazone COX-11.9[15]
COX-21.2[15]
Celecoxib COX-19.4[16]
COX-20.04[17]

Conclusion

The discovery of pyrazole-based compounds by Ludwig Knorr over a century ago marked a pivotal moment in the history of medicinal chemistry. The Knorr pyrazole synthesis provided a versatile and efficient route to a class of compounds that would prove to have profound therapeutic value. From the early success of Antipyrine to the development of modern targeted therapies, the pyrazole scaffold has demonstrated its enduring importance as a privileged structure in drug discovery. The foundational principles of its synthesis and the understanding of its mechanism of action continue to inspire the development of new and improved therapeutic agents for a wide range of human diseases.

References

The Emerging Potential of 4-Bromo-1H-pyrazole-3-carboxamide Analogs in Kinase Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. Among its numerous derivatives, 4-bromo-1H-pyrazole-3-carboxamide has emerged as a particularly promising core structure for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound analogs, with a focus on their role in targeting key signaling pathways implicated in cancer and other diseases.

Core Synthesis and Derivatization

The synthesis of this compound analogs typically involves a multi-step process, beginning with the construction of the pyrazole ring, followed by bromination and subsequent amidation. The reactivity of the bromine atom at the C4 position provides a valuable handle for introducing further diversity through various cross-coupling reactions, enabling the fine-tuning of pharmacological properties.

Experimental Protocol: General Synthesis of this compound Analogs

A common synthetic route is outlined below:

  • Synthesis of Ethyl 1H-pyrazole-3-carboxylate: This can be achieved through the condensation of an appropriate 1,3-dicarbonyl compound with hydrazine hydrate.

  • Bromination of the Pyrazole Ring: The pyrazole-3-carboxylate is then subjected to electrophilic bromination, typically using N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane, to regioselectively introduce a bromine atom at the 4-position.

  • Hydrolysis of the Ester: The resulting ethyl 4-bromo-1H-pyrazole-3-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.

  • Amidation: The 4-bromo-1H-pyrazole-3-carboxylic acid is then coupled with a diverse range of amines to yield the final carboxamide analogs. This step is often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).

G 1,3-Dicarbonyl 1,3-Dicarbonyl PyrazoleEster Ethyl 1H-pyrazole-3-carboxylate 1,3-Dicarbonyl->PyrazoleEster Hydrazine Hydrazine Hydrazine->PyrazoleEster Bromination Bromination (NBS) PyrazoleEster->Bromination BromoEster Ethyl 4-bromo-1H- pyrazole-3-carboxylate Bromination->BromoEster Hydrolysis Hydrolysis BromoEster->Hydrolysis BromoAcid 4-Bromo-1H-pyrazole- 3-carboxylic acid Hydrolysis->BromoAcid Amidation Amidation (Amine, Coupling Agent) BromoAcid->Amidation FinalProduct 4-Bromo-1H-pyrazole- 3-carboxamide Analog Amidation->FinalProduct

Therapeutic Potential as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] this compound analogs have demonstrated significant potential as inhibitors of several key kinases.

Fms-like Tyrosine Kinase 3 (FLT3)

Mutations in the FLT3 receptor are found in a significant portion of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[2] Several pyrazole-3-carboxamide derivatives have shown potent inhibitory activity against both wild-type and mutated forms of FLT3.[2]

FLT3_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 FLT3_active Activated FLT3 (Dimerization & Autophosphorylation) FLT3->FLT3_active PI3K_AKT PI3K/AKT Pathway FLT3_active->PI3K_AKT RAS_MAPK RAS/MAPK Pathway FLT3_active->RAS_MAPK STAT5 STAT5 Pathway FLT3_active->STAT5 Inhibitor 4-Bromo-1H-pyrazole- 3-carboxamide Analog Inhibitor->FLT3_active Inhibition Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle regulation, and their aberrant activity is a common feature of cancer cells.[3] Analogs of this compound have been investigated as inhibitors of CDKs, particularly CDK2 and CDK4, demonstrating the potential to induce cell cycle arrest and apoptosis in cancer cells.[3][4]

Aurora Kinases

Aurora kinases (A and B) are critical for mitotic progression, and their overexpression is linked to tumorigenesis.[5] Certain pyrazole-4-carboxamide analogs have shown potent and selective inhibition of Aurora kinases A and B.[5]

Quantitative Biological Data

The following tables summarize the inhibitory activities of representative pyrazole carboxamide analogs against various kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Reference
FN-1501 Analog (8t) FLT30.089[4]
CDK20.719[4]
CDK40.770[4]
Pyrazole-4-carboxamide (6k) Aurora A16.3[5]
Aurora B20.2[5]
4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212) CDK2Potent (specific value not provided)[3]
Compound IDCell LineAntiproliferative IC50 (µM)Reference
FN-1501 Analog (8t) MV4-11 (AML)0.00122[4]
Pyrazole-4-carboxamide (6k) HeLa (Cervical Cancer)0.43[5]
HepG2 (Liver Cancer)0.67[5]
4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212) A2058 (Melanoma)Effective (specific value not provided)[3]
MV4-11 (Leukemia)Effective (specific value not provided)[3]

Experimental Protocols for Kinase Inhibition Assays

The evaluation of kinase inhibitory activity is a critical step in the drug discovery process. Below are generalized protocols for common in vitro kinase assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase inhibition.[1]

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: Add the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.

  • Enzyme Addition: Add the target kinase enzyme solution to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 60 minutes at 30°C).

  • Detection: Stop the reaction and detect the generated ADP using a detection reagent according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence, which corresponds to the amount of ADP. Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Plate_Setup Add Compounds to Assay Plate Compound_Prep->Plate_Setup Enzyme_Add Add Kinase Enzyme Plate_Setup->Enzyme_Add Reaction_Start Initiate Reaction (ATP + Substrate) Enzyme_Add->Reaction_Start Incubation Incubate Reaction_Start->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Cell-Based Antiproliferative Assay (e.g., MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

This compound analogs represent a versatile and potent class of kinase inhibitors with significant therapeutic potential, particularly in oncology. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of analogs with improved selectivity profiles to minimize off-target effects and enhance their therapeutic window. Furthermore, the exploration of these compounds in combination therapies and their application to a broader range of diseases driven by kinase dysregulation will be exciting avenues for investigation.

References

Theoretical and Computational Analysis of 4-Bromo-1H-pyrazole-3-carboxamide: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Bromo-1H-pyrazole-3-carboxamide. While direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document outlines a robust framework for its in-silico analysis, drawing upon established computational chemistry techniques and findings from structurally related pyrazole derivatives. The guide details protocols for quantum chemical calculations, molecular docking simulations, and molecular dynamics, offering a roadmap for researchers to investigate the structural, electronic, and biological properties of this compound. The presented workflows and data tables, while illustrative, are based on common practices in the field and serve as a template for future research.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The substituent at the C4 position of the pyrazole ring, such as a bromine atom, can significantly influence the molecule's electronic properties and binding interactions with biological targets. The carboxamide group at the C3 position is also a key pharmacophoric feature, often involved in hydrogen bonding with protein residues.

Computational and theoretical studies provide invaluable insights into the physicochemical properties and potential biological activity of such molecules, guiding synthetic efforts and accelerating the drug discovery process. This whitepaper outlines the key computational approaches to characterize this compound.

Molecular Structure and Properties

The initial step in any computational study is the determination of the molecule's stable conformation and the analysis of its structural and electronic properties.

Geometric Optimization

The three-dimensional structure of this compound would be optimized using quantum mechanical methods. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC3-C4 (Å)1.41
C4-Br (Å)1.89
N1-N2 (Å)1.35
C3-C(=O) (Å)1.50
Bond AngleN2-C3-C4 (°)108.5
C3-C4-Br (°)127.2
Dihedral AngleN1-N2-C3-C(=O) (°)179.5

Note: These values are illustrative and would need to be calculated for a definitive study.

Vibrational Analysis

Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3450
C=O (amide)Stretching1680
N-H (amide)Bending1620
C-BrStretching650

Note: These values are illustrative and would need to be calculated for a definitive study.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Table 3: Predicted Frontier Molecular Orbital Energies (Illustrative)

ParameterPredicted Value (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6

Note: These values are illustrative and would need to be calculated for a definitive study.

Experimental Protocols: Computational Methodologies

Quantum Chemical Calculations
  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP or M06-2X.

  • Basis Set: A Pople-style basis set like 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVDZ) is recommended to accurately describe the electronic structure, including the bromine atom and potential non-covalent interactions.

  • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, using water as the solvent.

  • Procedure:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure and perform an initial geometry optimization using a faster, lower-level method (e.g., PM7).

    • Perform a full geometry optimization at the selected DFT level of theory and basis set.

    • Conduct a frequency calculation at the same level of theory to confirm the nature of the stationary point and to obtain thermodynamic properties and predicted vibrational spectra.

    • Calculate molecular orbitals (HOMO, LUMO) and other electronic properties from the optimized geometry.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For pyrazole derivatives, common targets include kinases and other enzymes.

  • Software: AutoDock Vina, Schrödinger Suite (Glide), or similar docking programs.

  • Target Preparation:

    • Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Run the docking algorithm to generate a series of binding poses.

    • Rank the poses based on a scoring function, which estimates the binding affinity.

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.

Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.5
Key Interacting ResiduesGLU81, LEU132, VAL35
Type of InteractionsHydrogen bond with GLU81, Hydrophobic interactions with LEU132 and VAL35

Note: These values are illustrative and would need to be calculated for a definitive study.

Visualizations

Computational Workflow

computational_workflow cluster_qm Quantum Mechanics cluster_md Molecular Modeling start 2D Structure opt Geometry Optimization (DFT) start->opt freq Frequency Analysis opt->freq props Electronic Properties (HOMO, LUMO, ESP) opt->props ligand_prep Ligand Preparation props->ligand_prep Optimized Structure docking Molecular Docking ligand_prep->docking target_prep Target Protein Preparation target_prep->docking analysis Binding Mode Analysis docking->analysis

Caption: General workflow for computational analysis.

Logical Relationship for Drug Discovery

drug_discovery_logic comp_study Computational Study (DFT, Docking) synthesis Chemical Synthesis comp_study->synthesis sar Structure-Activity Relationship (SAR) comp_study->sar bio_assay Biological Assay (e.g., IC50) synthesis->bio_assay bio_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: Interplay of computational and experimental work.

Conclusion

The theoretical and computational methodologies outlined in this whitepaper provide a robust framework for the in-depth characterization of this compound. By employing quantum chemical calculations, researchers can gain a fundamental understanding of its structural and electronic properties. Molecular docking and dynamics simulations can further elucidate its potential as a bioactive agent by predicting its interactions with specific biological targets. While this guide is based on established practices for similar molecules due to the limited direct literature on the title compound, it serves as a valuable resource for initiating and guiding future computational investigations into this and related pyrazole derivatives, ultimately contributing to the rational design of novel therapeutic agents.

Methodological & Application

Synthesis of Novel Derivatives from 4-Bromo-1H-pyrazole-3-carboxamide: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 4-bromo-1H-pyrazole-3-carboxamide, a versatile starting material for the generation of compound libraries for drug discovery. The protocols focus on two powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These methods allow for the introduction of a wide range of substituents at the 4-position of the pyrazole ring, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Synthetic Strategies for Derivatization

The bromine atom at the C4 position of the pyrazole ring serves as a convenient handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and amino moieties, which are prevalent in many biologically active compounds.[1]

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between the this compound core and various boronic acids or esters.[2][3] This reaction is tolerant of a wide range of functional groups and generally proceeds with high yields.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 4-amino-1H-pyrazole-3-carboxamide derivatives by coupling the starting material with a diverse array of primary and secondary amines.[4][5] This reaction is crucial for accessing compounds with potential biological activities where a nitrogen linkage is key.

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Objective: To synthesize 4-aryl-1H-pyrazole-3-carboxamide derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DME)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole-3-carboxamide derivative.[3][6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with Amines

Objective: To synthesize 4-amino-1H-pyrazole-3-carboxamide derivatives.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, tBuBrettPhos, 1.2-1.5 equivalents relative to Pd)

  • Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (2-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the target 4-amino-1H-pyrazole-3-carboxamide derivative.[4][7]

Data Presentation: Representative Reaction Yields

The following tables summarize typical yields for the synthesis of 4-substituted-1H-pyrazole-3-carboxamide derivatives based on literature for analogous pyrazole systems. Actual yields will vary depending on the specific substrates and optimized reaction conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O90670-95
24-Methoxyphenylboronic acidRuphos-PdK₃PO₄Toluene100385-95
33-Pyridinylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O1001260-80
4Naphthylboronic acidPd(dppf)Cl₂Cs₂CO₃DME90575-90

Yields are based on analogous systems and should be considered as representative.[6][8][9][10]

Table 2: Representative Yields for Buchwald-Hartwig Amination of 4-Bromopyrazoles

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / tBuBrettPhosNaOtBuToluene1101870-90
2AnilinePd(OAc)₂ / XPhosK₃PO₄Dioxane1002465-85
3BenzylaminePd₂(dba)₃ / DavePhosCs₂CO₃THF801670-88
4PyrrolidinePd₂(dba)₃ / tBuDavePhosK-Ot-BuXylene160 (MW)0.17~43

Yields are based on analogous systems and should be considered as representative.[7][11][12]

Visualization of Workflows and Signaling Pathways

Synthetic Workflow

The general workflow for the synthesis and initial biological screening of novel 4-substituted-1H-pyrazole-3-carboxamide derivatives is depicted below.

Synthetic_Workflow Start 4-Bromo-1H-pyrazole- 3-carboxamide Suzuki Suzuki-Miyaura Coupling Start->Suzuki Arylboronic acid, Pd catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd catalyst, Ligand, Base Purification Purification (Chromatography) Suzuki->Purification Buchwald->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Aryl_Deriv 4-Aryl-1H-pyrazole- 3-carboxamides Characterization->Aryl_Deriv Amino_Deriv 4-Amino-1H-pyrazole- 3-carboxamides Characterization->Amino_Deriv Screening Biological Screening Aryl_Deriv->Screening Amino_Deriv->Screening Gi_Biased_MOR_Signaling Ligand Gi-Biased Agonist (e.g., Pyrazole Derivative) MOR µ-Opioid Receptor (GPCR) Ligand->MOR Binds to G_protein Gi/o Protein MOR->G_protein Preferentially Activates Beta_arrestin β-Arrestin 2 MOR->Beta_arrestin Reduced Recruitment AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to Side_effects Side Effects (Respiratory Depression, Tolerance) Beta_arrestin->Side_effects

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 4-Bromo-1H-pyrazole-3-carboxamide as a substrate in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a diverse range of 4-aryl-1H-pyrazole-3-carboxamides, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols provided are based on established methods for the Suzuki coupling of similarly substituted 4-bromopyrazoles and can be adapted for specific research needs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. This compound is an attractive substrate for such reactions due to the presence of the reactive C-Br bond at an electron-deficient pyrazole core, which facilitates the initial oxidative addition step of the catalytic cycle. The carboxamide group at the 3-position is a common feature in many biologically active molecules, making this scaffold particularly relevant for pharmaceutical research.

Key Reaction Parameters

The success of the Suzuki coupling of this compound is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature.

Catalyst Selection: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[2] More advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos) in the form of pre-catalysts like XPhos Pd G2, have shown high efficacy for challenging substrates, including electron-deficient and sterically hindered pyrazoles.[3][4]

Base Selection: An appropriate base is crucial for the transmetalation step. Inorganic bases are typically used, with common choices including sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2] The choice of base can be influenced by the solvent system and the specific boronic acid used.

Solvent System: The reaction is generally carried out in a biphasic mixture of an organic solvent and water to dissolve both the organic reactants and the inorganic base. Common organic solvents include 1,4-dioxane, 1,2-dimethoxyethane (DME), and ethanol.[2][3]

Reaction Temperature and Method: Reactions can be performed using conventional heating or under microwave irradiation. Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.[5][6]

Data Presentation

The following tables summarize typical reaction conditions and yields obtained for the Suzuki coupling of various 4-bromopyrazole derivatives with different arylboronic acids. This data can serve as a guide for optimizing the reaction of this compound.

Table 1: Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole with Arylboronic Acids (Microwave-Assisted) [5]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O592
24-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O895
34-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O1088
43-Thienylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O1275

Table 2: Suzuki Coupling of Ethyl 4-bromo-1H-pyrazole-5-carboxylate with Arylboronic Acids [3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1001293
2Thiophen-3-ylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O1001248

Table 3: Suzuki Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with Arylboronic Acids [4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidXPhos Pd G2 (2)K₂CO₃Dioxane/H₂O1001685
24-Vinylphenylboronic acidXPhos Pd G2 (2)K₂CO₃Dioxane/H₂O1001678

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol is adapted from the microwave-assisted synthesis of 4-arylpyrazoles.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add DME and water (typically in a 4:1 to 5:1 ratio).

  • Seal the vial and purge with an inert gas (e.g., nitrogen or argon).

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 90-120 °C) for a specified time (typically 5-30 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1H-pyrazole-3-carboxamide.

Protocol 2: General Procedure for Conventional Heating Suzuki Coupling

This protocol is based on standard Suzuki-Miyaura conditions for bromopyrazoles.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or round-bottom flask with a condenser

Procedure:

  • To a Schlenk tube or round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to a specified temperature (e.g., 90-110 °C) with stirring for a set time (typically 6-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln R-Pd(II)L2-X R-Pd(II)Ln-X Pd(0)L2->R-Pd(II)L2-X Oxidative Addition Oxidative_Addition R-X (this compound) Oxidative_Addition->Pd(0)L2 R-Pd(II)L2-R' R-Pd(II)Ln-R' R-Pd(II)L2-X->R-Pd(II)L2-R' Transmetalation Transmetalation R'B(OH)2 (Arylboronic acid) + Base Transmetalation->R-Pd(II)L2-X R-Pd(II)L2-R'->Pd(0)L2 Reductive Elimination Product R-R' (4-Aryl-1H-pyrazole-3-carboxamide) R-Pd(II)L2-R'->Product Reductive_Elimination Reductive Elimination

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Palladium Catalyst - Base B Add Solvents: - Organic Solvent (e.g., Dioxane) - Water A->B C Inert Atmosphere: Purge with N2 or Ar B->C D Heating: - Conventional or - Microwave C->D E Monitor Progress: - TLC or LC-MS D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify: Column Chromatography H->I J Final Product: 4-Aryl-1H-pyrazole-3-carboxamide I->J

Caption: General Experimental Workflow.

References

Application Notes and Protocols for N-Alkylation of 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. The pyrazole core is a prevalent motif in numerous pharmaceuticals and agrochemicals. Specifically, N-alkylated 4-bromo-1H-pyrazole-3-carboxamide derivatives are of significant interest as they serve as key intermediates in the development of various therapeutic agents, including potent kinase inhibitors.[1] The bromine atom at the C4 position provides a versatile handle for further functionalization through cross-coupling reactions, while the N-alkylation of the pyrazole ring is crucial for modulating the compound's physicochemical properties, target engagement, and pharmacokinetic profile.[2]

A significant challenge in the N-alkylation of asymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N1 or N2) of the pyrazole ring. The electronic and steric properties of the substituents on the pyrazole ring, as well as the choice of base, solvent, and alkylating agent, all play a critical role in determining the isomeric ratio of the products.[3] These application notes provide detailed protocols for the N-alkylation of this compound, focusing on two common and effective base-mediated methods, and discuss the expected regiochemical outcomes.

Regioselectivity in N-Alkylation of this compound

The N-alkylation of this compound can theoretically yield two regioisomers: the N1-alkylated product and the N2-alkylated product. The regiochemical outcome is governed by a combination of steric and electronic factors.

  • Electronic Effects: The carboxamide group at the C3 position is electron-withdrawing, which decreases the nucleophilicity of the adjacent N2 atom. Conversely, the N1 atom is further away from the electron-withdrawing influence of the carboxamide group, making it relatively more nucleophilic.

  • Steric Effects: The carboxamide group at the C3 position also exerts a steric hindrance around the N2 atom. Alkylation at the less sterically hindered N1 position is generally favored, especially with bulky alkylating agents.

Based on these considerations, the N-alkylation of this compound is generally expected to favor the formation of the N1-alkylated isomer . The choice of reaction conditions can further influence this selectivity.

Experimental Protocols

Two common and effective methods for the N-alkylation of pyrazoles are presented below. These protocols are based on established procedures for similar heterocyclic systems and are adapted for the specific substrate, this compound.

Protocol 1: N-Alkylation using Potassium Carbonate in DMF

This method utilizes a moderately strong base in a polar aprotic solvent and is a widely used, robust procedure for N-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (to achieve a concentration of 0.2-0.5 M).

  • Add anhydrous potassium carbonate (1.5–2.0 eq) to the stirred solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1–1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).

Protocol 2: N-Alkylation using Sodium Hydride in THF

This method employs a strong, non-nucleophilic base in a less polar aprotic solvent. It is often highly effective and can provide good regioselectivity.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous THF (to achieve a concentration of 0.1-0.3 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1–1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Reaction times typically range from 2 to 12 hours.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product(s).

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound based on the protocols described above and literature precedents for similar pyrazole systems. Actual yields and regioselectivity may vary depending on the specific alkylating agent and precise reaction conditions.

Table 1: N-Alkylation using Potassium Carbonate in DMF

Alkylating Agent (R-X)Temperature (°C)Time (h)Expected Major IsomerExpected Yield (%)
Methyl Iodide2512-24N1-methyl70-90
Ethyl Bromide508-16N1-ethyl65-85
Benzyl Bromide256-12N1-benzyl75-95

Table 2: N-Alkylation using Sodium Hydride in THF

Alkylating Agent (R-X)Temperature (°C)Time (h)Expected Major IsomerExpected Yield (%)
Methyl Iodide254-8N1-methyl80-95
Ethyl Bromide256-12N1-ethyl75-90
Benzyl Bromide252-6N1-benzyl85-98

Visualizations

Experimental Workflow

experimental_workflow General Workflow for N-Alkylation of this compound cluster_reaction Reaction Setup cluster_workup Workup and Purification start Start: this compound add_solvent Add Anhydrous Solvent (DMF or THF) start->add_solvent add_base Add Base (K2CO3 or NaH) add_solvent->add_base deprotonation Stir for Deprotonation add_base->deprotonation add_alkyl_halide Add Alkyl Halide (R-X) deprotonation->add_alkyl_halide reaction Stir at Defined Temperature and Time add_alkyl_halide->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup & Extraction quench->extraction dry_concentrate Dry and Concentrate Organic Phase extraction->dry_concentrate purification Flash Column Chromatography dry_concentrate->purification product Isolated N-Alkyl Product(s) purification->product

Caption: General experimental workflow for the base-mediated N-alkylation.

Signaling Pathway Context

N-alkylated pyrazole derivatives are often developed as kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby blocking the downstream signaling cascade that can lead to cell proliferation and survival in cancer.

signaling_pathway Inhibition of a Kinase Signaling Pathway cluster_pathway Kinase Signaling Cascade growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase Target Kinase receptor->kinase substrate Substrate Protein kinase->substrate ATP downstream Downstream Signaling substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor N-Alkyl-4-bromopyrazole- 3-carboxamide Inhibitor inhibitor->kinase Blocks ATP Binding

Caption: Role of N-alkylated pyrazole carboxamides as kinase inhibitors.

Conclusion

The N-alkylation of this compound is a crucial transformation for the synthesis of valuable intermediates in drug discovery. The provided protocols, utilizing either potassium carbonate in DMF or sodium hydride in THF, offer reliable methods for this reaction. While the formation of the N1-alkylated isomer is generally favored due to steric and electronic factors, the regiochemical outcome should be carefully determined experimentally. These application notes serve as a comprehensive guide for researchers to perform and optimize the N-alkylation of this important pyrazole derivative, facilitating the development of novel therapeutic agents.

References

Application of 4-Bromo-1H-pyrazole-3-carboxamide in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1H-pyrazole-3-carboxamide is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors.[1] The pyrazole scaffold is a common motif in numerous pharmaceuticals, and the strategic placement of a bromine atom at the 4-position provides a reactive handle for introducing diverse chemical functionalities through various cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize pharmacological properties, such as efficacy, selectivity, and pharmacokinetic profiles of kinase inhibitors.[1] Pyrazole-based compounds have shown promise in a range of therapeutic areas, including oncology.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound and its derivatives in the synthesis of kinase inhibitors targeting critical signaling pathways in cancer.

Kinase Targets and Therapeutic Rationale

The 1H-pyrazole-3-carboxamide scaffold has been successfully employed to develop inhibitors against a variety of protein kinases implicated in cancer pathogenesis. Notable targets include:

  • Fms-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[3][4][5]

  • Cyclin-Dependent Kinases (CDKs): A family of kinases that regulate the cell cycle. Their dysregulation is a hallmark of many cancers.[3][4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is involved in various cancers, and the development of inhibitors, including those targeting gatekeeper mutations, is an active area of research.[6]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell signaling, its inhibition is a promising strategy in cancer immunotherapy.[7]

  • Polo-like Kinase 1 (PLK1): A key regulator of mitosis, its overexpression is common in many human cancers.[8]

Quantitative Data: Inhibitory Activities of Synthesized Compounds

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized using a pyrazole carboxamide scaffold.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell LineGI50/IC50 (nM)Reference
8t FLT30.089MV4-11 (AML)1.22[3][4]
CDK20.719[3][4]
CDK40.770[3][4]
FLT3 Mutants< 5[4][5]
FN-1501 FLT32.33[3][4]
CDK21.02[3][4]
CDK40.39[3][4]
10h FGFR146NCI-H520 (Lung)19[6]
FGFR241SNU-16 (Gastric)59[6]
FGFR399KATO III (Gastric)73[6]
FGFR2 V564F Mutant62[6]
D40 PLK1359[8]
D39 PLK11430[8]

Signaling Pathway and Synthetic Workflow Visualizations

FLT3 Signaling Pathway in AML

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor (Wild-Type or Mutant) FLT3L->FLT3 Binds P1 Dimerization & Autophosphorylation FLT3->P1 RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P1->PI3K_AKT STAT5 STAT5 Pathway P1->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Inhibitor Pyrazole-based FLT3 Inhibitor (e.g., 8t) Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and the point of inhibition.

General Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

Experimental_Workflow Start 4-Bromo-1H-pyrazole -3-carboxamide Step1 Chemical Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Start->Step1 Step2 Purification & Characterization (HPLC, NMR, MS) Step1->Step2 Step3 In vitro Kinase Assay (IC50 Determination) Step2->Step3 Step4 Cell-based Assays (Proliferation, Apoptosis) Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Step5->Step1 Iterative Design Step6 In vivo Studies (Animal Models) Step5->Step6

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Experimental Protocols

The following protocols are generalized representations based on published synthetic strategies for pyrazole-based kinase inhibitors. Researchers should consult the specific literature for precise reaction conditions and characterization data.

General Procedure for the Synthesis of 4-(Arylamino)-1H-pyrazole-3-carboxamide Derivatives

This protocol outlines a common synthetic route involving a Buchwald-Hartwig cross-coupling reaction to introduce an arylamino group at the C4 position of the pyrazole ring, a key step in the synthesis of many FLT3 and CDK inhibitors.

Materials:

  • This compound or its N-protected derivative

  • Substituted aniline

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3 or K2CO3)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the desired substituted aniline (1.1-1.5 eq), palladium catalyst (0.05-0.1 eq), ligand (0.1-0.2 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(arylamino)-1H-pyrazole-3-carboxamide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Representative Protocol: Synthesis of a FLT3/CDK Inhibitor Precursor

This protocol is a representative example for the synthesis of a key intermediate for compounds similar to 8t .

Step 1: Amide Coupling

  • To a solution of 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) (1.0 eq) and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 4-bromo-N-substituted-1H-pyrazole-3-carboxamide.

Step 2: Buchwald-Hartwig Amination

  • Follow the "General Procedure for the Synthesis of 4-(Arylamino)-1H-pyrazole-3-carboxamide Derivatives" using the product from Step 1 and a suitable heterocyclic amine.

  • The final product is a potent kinase inhibitor that can be further evaluated in biological assays.[3][4]

Structure-Activity Relationship (SAR) Insights

The development of potent pyrazole-based kinase inhibitors often relies on systematic modifications to the core structure to understand the structure-activity relationship (SAR).

SAR_Diagram cluster_scaffold Pyrazole-3-carboxamide Core cluster_modifications Key Modification Points Scaffold [ Pyrazole Ring ]-C(O)NH-R1 R1 R1 (Amide Substituent) - Interacts with solvent-exposed region - Modulates solubility and cell permeability R2 R2 (C4-substituent) - Key interaction with hinge region of kinase - Major determinant of potency and selectivity R3 R3 (N1-substituent) - Can be modified to explore additional pockets - Affects physicochemical properties Potency Biological Activity (Potency, Selectivity, ADME) R1->Potency R2->Potency R3->Potency

Caption: Key structural modification points for SAR studies.

Systematic modifications at these positions have led to the discovery of highly potent and selective kinase inhibitors. For instance, in the development of FLT3/CDK inhibitors, the nature of the heterocyclic substituent at the C4 position (R2) and the side chain on the carboxamide (R1) were critical for achieving sub-nanomolar potency.[3][4][5] Similarly, for HPK1 inhibitors, late-stage functionalization at the N1 position (R3) of the pyrazole ring was a key strategy to rapidly generate SAR data and optimize properties.[7]

Conclusion

This compound and its derivatives are invaluable tools in the synthesis of novel kinase inhibitors. The ability to perform versatile chemical transformations at multiple positions on the pyrazole scaffold allows for the fine-tuning of inhibitor properties to achieve high potency and selectivity against a range of cancer-relevant kinases. The protocols and data presented herein provide a foundational resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies.

References

Application Note: Synthesis of Novel Amide Derivatives from 4-Bromo-1H-pyrazole-3-carboxylic Acid for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, 1H-pyrazole-3-carboxamide derivatives have garnered significant interest as potent inhibitors of various protein kinases, playing crucial roles in anticancer drug discovery.[2][3] These compounds often target key signaling pathways that are dysregulated in cancer, such as the FMS-like tyrosine kinase 3 (FLT3) and Janus kinase (JAK) pathways.[4][5][6] Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis, making FLT3 a critical therapeutic target.[7]

This application note provides detailed protocols for the synthesis of novel amide derivatives starting from 4-Bromo-1H-pyrazole-3-carboxylic acid. The bromine atom on the pyrazole ring serves as a valuable handle for further diversification, for instance, through palladium-catalyzed cross-coupling reactions, allowing for the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. Two robust and widely used methods for amide bond formation are presented: a carbodiimide-mediated coupling and a method proceeding via an acid chloride intermediate.

General Reaction Scheme

The overall synthetic strategy involves the coupling of 4-Bromo-1H-pyrazole-3-carboxylic acid with a diverse range of primary or secondary amines to yield the corresponding N-substituted 4-Bromo-1H-pyrazole-3-carboxamides.

General Reaction Scheme Figure 1: General scheme for the amide coupling of 4-Bromo-1H-pyrazole-3-carboxylic acid with an amine.

Experimental Protocols

The following protocols describe standard laboratory procedures for the synthesis of a small library of pyrazole-carboxamides.

Note: All reactions that are sensitive to air or moisture should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[8]

Protocol 1: Carbodiimide-Mediated Amide Coupling

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent with 4-Dimethylaminopyridine (DMAP) as a catalyst. This approach is known for its mild conditions and broad applicability.[9]

Materials and Equipment:

  • 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) and the selected amine (1.1 eq) in anhydrous DCM (concentration approx. 0.1 M).

  • Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in a small amount of anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Acid Chloride-Mediated Amide Coupling

This classic two-step, one-pot method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using oxalyl chloride or thionyl chloride, followed by reaction with the amine.[][11]

Materials and Equipment:

  • 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

Procedure:

  • Suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours until the solution becomes clear, indicating the formation of the acid chloride.

  • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent.

  • Re-dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative, hypothetical results for the synthesis of three distinct amides using the protocols described above.

Table 1: Reaction Conditions and Yields

Entry Amine Used Protocol Reaction Time (h) Yield (%) Purity (HPLC, %)
1 Cyclohexylamine 1 (DCC) 18 85 >98
2 Cyclohexylamine 2 (SOCl₂) 3 91 >99
3 Piperidine 1 (DCC) 20 78 >97
4 Piperidine 2 (SOCl₂) 4 84 >98
5 Aniline 1 (DCC) 24 65 >95

| 6 | Aniline | 2 (SOCl₂) | 4 | 72 | >96 |

Visualization of Workflow and Biological Context

Experimental Workflow Diagram

The general workflow for synthesizing and isolating the target 4-Bromo-1H-pyrazole-3-carboxamides is outlined below.

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis Start Starting Materials (Pyrazole Acid, Amine) Reagents Add Solvent & Coupling Reagents Start->Reagents Reaction Stir at RT (Monitor by TLC) Reagents->Reaction Couple Workup Aqueous Work-up (Wash & Dry) Reaction->Workup Isolate Purify Flash Chromatography Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Analyze Final Pure Product Characterize->Final

A generalized workflow for amide synthesis and purification.
Potential Biological Target: FLT3 Signaling Pathway

The synthesized pyrazole-carboxamide derivatives are designed as potential inhibitors of protein kinases like FLT3, which are often constitutively active in AML.[12][13] The diagram below illustrates a simplified FLT3 signaling cascade and the proposed point of inhibition.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor Dimer Dimerization & Autophosphorylation FLT3->Dimer Ligand FLT3 Ligand Ligand->FLT3 Binds PI3K PI3K/AKT Pathway Dimer->PI3K Activates RAS RAS/MAPK Pathway Dimer->RAS Activates STAT5 STAT5 Pathway Dimer->STAT5 Activates Proliferation Gene Transcription (Proliferation, Survival) PI3K->Proliferation RAS->Proliferation STAT5->Proliferation Inhibitor Pyrazole-carboxamide Inhibitor Inhibitor->Dimer Inhibits Kinase Activity

Simplified FLT3 signaling pathway and point of inhibition.

The protocols provided herein offer reliable and efficient methods for the synthesis of N-substituted 4-Bromo-1H-pyrazole-3-carboxamides. These procedures are highly adaptable for generating a diverse library of compounds for screening in drug discovery programs, particularly for the development of novel kinase inhibitors. The functional group tolerance of these reactions and the utility of the bromine handle for subsequent modifications make this a powerful approach for lead optimization.

References

Application Notes and Protocols for 4-Bromo-1H-pyrazole-3-carboxamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," that bind to biological targets with low affinity. These initial hits serve as starting points for the development of more potent and selective drug candidates through structure-guided optimization. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous clinically successful drugs.[1] Specifically, 4-Bromo-1H-pyrazole-3-carboxamide offers a unique combination of features that make it an attractive fragment for screening campaigns. The pyrazole core provides key hydrogen bond donor and acceptor capabilities, the carboxamide group offers an additional point for hydrogen bonding interactions, and the bromine atom can be utilized for potentiation of binding through halogen bonding or as a synthetic handle for fragment evolution.

These application notes provide a comprehensive overview of the use of this compound in FBDD, including its synthesis, screening protocols, and potential applications in targeting protein kinases.

Data Presentation

While specific binding data for the parent this compound fragment is not extensively available in the public domain, the following table summarizes typical quantitative data obtained for pyrazole-based fragments and their subsequent optimized derivatives targeting protein kinases. This data is illustrative of the expected potencies and efficiencies in an FBDD campaign.

Compound/FragmentTarget KinaseAssay TypeIC50 / KdLigand Efficiency (LE)Reference
Pyrazole Fragment AnalogCDK2Biochemical Assay>100 µM-[2]
Optimized Pyrazole-carboxamideCDK2Biochemical Assay0.96 µM0.35[2]
Pyrazole-carboxamide DerivativeFLT3Biochemical Assay230 nM0.41[1]
Pyrazole-carboxamide DerivativeFLT3-ITD Cellular AssayCellular Assay280 nM-[1]
AT7519 (Pyrazole-based inhibitor)CDK2Biochemical Assay47 nM0.42[3]
FN-1501 (Pyrazole-carboxamide)FLT3Biochemical Assay2.33 nM0.38[4]
FN-1501 (Pyrazole-carboxamide)CDK2Biochemical Assay1.02 nM0.40[4]

Ligand Efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom. It helps in prioritizing fragments for optimization. The formula for LE is: LE = -RT * ln(Kd or IC50) / N, where R is the gas constant, T is the temperature in Kelvin, and N is the number of non-hydrogen atoms. A higher LE value (typically >0.3) is desirable for a fragment hit.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available 1H-pyrazole-3-carboxylic acid.

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid

  • Materials: 1H-pyrazole-3-carboxylic acid, Liquid Bromine, Tetrabutylammonium bromide, Potassium hydroxide, Water, Ethanol, Hydrochloric acid (concentrated).

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10 mL of water, 1H-pyrazole-3-carboxylic acid (1 eq), liquid bromine (1.1 eq), and tetrabutylammonium bromide (0.1 eq).

    • Heat the mixture to 100°C with stirring.

    • Once reflux begins, slowly add a solution of potassium hydroxide (2 eq) in water from the top of the condenser.

    • Continue the reaction for 4 hours.

    • After cooling, add boiling water to dissolve the potassium bromide by-product.

    • Separate the aqueous phase and add a 1:1 mixture of ethanol and water to dissolve the product.

    • Cool the solution to room temperature to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid.[4]

Step 2: Synthesis of this compound

This step involves the coupling of the carboxylic acid with ammonia using a standard peptide coupling reagent like HATU.

  • Materials: 4-Bromo-1H-pyrazole-3-carboxylic acid, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ammonia solution (7N in Methanol), Saturated aqueous sodium bicarbonate, Brine, Anhydrous sodium sulfate, Ethyl acetate, Hexanes.

  • Procedure:

    • Dissolve 4-Bromo-1H-pyrazole-3-carboxylic acid (1 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

    • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the ammonia solution (7N in Methanol, 5 eq).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Protocol 2: Fragment Screening using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective primary screening method to identify fragments that bind to a target protein by measuring changes in its thermal stability.

  • Materials: Purified target protein (e.g., a protein kinase), this compound stock solution (in DMSO), SYPRO Orange dye, 96-well PCR plates, Real-time PCR instrument.

  • Procedure:

    • Prepare a master mix containing the target protein at a final concentration of 2-5 µM and SYPRO Orange dye at a 5x concentration in an appropriate buffer.

    • Dispense the master mix into the wells of a 96-well PCR plate.

    • Add the this compound fragment to the wells to a final concentration of 100-500 µM. Include a DMSO control.

    • Seal the plate and centrifuge briefly.

    • Perform the thermal melt experiment in a real-time PCR instrument by increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange.

    • The melting temperature (Tm) is the inflection point of the melting curve. A significant increase in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates binding.

Protocol 3: Hit Validation and Characterization using Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

  • Materials: Purified target protein, this compound solution, ITC instrument.

  • Procedure:

    • Prepare the target protein solution (e.g., 20-50 µM) in a suitable buffer and load it into the sample cell of the ITC instrument.

    • Prepare the this compound solution (e.g., 200-500 µM) in the same buffer and load it into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the fragment solution into the protein solution.

    • The heat change upon each injection is measured.

    • The resulting data is fitted to a suitable binding model to determine the Kd, ΔH, and n. A measurable Kd confirms the binding interaction and provides a quantitative measure of affinity.

Protocol 4: Preliminary Kinase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of the this compound fragment against a target kinase. Due to the expected weak affinity, high concentrations of the fragment may be necessary.

  • Materials: Target kinase (e.g., FLT3 or CDK2), Peptide substrate, ATP, this compound, Kinase assay kit (e.g., ADP-Glo™ Kinase Assay), 96-well plates, Plate reader.

  • Procedure:

    • Prepare a serial dilution of the this compound fragment in the assay buffer.

    • In a 96-well plate, add the kinase, the fragment at various concentrations, and the peptide substrate. Include a positive control (known inhibitor) and a negative control (DMSO).

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the fragment to bind to the kinase.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each fragment concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead Optimization FragLib Fragment Library (incl. This compound) Screen Primary Screen (e.g., DSF, SPR, NMR) FragLib->Screen Hits Initial Hits Screen->Hits Validate Biophysical Validation (e.g., ITC, NMR) Hits->Validate Structure Structural Biology (X-ray Crystallography, NMR) Validate->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR MedChem Medicinal Chemistry (Fragment Growing/Linking) SAR->MedChem Lead Lead Compound MedChem->Lead

Caption: A general workflow for Fragment-Based Drug Discovery (FBDD).

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimer Dimerization & Autophosphorylation FLT3->Dimer RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimer->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT STAT5 STAT5 Pathway Dimer->STAT5 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation Inhibitor 4-Bromo-1H-pyrazole- 3-carboxamide Fragment (as starting point for inhibitors) Inhibitor->Dimer Inhibition

Caption: A simplified diagram of the FLT3 signaling pathway.

Caption: The role of CDK2 in the G1/S cell cycle transition.

References

Application Notes and Protocols for the Functionalization of 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of 4-Bromo-1H-pyrazole-3-carboxamide, a versatile building block in medicinal chemistry. The functionalization of the pyrazole ring at the N1 and C4 positions, as well as modifications of the C3-carboxamide group, allows for the synthesis of a diverse range of derivatives for drug discovery and development.

N-Alkylation of the Pyrazole Ring

The N-alkylation of this compound can lead to a mixture of N1 and N2 isomers. The regioselectivity is influenced by the reaction conditions, particularly the choice of base and solvent. Steric hindrance often favors alkylation at the less hindered nitrogen atom.

Protocol: General N-Alkylation

A common method for N-alkylation involves the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

  • Anhydrous solvent (e.g., dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.1-1.5 eq) under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the N-alkylated pyrazole derivatives.

Quantitative Data for N-Alkylation of a Related Pyrazole:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl IodideK₂CO₃DMFRT1285 (N1)[Fictional Data for Illustration]
Benzyl BromideNaHTHFRT692 (N1)[Fictional Data for Illustration]
Ethyl BromideCs₂CO₃Acetonitrile602478 (N1/N2 mixture)[Fictional Data for Illustration]

Note: The data in this table is illustrative and based on general knowledge of similar reactions. Actual yields and regioselectivity will depend on the specific substrate and conditions.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add this compound, base, and solvent start->reagents inert Establish Inert Atmosphere reagents->inert add_alkyl_halide Add Alkyl Halide inert->add_alkyl_halide stir Stir at appropriate temperature add_alkyl_halide->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end End purify->end Suzuki_Workflow reagents Combine N-Protected 4-Bromopyrazole, Arylboronic Acid, Catalyst, and Base inert Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction heat->monitor workup Work-up monitor->workup purify Purification workup->purify deprotect N-Deprotection (if necessary) purify->deprotect product 4-Aryl-1H-pyrazole- 3-carboxamide deprotect->product Sonogashira_Workflow reagents Combine N-Protected 4-Bromopyrazole, Alkyne, Catalysts, and Base inert Inert Atmosphere reagents->inert solvent Add Solvent inert->solvent react Stir at appropriate temperature solvent->react monitor Monitor Reaction react->monitor workup Work-up monitor->workup purify Purification workup->purify deprotect N-Deprotection (if necessary) purify->deprotect product 4-Alkynyl-1H-pyrazole- 3-carboxamide deprotect->product Buchwald_Hartwig_Workflow reagents Combine N-Protected 4-Bromopyrazole, Amine, Catalyst, Ligand, and Base inert Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction heat->monitor workup Work-up monitor->workup purify Purification workup->purify deprotect N-Deprotection (if necessary) purify->deprotect product 4-Amino-1H-pyrazole- 3-carboxamide deprotect->product

Application Notes and Protocols for Developing Anticancer Agents Using 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-1H-pyrazole-3-carboxamide as a scaffold in the development of novel anticancer agents. This document outlines a representative synthetic route, key biological evaluation assays, and the underlying mechanisms of action often associated with pyrazole-based anticancer compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The pyrazole ring system serves as a versatile scaffold for the design of targeted therapies. Specifically, this compound is a key starting material, offering multiple reaction sites for chemical modification to generate a library of derivatives with potential therapeutic value. These derivatives have been shown to target various critical pathways in cancer cells, such as protein kinases, cell cycle regulation, and apoptosis, making them promising candidates for further drug development.

Synthesis of Anticancer Agents from this compound

A common strategy for elaborating the this compound scaffold is through N-alkylation or N-arylation followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the C4-position. This approach allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR).

Representative Synthetic Protocol: Synthesis of N-Aryl-4-(heteroaryl)-1H-pyrazole-3-carboxamides

This protocol describes a general two-step synthesis to create a library of N-Aryl-4-(heteroaryl)-1H-pyrazole-3-carboxamide derivatives.

Step 1: N-Arylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (2.0 eq).

  • Add the desired aryl halide (e.g., 4-fluoronitrobenzene) (1.1 eq).

  • Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the N-aryl-4-bromo-1H-pyrazole-3-carboxamide intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the N-aryl-4-bromo-1H-pyrazole-3-carboxamide intermediate (1.0 eq), the desired heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).

  • Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 90-110 °C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and dilute it with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to obtain the final N-Aryl-4-(heteroaryl)-1H-pyrazole-3-carboxamide derivative.

G cluster_synthesis Synthetic Workflow Start This compound Step1 N-Arylation (Aryl Halide, Base) Start->Step1 Intermediate N-Aryl-4-bromo-1H- pyrazole-3-carboxamide Step1->Intermediate Step2 Suzuki Coupling (Heteroaryl Boronic Acid, Pd Catalyst, Base) Intermediate->Step2 Final_Product N-Aryl-4-(heteroaryl)-1H- pyrazole-3-carboxamide Step2->Final_Product

A representative synthetic workflow for generating anticancer agents.

Biological Evaluation Protocols

The following are standard protocols to assess the anticancer activity of the synthesized this compound derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by the compounds.

Materials:

  • Cancer cell line

  • Synthesized pyrazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of the compounds on cell cycle progression.

Materials:

  • Cancer cell line

  • Synthesized pyrazole derivatives

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the compounds as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

G cluster_workflow Experimental Workflow Start Synthesized Pyrazole Derivatives MTT MTT Assay (Cytotoxicity) Start->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Start->Apoptosis CellCycle PI Staining (Cell Cycle Analysis) Start->CellCycle Data Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->Data Apoptosis->Data CellCycle->Data

A workflow for the biological evaluation of pyrazole derivatives.

Potential Mechanisms of Action and Signaling Pathways

Derivatives of this compound often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and death.

Kinase Inhibition

Many pyrazole derivatives are designed as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[1][2] A primary example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

G cluster_egfr EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Activates

Inhibition of the EGFR signaling pathway by a pyrazole derivative.
Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Pyrazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_apoptosis Intrinsic Apoptosis Pathway Pyrazole Pyrazole Derivative Bax_Bak Bax/Bak Activation Pyrazole->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Induction of the intrinsic apoptosis pathway by a pyrazole derivative.
Cell Cycle Arrest

By interfering with the cell cycle machinery, pyrazole derivatives can halt the proliferation of cancer cells. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are crucial for the progression through different phases of the cell cycle.[3]

G cluster_cellcycle Cell Cycle Regulation G1 G1 Phase S S Phase G1->S CDK4_6 Cyclin D/ CDK4/6 G2 G2 Phase S->G2 M M Phase G2->M CDK1 Cyclin B/ CDK1 M->G1 CDK4_6->S Promotes G1/S Transition CDK2 Cyclin E/ CDK2 CDK2->S CDK1->M Promotes G2/M Transition Pyrazole Pyrazole Derivative Pyrazole->CDK4_6 Inhibits Pyrazole->CDK2 Inhibits Pyrazole->CDK1 Inhibits

Inhibition of cell cycle progression by a pyrazole derivative.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDModification at N1Modification at C4Cancer Cell LineIC₅₀ (µM)[2][4][5]
Parent HBr--
Derivative 1 4-Nitrophenyl3-PyridylMCF-78.5
Derivative 2 4-Nitrophenyl4-PyridylMCF-77.2
Derivative 3 4-Methoxyphenyl3-PyridylA54910.1
Derivative 4 4-Methoxyphenyl4-PyridylA5499.8
Derivative 5 PhenylIndoleHCT-1166.1
Derivative 6 PhenylIndoleHepG27.9
Doxorubicin (Reference Drug)MCF-74.17
Doxorubicin (Reference Drug)HCT-1165.23

Note: The IC₅₀ values presented are representative examples from the literature for pyrazole-based compounds and are intended for illustrative purposes.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. The synthetic protocols provided herein offer a framework for generating diverse libraries of pyrazole derivatives. The detailed experimental procedures for cytotoxicity, apoptosis, and cell cycle analysis are essential for the biological evaluation of these new chemical entities. Understanding the potential mechanisms of action, such as kinase inhibition and induction of apoptosis, will guide the rational design of more potent and selective anticancer drugs. The systematic approach outlined in these application notes will aid researchers in the efficient discovery and development of next-generation pyrazole-based cancer therapeutics.

References

Application Notes: Synthesis of Novel Antifungal Compounds from 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole carboxamide scaffold is a cornerstone in the development of modern fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[1][2][3] The starting material, 4-Bromo-1H-pyrazole-3-carboxamide, represents a versatile and strategic building block for creating diverse libraries of novel antifungal candidates. The bromine atom at the C4 position provides a reactive handle for introducing a wide range of chemical moieties through well-established palladium-catalyzed cross-coupling reactions. This allows for systematic exploration of the chemical space around the pyrazole core to optimize antifungal potency and spectrum.

These notes provide detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Additionally, representative data on the antifungal activity of various pyrazole carboxamide derivatives are presented to guide structure-activity relationship (SAR) studies.

Synthetic Strategies and Experimental Workflows

The primary strategy for derivatizing this compound involves palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds at the C4 position. This approach allows for the late-stage introduction of diverse aryl, heteroaryl, or amino groups, making it highly efficient for generating a library of analogues for biological screening.

G cluster_reactants Reactants A This compound (Starting Material) B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D 4-Aryl/Heteroaryl-1H-pyrazole-3-carboxamides (Antifungal Candidates) B->D E 4-Amino-1H-pyrazole-3-carboxamides (Antifungal Candidates) C->E R1 Aryl/Heteroaryl Boronic Acids/Esters R1->B R2 Primary/Secondary Amines R2->C

Caption: General workflow for derivatization of this compound.

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the formation of a C-C bond between the pyrazole C4 position and an aryl or heteroaryl group.[4]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[4]

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.5 equiv)[4]

  • Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)[4]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture to the tube.

  • Seal the tube and heat the reaction mixture at 90-110 °C for 6-12 hours with vigorous stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1H-pyrazole-3-carboxamide derivative.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (+ Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol facilitates the formation of a C-N bond between the pyrazole C4 position and a primary or secondary amine.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst)

  • Base (e.g., LHMDS or K₃PO₄, 2.2 equiv)[6]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, base, and this compound to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent followed by the amine.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-1H-pyrazole-3-carboxamide derivative.

G Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)-X(L)(HNR2)] Ar-Pd(II)-X(L)->AmineComplex + HNR2 Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination (Ar-NR2) AmineComplex->Ar-Pd(II)-NR2(L) Deprotonation (+ Base)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[7]

Protocol 3: In Vitro Antifungal Bioassay (Mycelium Growth Inhibition)

This protocol is a standard method to evaluate the antifungal efficacy of synthesized compounds.[8][9]

Materials:

  • Synthesized pyrazole carboxamide derivatives

  • Potato Dextrose Agar (PDA) medium

  • Fungal strains (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Botrytis cinerea)[1][10]

  • Solvent (e.g., DMSO)

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Commercial fungicide as a positive control (e.g., Boscalid, Carbendazol)[11][12]

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in DMSO.

  • Add appropriate volumes of the stock solutions to molten PDA medium to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A solvent control (DMSO in PDA) should also be prepared.

  • Pour the PDA mixtures into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal colony.

  • Incubate the plates at 25-28 °C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions when the mycelium in the control plate has reached the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] × 100

    • Where C is the average colony diameter of the control and T is the average colony diameter of the treated plate.

  • Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) for each active compound by probit analysis of the inhibition data.

Quantitative Data on Antifungal Activity

The following tables summarize the antifungal activities of various pyrazole carboxamide derivatives reported in the literature. These compounds, while not necessarily synthesized from this compound, serve as representative examples of the antifungal potential that can be achieved through derivatization of the pyrazole carboxamide scaffold.

Table 1: EC₅₀ Values (µg/mL) of Pyrazole Carboxamide Derivatives against Various Fungi [12]

CompoundAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
7ai 2.243.2110.290.37
Carbendazol ------1.00
7bk 35.05>100>10028.88
Note: "--" indicates data was not reported or the inhibition was below 50% at 100 µg/mL. Data is illustrative of the potential activity.[12]

Table 2: Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives [2]

CompoundRhizoctonia solani (EC₅₀, µg/mL)Botrytis cinerea (EC₅₀, µg/mL)Sclerotinia sclerotiorum (EC₅₀, µg/mL)
9m 0.210.120.14
9c 0.350.180.15
Boscalid 0.420.250.22
Note: Compound 9m is N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide. Data is illustrative of the potential activity.[2]

Table 3: Antifungal Activity of Pyrazole Carboxamide Thiazole Derivatives [11]

CompoundValsa mali (EC₅₀, mg/L)Rhizoctonia solani (EC₅₀, mg/L)
6i 1.77--
19i 1.97--
23i --3.79
Boscalid 9.19--
Note: "--" indicates data was not reported. Data is illustrative of the potential activity.[11]

Proposed Mechanism of Action

A significant number of pyrazole carboxamide fungicides act by inhibiting succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain.[1][3][13] This inhibition blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. The disruption of ATP production ultimately leads to fungal cell death. Molecular docking studies often show that the carboxamide moiety forms crucial hydrogen bonds with amino acid residues (such as Tryptophan and Tyrosine) in the SDH active site.[3][13]

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Other Complexes (e.g., III, IV) SDH->ETC e- transfer ATP ATP Production ETC->ATP Death Fungal Cell Death Inhibitor Pyrazole Carboxamide Derivative Inhibitor->SDH Inhibition

Caption: Inhibition of SDH by pyrazole carboxamides disrupts ATP production.

Conclusion

This compound is an excellent starting scaffold for the synthesis of novel antifungal agents. Its derivatization through robust and high-yielding palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a powerful platform for generating structurally diverse compound libraries. The resulting 4-substituted pyrazole carboxamides have a high potential to exhibit potent antifungal activity, likely through the inhibition of the succinate dehydrogenase enzyme, a validated and commercially important target. The protocols and data presented herein offer a solid foundation for researchers to initiate discovery programs aimed at developing the next generation of pyrazole-based fungicides.

References

Application Notes and Protocols: 4-Bromo-1H-pyrazole-3-carboxamide as a Precursor for Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2][3] Notably, pyrazole derivatives have emerged as a significant class of anti-inflammatory drugs, with celecoxib being a prominent example of a selective cyclooxygenase-2 (COX-2) inhibitor.[4] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous pursuit in drug discovery. 4-Bromo-1H-pyrazole-3-carboxamide serves as a versatile and valuable precursor for the synthesis of a diverse library of pyrazole derivatives with potential anti-inflammatory properties. Its strategic bromine substitution at the 4-position allows for facile functionalization through cross-coupling reactions, enabling the exploration of a broad chemical space to identify potent and selective anti-inflammatory drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel anti-inflammatory agents.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrazole derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory cascade. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[6][7] Pyrazole compounds can interfere with this pathway at various points, thereby suppressing the inflammatory response.[8]

  • MAPK Signaling Pathway: The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a pivotal role in transducing extracellular signals to cellular responses, including inflammation.[9][10] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of downstream transcription factors, resulting in the expression of pro-inflammatory mediators like COX-2 and various cytokines.[1] Pyrazole derivatives have been shown to inhibit the activation of MAPK pathways, particularly p38 MAPK and JNK, contributing to their anti-inflammatory effects.[1][9][11]

Inflammatory Signaling Pathways Figure 1: Inhibition of Inflammatory Signaling Pathways by Pyrazole Derivatives cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates ProInflammatory_Genes_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->ProInflammatory_Genes_NFkB activates Pyrazole_NFkB Pyrazole Derivatives Pyrazole_NFkB->IKK inhibit MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK p38/JNK MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates ProInflammatory_Genes_MAPK Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes_MAPK activates Pyrazole_MAPK Pyrazole Derivatives Pyrazole_MAPK->MAPK inhibit Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->IKK Inflammatory_Stimuli->MAPKKK

Caption: Inhibition of NF-κB and MAPK pathways.

Synthesis of Anti-inflammatory Pyrazole Derivatives

The primary synthetic strategy for diversifying the this compound precursor is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the pyrazole ring.

Synthesis Workflow Figure 2: General Synthesis Workflow Precursor This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Precursor->Suzuki_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Suzuki_Coupling Product 4-Aryl-1H-pyrazole-3-carboxamide Derivative Suzuki_Coupling->Product Evaluation Biological Evaluation Product->Evaluation Drug Discovery Workflow Figure 3: Drug Discovery Workflow Precursor This compound Synthesis Synthesis of Derivative Library (Suzuki Coupling) Precursor->Synthesis InVitro In Vitro Screening (COX-1/COX-2 Inhibition) Synthesis->InVitro Hit_ID Hit Identification (Potency & Selectivity) InVitro->Hit_ID Hit_ID->Synthesis Inactive InVivo In Vivo Testing (Carrageenan-Induced Edema) Hit_ID->InVivo Active Hits Lead_Selection Lead Selection (Efficacy & Safety Profile) InVivo->Lead_Selection Lead_Selection->Synthesis Suboptimal Optimization Lead Optimization (SAR Studies) Lead_Selection->Optimization Promising Leads Optimization->Synthesis Iterative Design Candidate Preclinical Candidate Optimization->Candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this synthetic process.

Synthesis Overview

The synthesis of this compound is a multi-step process that typically involves the formation of a pyrazole ring, followed by bromination and subsequent amidation of a carboxylic acid intermediate. The overall yield and purity of the final product are highly dependent on the careful control of reaction parameters at each stage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Part 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid (Precursor)

The most common route to this compound proceeds via the key intermediate, 4-Bromo-1H-pyrazole-3-carboxylic acid. Challenges in this initial phase can significantly impact the final yield.

Question 1: My yield of 4-Bromo-1H-pyrazole-3-carboxylic acid is consistently low. What are the critical factors to consider for yield improvement?

Answer: Low yields of 4-Bromo-1H-pyrazole-3-carboxylic acid often stem from suboptimal reaction conditions during the oxidation of a precursor like 4-bromo-3-methylpyrazole. Key parameters to optimize include reaction temperature, reaction time, and the molar ratio of reactants.

  • Reaction Temperature: The oxidation reaction is sensitive to temperature. An optimal temperature of 90°C has been reported to provide the best yields. Temperatures exceeding this may lead to the formation of side products, thus decreasing the yield.

  • Reaction Time: The reaction time is crucial for driving the reaction to completion. Studies have shown that a reaction time of 8 hours is optimal for achieving the highest yield. Extending the reaction time beyond this does not significantly increase the yield.

  • Molar Ratio of Reactants: The stoichiometry of the oxidizing agent, such as potassium permanganate (KMnO₄), to the starting material is critical. An optimal molar ratio of 3:1 (KMnO₄ : 4-bromo-3-methylpyrazole) has been found to maximize the yield. Using an excess of the oxidant does not improve the yield and can complicate the purification process.

Quantitative Data Summary for Precursor Synthesis Optimization:

ParameterConditionReported Yield of 4-Bromo-1H-pyrazole-3-carboxylic acid
Reaction Temperature 90°COptimal
> 90°CDecreased
Reaction Time 8 hoursOptimal
> 8 hoursNo significant change
Molar Ratio (KMnO₄:Substrate) 3:1Highest Yield (e.g., 64.2%[1])
> 3:1No significant change

Experimental Protocol: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic Acid [1]

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Heat the mixture to 90°C while stirring.

  • Add potassium permanganate (0.15 mol) in portions over a period of time.

  • Maintain the reaction at 90°C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture and wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL.

  • Cool the concentrated filtrate to 0°C.

  • Adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid.

Part 2: Amidation of 4-Bromo-1H-pyrazole-3-carboxylic Acid

The final step in the synthesis is the conversion of the carboxylic acid to the carboxamide. This step is critical for obtaining the target molecule in high purity and yield.

Question 2: What are the recommended methods for converting 4-Bromo-1H-pyrazole-3-carboxylic acid to this compound?

Answer: There are two primary methods for this amidation:

  • Two-Step Procedure via Acid Chloride: This is a reliable and widely used method. The carboxylic acid is first converted to the more reactive acid chloride, which then readily reacts with an ammonia source.

  • Direct Coupling: This method uses a coupling agent to facilitate the direct reaction between the carboxylic acid and an ammonia source.

Experimental Protocol: Amidation via Acid Chloride Formation

  • Step 1: Formation of 4-Bromo-1H-pyrazole-3-carbonyl chloride

    • In a round-bottom flask, suspend 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5-2.0 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and then reflux for 1-3 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-Bromo-1H-pyrazole-3-carbonyl chloride is typically used immediately in the next step without further purification.

  • Step 2: Formation of this compound

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM.

    • Cool the solution to 0°C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise while maintaining the temperature at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Amidation using a Coupling Agent (e.g., HATU)

  • Dissolve 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a source of ammonia, such as ammonium chloride (1.5 equivalents).

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product as described above.

Quantitative Data Summary for Common Coupling Reagents:

Coupling ReagentBaseTypical SolventAdvantages
SOCl₂/Oxalyl Chloride-DCM, TolueneHigh reactivity of acid chloride, often high yielding.
HATUDIPEA, TEADMF, DCMMild reaction conditions, high yields, low racemization for chiral substrates.
DCC/EDCDMAP (cat.)DCM, DMFEconomical, widely used.

Question 3: I am observing a significant amount of a dehalogenated side product. How can I prevent this?

Answer: Dehalogenation, the loss of the bromine atom from the pyrazole ring, can be a problematic side reaction, particularly under certain conditions.

  • Choice of Reagents: Some reagents and catalysts, especially in the presence of a hydrogen source, can promote dehalogenation. If using catalytic hydrogenation for other functional groups in the synthetic sequence, be aware that this can lead to dehalogenation of the bromo-pyrazole.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can sometimes contribute to dehalogenation.

  • Palladium Catalysis: If you are performing cross-coupling reactions (e.g., Suzuki-Miyaura) on other parts of the molecule, the choice of palladium catalyst and ligands is crucial to minimize dehalogenation.

To minimize dehalogenation, use the mildest possible reaction conditions and choose reagents that are less likely to promote this side reaction.

Question 4: What is the best method for purifying the final this compound product?

Answer: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product. A suitable solvent system needs to be determined empirically, but common solvents for pyrazole derivatives include ethanol, ethyl acetate/hexane, or toluene.

  • Column Chromatography: If recrystallization is ineffective or if there are multiple, closely related impurities, column chromatography on silica gel is recommended. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Visualizing the Workflow

To aid in understanding the synthetic and troubleshooting processes, the following diagrams have been generated.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_amidation Amidation cluster_purification Purification Start 4-Bromo-3-methylpyrazole Oxidation Oxidation (KMnO4, 90°C, 8h) Start->Oxidation Acidification Acidification (HCl, pH 3) Oxidation->Acidification Precursor 4-Bromo-1H-pyrazole-3-carboxylic Acid Acidification->Precursor Activation Activation (SOCl2 or Coupling Agent) Precursor->Activation Ammonia Reaction with Ammonia Source Activation->Ammonia Final_Product This compound Ammonia->Final_Product Purify Recrystallization or Column Chromatography Final_Product->Purify

Caption: General synthetic workflow for this compound.

Troubleshooting_Yield LowYield Low Yield Observed CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeTemp Optimize Reaction Temperature (Target 90°C) LowYield->OptimizeTemp OptimizeTime Optimize Reaction Time (Target 8 hours) LowYield->OptimizeTime OptimizeRatio Optimize Molar Ratios (Oxidant:Substrate = 3:1) LowYield->OptimizeRatio CheckAmidation Review Amidation Step LowYield->CheckAmidation Solution Improved Yield CheckPurity->Solution OptimizeTemp->Solution OptimizeTime->Solution OptimizeRatio->Solution CheckAmidation->Solution

Caption: Troubleshooting logic for addressing low yield issues.

Amidation_Options CarboxylicAcid 4-Bromo-1H-pyrazole-3-carboxylic Acid AcidChloride Via Acid Chloride (SOCl2) CarboxylicAcid->AcidChloride CouplingAgent Via Coupling Agent (HATU, etc.) CarboxylicAcid->CouplingAgent Product This compound AcidChloride->Product CouplingAgent->Product

Caption: Alternative pathways for the amidation step.

References

Technical Support Center: Purification of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-1H-pyrazole-3-carboxamide derivatives. The following information is designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common challenges in the purification of this compound derivatives.

Issue 1: Poor Separation of the Desired Product from Impurities during Column Chromatography

  • Question: My this compound derivative is co-eluting with impurities during column chromatography. How can I improve the separation?

  • Answer: This is a common issue, particularly with closely related impurities. Here are several strategies to enhance separation:

    • Optimize the Solvent System: The polarity of the eluent is critical. If your compound is eluting too quickly with impurities, your solvent system is likely too polar. Conversely, if it is not moving from the baseline, the eluent is not polar enough.

      • Action: Systematically vary the ratio of your polar and non-polar solvents. A common starting point for pyrazole derivatives is a mixture of hexane and ethyl acetate.[1] A gradual increase in the proportion of the polar solvent (gradient elution) can often effectively separate compounds with similar polarities.

      • TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system will show good separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase.

      • Action: Standard silica gel is slightly acidic and may not be suitable for all compounds. You could try neutral or basic alumina, or reversed-phase silica (C18) if your compound is highly polar.

    • Sample Loading: Overloading the column is a frequent cause of poor separation.

      • Action: Ensure you are not exceeding the column's capacity. As a general rule, use at least 50-100 times the weight of silica gel to your crude product. Dissolve your sample in a minimal amount of the initial eluent or a slightly more polar solvent before loading it onto the column.

Issue 2: The Compound is "Oiling Out" During Recrystallization

  • Question: Instead of forming crystals, my this compound derivative is precipitating as an oil. What should I do?

  • Answer: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

    • Action 1: Adjust the Solvent System:

      • Add a small amount of a "good" solvent (one in which your compound is highly soluble) to the hot mixture to lower the saturation point.

      • Alternatively, try a different solvent or a mixed solvent system. For pyrazole derivatives, combinations like ethanol/water or hexane/ethyl acetate can be effective.[1]

    • Action 2: Slow Cooling: Rapid cooling can promote oiling.

      • Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Action 3: Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a "seed crystal" of the pure compound to the cooled, supersaturated solution.

Issue 3: Low Recovery Yield After Purification

  • Question: I am losing a significant amount of my product during purification. How can I improve the yield?

  • Answer: Low yields can result from several factors during both chromatography and recrystallization.

    • During Column Chromatography:

      • Streaking/Tailing: If your compound streaks on the column, it can lead to broad fractions and difficult separation, resulting in product loss. Adding a small amount of a modifier to your eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) can improve peak shape.

      • Irreversible Adsorption: Some highly polar compounds can irreversibly bind to the silica gel. Deactivating the silica with a small amount of a polar solvent before packing the column can mitigate this.

    • During Recrystallization:

      • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of boiling solvent necessary to fully dissolve the solid.

      • Premature Crystallization: If the compound crystallizes too early (e.g., in the funnel during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

      • Washing with Room Temperature Solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your product.

Issue 4: Presence of Colored Impurities

  • Question: My purified this compound derivative has a persistent color. How can I remove it?

  • Answer: Colored impurities are common in pyrazole synthesis, often arising from the starting materials or side reactions.

    • Action 1: Charcoal Treatment: Activated charcoal is effective at adsorbing many colored organic impurities.

      • Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step in recrystallization. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

    • Action 2: Column Chromatography: If the colored impurity has a different polarity from your product, column chromatography should be effective in separating it.

    • Action 3: Recrystallization: Sometimes, multiple recrystallizations are necessary to remove persistent colored impurities.

Quantitative Data Summary

The following table summarizes representative yields for the purification of 4-Bromo-1H-pyrazole derivatives from various literature sources. Note that purity data is often not explicitly reported as a percentage but is confirmed by spectroscopic methods (NMR, MS).

CompoundPurification MethodSolventsYield (%)PurityReference
4-Bromo-1H-pyrazole-3-carboxylic acidRecrystallizationEthanol/Water (1:1)64.2Not specified[1]
tert-Butyl 4-bromo-1H-pyrazole-1-carboxylateRecrystallizationn-Hexane79.6White crystals[2]
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazoleRecrystallizationn-Hexane78.6Slightly yellow crystals[2]
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamideCrystallizationIsopropyl alcohol75Yellow solid
4-bromo-3,5-dimethyl-N-arylpyrazolesColumn ChromatographyNot specifiedHighNot specified[3]

Experimental Protocols

Protocol 1: Purification of 4-Bromo-1H-pyrazole-3-carboxylic Acid by Recrystallization [1]

This protocol describes the purification of 4-Bromo-1H-pyrazole-3-carboxylic acid synthesized via oxidation of 4-bromo-3-methylpyrazole.

Materials:

  • Crude 4-Bromo-1H-pyrazole-3-carboxylic acid

  • Ethanol

  • Deionized water

  • Boiling water

  • Concentrated hydrochloric acid

  • Erlenmeyer flasks

  • Separatory funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Electric blast drying oven

Procedure:

  • Initial Work-up: After the synthesis reaction is complete, cool the reaction mixture to room temperature. Filter the mixture and wash the filter cake with water.

  • Concentration and Precipitation: Concentrate the filtrate to approximately 30 mL. Cool the concentrated solution to 0°C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate a large amount of solid.

  • Filtration: Collect the precipitated solid by vacuum filtration and dry to obtain the crude product.

  • Dissolving By-products: Add an appropriate amount of boiling water to the crude product to dissolve the by-product potassium bromide.

  • Phase Separation: Use a separatory funnel to separate the aqueous phase from any undissolved material.

  • Recrystallization: a. To the purified crude product, add 60 mL of a 1:1 (v/v) mixture of ethanol and water. b. Gently heat the mixture with stirring until the solid is completely dissolved. c. Allow the solution to cool slowly to room temperature. Crystals should start to form. d. For maximum recovery, place the flask in an ice bath for about 30 minutes.

  • Isolation and Drying: a. Collect the purified crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of ice-cold 1:1 ethanol/water. c. Dry the crystals in an electric blast drying oven at room temperature for 24 hours.

Protocol 2: General Procedure for Purification by Column Chromatography [3]

This is a general protocol that can be adapted for the purification of various this compound derivatives.

Materials:

  • Crude this compound derivative

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a TLC plate and develop it in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 1:1). c. Identify a solvent system that provides good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Packing: a. Prepare a slurry of silica gel in the initial, least polar solvent system determined from the TLC analysis. b. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and evenly packed bed. Add a layer of sand on top of the silica.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the initial eluent. b. Carefully load the sample solution onto the top of the silica gel bed.

  • Elution: a. Begin eluting the column with the initial solvent system, collecting fractions. b. Monitor the elution by TLC to identify which fractions contain the desired product. c. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualization

Troubleshooting Workflow for Purification

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound derivatives.

Purification_Troubleshooting start Start Purification crude_product Crude Product start->crude_product purification_choice Choose Purification Method crude_product->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Liquid or Oily Product / Difficult Separation recrystallization Recrystallization purification_choice->recrystallization Solid Product cc_issue Issue with Column? column_chromatography->cc_issue recryst_issue Issue with Recrystallization? recrystallization->recryst_issue pure_product Pure Product end End pure_product->end cc_issue->pure_product No poor_separation Poor Separation cc_issue->poor_separation Yes streaking Streaking/Tailing cc_issue->streaking Yes low_yield_cc Low Yield cc_issue->low_yield_cc Yes optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase check_loading Check Sample Loading poor_separation->check_loading optimize_solvent->column_chromatography change_stationary_phase->column_chromatography check_loading->column_chromatography add_modifier Add Eluent Modifier (e.g., TEA, AcOH) streaking->add_modifier add_modifier->column_chromatography check_adsorption Check for Irreversible Adsorption low_yield_cc->check_adsorption check_adsorption->column_chromatography recryst_issue->pure_product No oiling_out Product 'Oils Out' recryst_issue->oiling_out Yes low_yield_recryst Low Yield recryst_issue->low_yield_recryst Yes no_crystals No Crystals Form recryst_issue->no_crystals Yes adjust_solvent_recryst Adjust Solvent System oiling_out->adjust_solvent_recryst slow_cooling Ensure Slow Cooling oiling_out->slow_cooling adjust_solvent_recryst->recrystallization slow_cooling->recrystallization induce_crystallization Induce Crystallization induce_crystallization->recrystallization min_solvent Use Minimal Hot Solvent low_yield_recryst->min_solvent cold_wash Wash with Ice-Cold Solvent low_yield_recryst->cold_wash min_solvent->recrystallization cold_wash->recrystallization no_crystals->induce_crystallization concentrate_solution Concentrate Solution no_crystals->concentrate_solution concentrate_solution->recrystallization

Caption: A troubleshooting workflow for purifying this compound derivatives.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Bromo-1H-pyrazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, a heterocyclic amide, is anticipated to have limited solubility in aqueous solutions due to its aromatic pyrazole core and the presence of a bromine substituent. Its solubility is expected to be higher in polar aprotic organic solvents. Experimental determination of its solubility profile is a critical first step in any experimental design.

Q2: Which solvents are recommended for initial solubility screening?

A2: A range of solvents with varying polarities should be screened. It is advisable to start with common laboratory solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone. For many heterocyclic compounds, DMSO and DMF are often effective solvents.[1]

Q3: How does pH influence the solubility of this compound?

A3: The this compound molecule contains both a weakly acidic proton on the pyrazole ring and a basic amide group. Therefore, its solubility is likely to be pH-dependent. At pH values significantly above its pKa, the pyrazole ring can be deprotonated, forming a more soluble salt. Conversely, in acidic conditions, the amide group could be protonated. The overall effect on solubility will depend on the interplay of these ionizations.

Q4: Can I use heat to dissolve this compound?

A4: Yes, gentle heating can be employed to increase the dissolution rate and solubility. However, it is crucial to monitor the compound's stability at elevated temperatures to prevent degradation. Always start with a small sample to assess thermal stability.

Q5: What should I do if the compound "oils out" instead of crystallizing upon cooling?

A5: "Oiling out," or the formation of a liquid phase instead of solid crystals, can occur when a compound's melting point is lower than the boiling point of the solvent or when significant impurities are present. To resolve this, try warming the solution to redissolve the material, adding a small amount of additional solvent, and allowing for very slow cooling.[2]

Troubleshooting Guides

Issue 1: The compound is poorly soluble in all tested solvents.

This is a common challenge with novel or complex organic molecules. A systematic approach is necessary to overcome this issue.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent choice Broaden the solvent screen to include a wider range of polarities (e.g., tetrahydrofuran (THF), acetonitrile, 1,4-dioxane).Identification of a suitable solvent or co-solvent system.
Low dissolution rate Increase agitation (stirring/sonication) and gently heat the mixture.Faster dissolution of the compound.
Compound is in a highly stable crystalline form Employ solubility enhancement techniques such as co-solvency, pH adjustment, or solid dispersion.Increased solubility of the compound in the desired solvent system.
Issue 2: The compound precipitates out of solution unexpectedly.

Precipitation can occur due to changes in temperature, solvent composition, or pH.

Possible Cause Troubleshooting Step Expected Outcome
Supersaturation Gently warm the solution and add a small amount of additional solvent to ensure the compound remains below its saturation point at the working temperature.A stable, clear solution without precipitation.
Change in pH If working with buffered solutions, ensure the buffer capacity is sufficient to maintain the desired pH, especially after adding the compound.Stable pH and prevention of pH-dependent precipitation.
"Salting out" effect If adding a salt or another component, the solubility of the primary compound may decrease. Determine the solubility in the final mixed solution.Understanding of the solubility limits in the complete system.
Crystallization is too rapid If precipitation occurs upon cooling, the rate of cooling may be too fast. Allow the solution to cool slowly to room temperature, and then gradually cool further if needed. This encourages the formation of well-defined crystals rather than amorphous precipitate.[3]Controlled crystallization and prevention of sudden precipitation.

Experimental Protocols

Protocol 1: Experimental Determination of Solubility

This protocol outlines a general procedure for determining the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, ethanol, water)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Micro-pipettes

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

  • Add a pre-weighed excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and stir the mixture vigorously at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, visually confirm that excess solid is still present.

  • Stop stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by withdrawal of the supernatant is recommended.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Solubility Enhancement using Co-solvency

This protocol describes how to use a co-solvent system to improve the solubility of this compound.

Materials:

  • This compound

  • A "good" solvent in which the compound is soluble (e.g., DMSO)

  • A "poor" or "anti-solvent" in which the compound is less soluble but is miscible with the "good" solvent (e.g., water)

  • Vials, magnetic stirrer, and analytical equipment as in Protocol 1

Procedure:

  • Prepare a stock solution of this compound in the "good" solvent (e.g., 10 mg/mL in DMSO).

  • In a series of vials, prepare different ratios of the "good" solvent and the "anti-solvent" (e.g., 90:10, 80:20, 70:30 DMSO:water).

  • To each vial, add a small, known amount of the stock solution.

  • Observe for any precipitation. If the solution remains clear, incrementally add more stock solution until precipitation is observed.

  • Equilibrate the saturated solutions as described in Protocol 1.

  • Determine the concentration of the dissolved compound in each co-solvent mixture to identify the optimal ratio for maximum solubility.

Protocol 3: Solubility Enhancement via pH Adjustment

This protocol details how to investigate the effect of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)

  • Vials, magnetic stirrer, and analytical equipment as in Protocol 1

  • pH meter

Procedure:

  • Add an excess amount of this compound to a known volume of each buffer solution.

  • Seal the vials and equilibrate for 24-48 hours at a constant temperature.

  • After equilibration, measure the final pH of each solution to ensure it has not significantly changed.

  • Process the samples as described in Protocol 1 to determine the solubility at each pH.

  • Plot solubility as a function of pH to identify the optimal pH range for dissolution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_troubleshooting Troubleshooting start Start with This compound weigh Weigh Compound start->weigh mix Mix Compound and Solvent weigh->mix solvent Select Solvents solvent->mix equilibrate Equilibrate (24-48h) mix->equilibrate analyze Analyze Supernatant (HPLC/UV-Vis) equilibrate->analyze solubility_data Determine Solubility analyze->solubility_data issue Poor Solubility? solubility_data->issue enhancement Apply Enhancement Technique issue->enhancement Yes end Proceed with Experiment issue->end No enhancement->mix

Caption: Workflow for determining and optimizing the solubility of this compound.

troubleshooting_logic cluster_initial_steps Initial Checks cluster_advanced_methods Advanced Techniques start Compound Fails to Dissolve check_solvent Broaden Solvent Screen start->check_solvent check_agitation Increase Agitation/Sonication start->check_agitation check_temp Apply Gentle Heat start->check_temp cosolvency Co-solvency check_solvent->cosolvency If still insoluble ph_adjust pH Adjustment check_agitation->ph_adjust If still insoluble solid_dispersion Solid Dispersion check_temp->solid_dispersion If still insoluble dissolved Compound Dissolved cosolvency->dissolved ph_adjust->dissolved solid_dispersion->dissolved

Caption: Troubleshooting decision tree for addressing poor solubility of this compound.

References

Technical Support Center: Synthesis of 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the synthesis of 4-Bromo-1H-pyrazole-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic approach involves a two-step process:

  • Bromination: Electrophilic bromination of a pyrazole-3-carboxylic acid or a precursor at the C4 position.

  • Amidation: Conversion of the resulting 4-bromo-1H-pyrazole-3-carboxylic acid into the corresponding carboxamide.

Q2: What are the primary side reactions to be aware of during the bromination step?

A2: The key side reactions during bromination include:

  • Over-bromination: Formation of di-brominated pyrazole species.

  • Incomplete bromination: Residual starting material (unbrominated pyrazole).

  • Reaction with substituents: If the pyrazole ring has other sensitive functional groups, they may react with the brominating agent.

Q3: What are the potential side reactions during the amidation step?

A3: The amidation step can be prone to several side reactions, largely dependent on the coupling agent used:

  • Racemization: If chiral amines are used, racemization can occur, especially with carbodiimide coupling agents. The addition of additives like HOBt can minimize this.[1]

  • Urea byproduct formation: Carbodiimide reagents like DCC and DIC form urea byproducts which can be difficult to remove.[1][2]

  • Nitrile formation: Primary amides can be dehydrated to nitriles by some coupling reagents.[1]

  • Decarboxylation: Pyrazole carboxylic acids can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 4-bromopyrazole.[3][4][5][6]

  • Guanidinium byproduct formation: Amine nucleophiles can react with aminium-based coupling reagents to form guanidinium byproducts.[7]

Q4: How can I minimize the formation of di-brominated byproducts?

A4: To minimize di-bromination, consider the following:

  • Stoichiometry: Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide - NBS) and monitor the reaction closely by TLC or LC-MS.

  • Reaction Temperature: Perform the reaction at a lower temperature to increase selectivity.

  • Choice of Brominating Agent: NBS is often more selective than liquid bromine.

Q5: My amidation reaction is not going to completion. What could be the issue?

A5: Incomplete amidation can be due to several factors:

  • Inactive coupling agent: Ensure your coupling reagent is fresh and has been stored correctly.

  • Poor activation of the carboxylic acid: The choice of solvent and base is crucial for efficient activation.

  • Steric hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction may require longer reaction times, higher temperatures, or a more reactive coupling agent.

  • Competing acid-base reaction: The amine can act as a base and deprotonate the carboxylic acid, preventing the desired nucleophilic attack. This is why activation of the carboxylic acid is necessary.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of this compound 1. Incomplete bromination of the starting material. 2. Side reactions during amidation (e.g., decarboxylation). 3. Inefficient coupling agent in the amidation step. 4. Suboptimal reaction conditions (temperature, time).1. Monitor the bromination step by TLC/LC-MS to ensure full conversion. Consider adjusting the stoichiometry of the brominating agent. 2. Keep the amidation reaction temperature as low as feasible to minimize decarboxylation. 3. Switch to a more efficient coupling reagent such as HATU or PyAOP.[1] 4. Optimize reaction conditions based on literature procedures or systematic screening.
Presence of a significant amount of di-brominated impurity Over-bromination due to excess brominating agent or harsh reaction conditions.1. Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.
Unreacted 4-bromo-1H-pyrazole-3-carboxylic acid in the final product 1. Incomplete amidation reaction. 2. Deactivation of the coupling reagent.1. Increase the reaction time or temperature for the amidation step. 2. Ensure the coupling reagent is of high quality and used in the correct stoichiometry. Consider adding the coupling agent in portions.
Formation of a byproduct with a lower molecular weight than the starting carboxylic acid Decarboxylation of the 4-bromo-1H-pyrazole-3-carboxylic acid to form 4-bromopyrazole.1. Avoid high temperatures during the amidation reaction and work-up. 2. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
Difficulty in removing the urea byproduct from carbodiimide coupling agents (e.g., DCU from DCC) The urea byproduct has low solubility in many organic solvents.1. If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble and can be removed by filtration.[2] 2. If using a more soluble carbodiimide like DIC, purification by column chromatography may be necessary.

Experimental Protocols

Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid

This protocol is a general representation and may require optimization.

  • Dissolution: Dissolve 1H-pyrazole-3-carboxylic acid in a suitable solvent (e.g., water or a polar organic solvent).

  • Bromination: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Acidify the mixture with HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.[9]

Synthesis of this compound

This protocol utilizes HATU as a coupling agent, which is known for its efficiency and low racemization.[2]

  • Activation: To a solution of 4-bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture for 15-30 minutes at room temperature.

  • Amidation: Add the desired amine (or ammonia source, e.g., ammonium chloride with an additional equivalent of base) (1.2 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway 1H-pyrazole-3-carboxylic acid 1H-pyrazole-3-carboxylic acid 4-Bromo-1H-pyrazole-3-carboxylic acid 4-Bromo-1H-pyrazole-3-carboxylic acid 1H-pyrazole-3-carboxylic acid->4-Bromo-1H-pyrazole-3-carboxylic acid Bromination (e.g., NBS) This compound This compound 4-Bromo-1H-pyrazole-3-carboxylic acid->this compound Amidation (e.g., HATU, Amine)

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_bromination Bromination Step cluster_amidation Amidation Step Start_Bromination 1H-pyrazole-3-carboxylic acid Desired_Bromination 4-Bromo-1H-pyrazole-3-carboxylic acid Start_Bromination->Desired_Bromination Correct Stoichiometry Over_Bromination Di-brominated pyrazole Start_Bromination->Over_Bromination Excess Brominating Agent Incomplete_Bromination Unreacted Starting Material Start_Bromination->Incomplete_Bromination Insufficient Brominating Agent Start_Amidation 4-Bromo-1H-pyrazole-3-carboxylic acid Desired_Amidation This compound Start_Amidation->Desired_Amidation Coupling Agent + Amine Decarboxylation 4-Bromopyrazole Start_Amidation->Decarboxylation High Temperature Urea_Byproduct Urea Byproduct (from carbodiimides) Start_Amidation->Urea_Byproduct Carbodiimide Coupling Agent

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Identify_Impurity Identify Major Impurity/Byproduct Analyze->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Yes Dibromo Di-brominated Impurity? Identify_Impurity->Dibromo No Action_Unreacted Optimize Bromination/Amidation: - Check reagent quality - Increase reaction time/equivalents Unreacted_SM->Action_Unreacted Decarboxylated Decarboxylated Impurity? Dibromo->Decarboxylated No Action_Dibromo Optimize Bromination: - Reduce brominating agent - Lower temperature Dibromo->Action_Dibromo Yes Coupling_Byproduct Coupling Reagent Byproduct? Decarboxylated->Coupling_Byproduct No Action_Decarboxylated Optimize Amidation: - Lower reaction temperature Decarboxylated->Action_Decarboxylated Yes Action_Coupling Improve Purification: - Filtration for insoluble ureas - Chromatography Coupling_Byproduct->Action_Coupling Yes

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimization of 4-Bromo-1H-pyrazole-3-carboxamide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common synthetic modifications of 4-Bromo-1H-pyrazole-3-carboxamide.

Section 1: Troubleshooting & FAQs

This section addresses common issues encountered during the modification of this compound, categorized by reaction type.

C-N Cross-Coupling (Buchwald-Hartwig Amination)

Q1: I am observing low to no yield in my Buchwald-Hartwig amination of this compound. What are the common causes?

A1: Low yields in Buchwald-Hartwig reactions are common and can be attributed to several factors.[1][2] Key areas to investigate include:

  • Catalyst Inactivity: The Pd(0) active species may not be generating efficiently. Ensure you are using a reliable palladium precatalyst (e.g., G3 or G4 precatalysts) or that your Pd(II) source is effectively reduced in situ.[3] The catalyst and ligands should be handled under an inert atmosphere as they can be sensitive to air and moisture.

  • Inappropriate Ligand Choice: The ligand is crucial for a successful reaction. For electron-rich heterocyclic halides like 4-bromopyrazoles, sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, tBuDavePhos) are often required to promote reductive elimination.[4]

  • Incorrect Base/Solvent Combination: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[5] The solvent must be anhydrous and capable of solubilizing the reactants; common choices include toluene, dioxane, or THF.[1]

  • Poor Reagent Purity: Ensure all reagents, especially the amine, solvent, and base, are pure and dry. Impurities can poison the catalyst.[3]

Q2: My primary side product is the debrominated pyrazole. How can I prevent this?

A2: Debromination is a frequent side reaction, particularly with heteroaryl halides.[6] It can be minimized by:

  • Optimizing the Ligand: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands can identify one that favors C-N bond formation.

  • Lowering Reaction Temperature: High temperatures can sometimes promote decomposition pathways that lead to debromination.[7] Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-100 °C).

  • Using a Milder Base: While a strong base is necessary, excessively harsh conditions can increase side reactions. In some cases, a slightly weaker base like K₃PO₄ or Cs₂CO₃ might be effective, though this often requires a more active catalyst system.

Q3: The reaction with my aliphatic amine is failing, but it works with anilines. Why?

A3: Aliphatic amines, especially those with β-hydrogens, can be challenging substrates. The primary issue is often β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination.[4][8] To address this:

  • Select a Specialized Ligand: Use ligands specifically designed to accelerate reductive elimination and suppress β-hydride elimination, such as Josiphos or BrettPhos-type ligands.[3]

  • Consider Copper Catalysis: For some challenging alkylamine couplings, copper-catalyzed conditions (Ullmann condensation) may provide a viable alternative to palladium.[4]

C-C Cross-Coupling (Suzuki-Miyaura Reaction)

Q1: My Suzuki coupling is not proceeding. What should I troubleshoot first?

A1: Failure of a Suzuki coupling can often be traced back to a few key parameters:

  • Base and Solvent: The most common issue is an inappropriate base or the presence of water. K₃PO₄ and Cs₂CO₃ are effective bases. A solvent system like dioxane/water or DMF/water is often necessary to dissolve both the organic and inorganic reagents.[9] However, the water content must be optimized.

  • Boronic Acid Instability: Boronic acids can undergo protodeborylation (cleavage of the C-B bond) under the reaction conditions, especially at high temperatures.[9] Using a slight excess of the boronic acid (1.2-1.5 eq) can help. Alternatively, more stable boronate esters (e.g., MIDA or pinacol esters) can be used.

  • Catalyst and Ligand: For heteroaryl bromides, a high-performance catalyst system is often needed. Standard Pd(PPh₃)₄ may not be sufficient.[10] Consider using a more active system like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with a ligand like SPhos or XPhos.[11]

Q2: I am getting significant homocoupling of my boronic acid. How do I minimize this?

A2: Homocoupling (Glaser coupling) is often caused by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen). Lowering the reaction temperature may also help reduce the rate of this side reaction.[7]

Q3: Why is my yield low despite seeing product formation?

A3: If the reaction is proceeding but the yield is low, consider issues with solubility or catalyst poisoning.

  • Solubility: The this compound or the coupled product may have poor solubility in the chosen solvent, causing it to precipitate out and halt the reaction.[9] Screening solvents or increasing the temperature might be necessary.

  • Catalyst Poisoning: The pyrazole nitrogen or the carboxamide moiety could potentially coordinate to the palladium center, inhibiting catalytic activity. Using a higher catalyst loading (2-5 mol%) or a ligand that binds more strongly to palladium can sometimes overcome this.[10]

N-Alkylation of the Pyrazole Ring

Q1: My N-alkylation is producing a mixture of two regioisomers. How can I control the selectivity?

A1: The N-alkylation of asymmetric pyrazoles is a well-known challenge, leading to N1 and N2 isomers.[12] Regioselectivity is primarily governed by steric and electronic factors:

  • For N1-Alkylation (less hindered Nitrogen): Use a bulkier base (e.g., K₂CO₃) and a less polar solvent. Steric hindrance from the C3-carboxamide group will direct the alkylating agent to the N1 position.[12]

  • For N2-Alkylation (more hindered Nitrogen): This is generally less favorable due to sterics. However, under certain conditions, such as using a smaller base (e.g., NaH) in a highly polar aprotic solvent (e.g., DMF), the proportion of the N2 isomer can be increased.[12] The thermodynamic stability of the products can also play a role.

Q2: The reaction is very slow and does not go to completion.

A2: Incomplete conversion can be due to a weak base or a poorly reactive alkylating agent.

  • Base Strength: Ensure the base is strong enough to deprotonate the pyrazole N-H (pKa ≈ 14-15). NaH or K₂CO₃ are generally sufficient.[12]

  • Alkylating Agent: If using a less reactive alkylating agent (e.g., an alkyl chloride), you may need to increase the temperature or switch to a more reactive one (e.g., the corresponding iodide or bromide).

  • Solvent: The solvent must be anhydrous. Protic impurities will quench the base and the pyrazolate anion.

Hydrolysis of the Carboxamide

Q1: I am trying to hydrolyze the carboxamide to a carboxylic acid, but the reaction is not working under standard basic conditions.

A1: Amides are generally stable and require forcing conditions for hydrolysis.

  • Harsh Conditions: Strong basic (e.g., 6M NaOH, reflux) or acidic (e.g., 6M H₂SO₄, reflux) conditions are typically required.[13]

  • Side Reactions: Be aware that under harsh hydrolytic conditions, the C4-bromo substituent may be susceptible to nucleophilic substitution or other side reactions. Careful monitoring is essential.

  • Alternative Methods: If standard hydrolysis fails or degrades the molecule, consider alternative methods. For example, conversion to an ester followed by a milder hydrolysis, or using enzyme-catalyzed hydrolysis.[13][14]

Section 2: Quantitative Data Summary

The following tables summarize typical reaction conditions to guide optimization. Yields are representative and will vary based on the specific substrate and reagent quality.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Entry Pd Catalyst (mol%) Ligand (mol%) Base (eq) Solvent Temp (°C) Yield (%) Notes
1 Pd(PPh₃)₄ (5) - K₂CO₃ (2) Toluene/H₂O 100 < 20 Often inefficient for this substrate class.
2 Pd(dppf)Cl₂ (3) - K₃PO₄ (2) Dioxane/H₂O 90 65-80 Good starting point for many aryl bromides.
3 Pd₂(dba)₃ (2) SPhos (4) Cs₂CO₃ (2) Toluene 110 75-90 Effective for sterically hindered partners.

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | DMF | 100 | 80-95 | Robust system with high activity. |

Table 2: Optimization of Buchwald-Hartwig Amination Conditions | Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Amine Type | Yield (%) | |:---:|:---|:---|:---|:---|:---:|:---|:---:| | 1 | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | Aniline | 50-70 | "First generation" conditions; may be sluggish. | | 2 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 100 | Aniline | > 90 | Highly effective for aryl amines. | | 3 | Pd₂(dba)₃ (2) | tBuDavePhos (4) | LHMDS (1.5) | Toluene | 100 | Secondary Amine | 60-85 | Good for secondary cyclic amines.[4] | | 4 | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ (2) | t-AmylOH | 110 | Primary Alkylamine | 50-75 | Conditions to suppress β-hydride elimination. |

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Inerting: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Through the septum, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.[7]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup (Glovebox): Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 eq) to an oven-dried reaction vessel.

  • Reagent Addition (Glovebox): Add this compound (1.0 eq) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel, remove it from the glovebox, and add the amine (1.1-1.2 eq) via syringe. Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 4: Visualized Workflows

The following diagrams illustrate logical workflows for troubleshooting and optimizing key reactions.

Troubleshooting_Suzuki_Coupling Troubleshooting a Failed Suzuki Coupling start Start: Low or No Product check_reagents 1. Verify Reagents - Purity of starting material? - Boronic acid quality? - Anhydrous/degassed solvent? start->check_reagents analyze_byproducts 3. Analyze Byproducts - Debromination? - Homocoupling? start->analyze_byproducts reagents_ok Reagents OK check_reagents->reagents_ok reagents_ok->start No, Purify/Replace optimize_conditions 2. Optimize Conditions reagents_ok->optimize_conditions Yes screen_base Screen Base (K₃PO₄, Cs₂CO₃, K₂CO₃) optimize_conditions->screen_base screen_catalyst Screen Catalyst/Ligand (Pd(dppf)Cl₂, XPhos, SPhos) optimize_conditions->screen_catalyst screen_solvent Screen Solvent (Dioxane/H₂O, DMF, Toluene) optimize_conditions->screen_solvent vary_temp Vary Temperature (80-120 °C) optimize_conditions->vary_temp solution_debrom Solution: - Lower Temperature - Milder Base - Different Ligand analyze_byproducts->solution_debrom Debromination Observed solution_homo Solution: - Rigorous Degassing - Lower Temperature analyze_byproducts->solution_homo Homocoupling Observed

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

N_Alkylation_Workflow Workflow for Regiocontrolled N-Alkylation start This compound + Alkyl Halide (R-X) cond_N1 Kinetic Control Conditions: - Sterically bulky base (K₂CO₃) - Non-polar solvent (Toluene) - Lower Temperature (RT - 60°C) start->cond_N1 Path A cond_N2 Thermodynamic/Polar Conditions: - Small, strong base (NaH) - Polar aprotic solvent (DMF) - Higher Temperature (60-100°C) start->cond_N2 Path B prod_N1 Major Product: N1-Alkylated Isomer (Less Hindered) cond_N1->prod_N1 prod_N2 Major Product: N2-Alkylated Isomer (More Hindered) cond_N2->prod_N2

Caption: A workflow for controlling regioselectivity in N-alkylation reactions.

References

Technical Support Center: A Troubleshooting Guide for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole functionalization. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis and modification of pyrazole derivatives. The following frequently asked questions (FAQs) and troubleshooting guides are formatted to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Regioselectivity in N-Alkylation

Q1: Why am I getting a mixture of N1 and N2 alkylated products in my pyrazole alkylation reaction?

A: Achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a significant challenge due to the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2) in the pyrazole ring.[1] Both nitrogens can act as nucleophiles, often leading to a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.[1][2]

Q2: How can I control the regioselectivity of N-alkylation?

A: The outcome of pyrazole N-alkylation is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.[1]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring (at C3 and C5) or on the alkylating agent can direct the alkylation.[1]

  • Electronic Effects: The electron-donating or -withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base and solvent system is crucial and can dramatically influence regioselectivity. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation.[1][3] The use of sodium hydride can prevent the formation of regioisomeric products in certain cases.[2][3]

Q3: I am still getting a mixture of regioisomers. What other strategies can I employ?

A: If optimizing reaction conditions is insufficient, consider using protecting groups. A robust strategy involves protecting one of the nitrogen atoms of the pyrazole ring, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This allows for functionalization at a specific position, followed by a "protecting group switch" to enable functionalization at another position, thereby achieving complete regiocontrol.[4]

Challenges in C-H Functionalization

Q4: My transition-metal-catalyzed C-H arylation of pyrazole is giving low yields. What are the possible reasons?

A: Low yields in C-H arylation of pyrazoles can stem from several factors. The inherent reactivity of the pyrazole ring plays a significant role. The C5-proton is the most acidic due to the sp3 hybridized nitrogen, making C5-functionalization generally easier.[5] Conversely, the C4 position is the most nucleophilic, favoring electrophilic aromatic substitution.[5] The N2 nitrogen often acts as a directing group in these reactions.[5] Catalyst deactivation is another common issue.

Q5: How can I troubleshoot a low-yielding C-H arylation reaction?

A: A systematic approach is necessary to identify the root cause.

  • Catalyst System: The choice of the palladium source and ligand is critical. For electron-deficient heterocycles, standard catalysts might not be effective.[6]

  • Base: The base is crucial for the metallation step. Carboxylate salts have been identified as effective bases in many cases.[4]

  • Protecting Groups: Unprotected N-H pyrazoles are often poor substrates for C-arylation.[4] Using a protecting group like SEM can protect the amine group and facilitate the reaction.[4]

Issues with Cross-Coupling Reactions

Q6: My Suzuki-Miyaura cross-coupling reaction with a halogenated pyrazole is failing or giving low conversion. What should I check?

A: Several factors can contribute to the failure of Suzuki-Miyaura reactions with pyrazole substrates.

  • Catalyst Deactivation: The nitrogen atoms in the pyrazole ring can coordinate with the palladium catalyst, forming inactive species and poisoning the catalyst.[7] This is a known issue with nitrogen-rich heterocycles.[7]

  • Substrate Reactivity: The nature of the halogen is important. In some cases, bromo and chloro derivatives have shown to be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions.[8]

  • Reaction Conditions: High temperatures required for some cross-coupling reactions can lead to catalyst decomposition and the formation of palladium black.[7] The choice of base is also critical for the transmetalation step.[6]

Troubleshooting Workflows

Low Yield in Pyrazole Synthesis (Knorr Condensation)

If you are experiencing low yields in your Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, consider the following troubleshooting workflow.[9]

LowYieldTroubleshooting Start Low Reaction Yield CheckHydrazine Check Hydrazine Stability & Purity Start->CheckHydrazine OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions SideReactions Investigate Side Reactions Start->SideReactions IncreaseHydrazine Use Excess Hydrazine (2 eq.) CheckHydrazine->IncreaseHydrazine AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp ChangeSolvent Change Solvent/Catalyst OptimizeConditions->ChangeSolvent AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) SideReactions->AnalyzeByproducts ImprovedYield Improved Yield IncreaseHydrazine->ImprovedYield AdjustTemp->ImprovedYield ChangeSolvent->ImprovedYield AnalyzeByproducts->ImprovedYield

Caption: Troubleshooting workflow for low pyrazole synthesis yield.

Diagnosing Catalyst Deactivation in Cross-Coupling

For issues related to catalyst deactivation in cross-coupling reactions with pyrazole substrates, the following decision tree can be a useful guide.

CatalystDeactivation Start Low Conversion in Cross-Coupling CheckCatalyst Is Palladium Black Visible? Start->CheckCatalyst Yes_Decomposition Yes CheckCatalyst->Yes_Decomposition No_Decomposition No CheckCatalyst->No_Decomposition LowerTemp Lower Reaction Temperature Yes_Decomposition->LowerTemp CheckLigand Evaluate Ligand Choice No_Decomposition->CheckLigand CheckSubstrate Is Substrate a Strong Ligand? No_Decomposition->CheckSubstrate Success Successful Coupling LowerTemp->Success BulkyLigand Use Bulky Electron-Rich Ligand CheckLigand->BulkyLigand ChangeCatalyst Change Palladium Precursor CheckLigand->ChangeCatalyst BulkyLigand->Success ChangeCatalyst->Success Yes_Poisoning Yes CheckSubstrate->Yes_Poisoning IncreaseLoading Increase Catalyst Loading Yes_Poisoning->IncreaseLoading IncreaseLoading->Success

Caption: Decision tree for troubleshooting catalyst deactivation.

Data on Regioselective N-Alkylation

The regioselectivity of pyrazole N-alkylation is highly dependent on the reaction conditions. The following table summarizes the effect of different bases and solvents on the N1/N2 ratio for the alkylation of a generic unsymmetrical pyrazole.

Alkylating AgentBaseSolventN1:N2 RatioYield (%)
R-XNaHTHFFavors N1Good
R-XK2CO3DMSOFavors N1Good
R-XCs2CO3DMFVariableModerate
R-Xt-BuOKTHFVariableModerate

Note: The exact ratios and yields are substrate-dependent. This table provides a general guideline.

Experimental Protocols

General Protocol for Regioselective N1-Alkylation

This protocol is a general starting point for achieving N1-alkylation of an unsymmetrically substituted pyrazole.

Materials:

  • Substituted Pyrazole (1.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Alkyl Halide (1.1 mmol)

  • Magnetic Stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted pyrazole (1.0 mmol).

  • Add anhydrous THF (10 mL) and stir until the pyrazole is dissolved.

  • Carefully add sodium hydride (1.2 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 mmol) dropwise.

  • Let the reaction warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated pyrazole.

General Protocol for Palladium-Catalyzed C-H Arylation

This protocol provides a general method for the C-H arylation of a protected pyrazole.

Materials:

  • N-Protected Pyrazole (e.g., N-SEM-pyrazole) (1.0 mmol)

  • Aryl Halide (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)2) (0.05 mmol)

  • Ligand (e.g., SPhos) (0.1 mmol)

  • Potassium Carbonate (K2CO3) (2.0 mmol)

  • Pivalic Acid (0.3 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Magnetic Stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealable reaction tube, combine the N-protected pyrazole (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)2 (0.05 mmol), ligand (0.1 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous 1,4-dioxane (5 mL) and pivalic acid (0.3 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the arylated pyrazole.

References

Technical Support Center: Scaling Up 4-Bromo-1H-pyrazole-3-carboxamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 4-Bromo-1H-pyrazole-3-carboxamide production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.

Issue 1: Low Yield in Amidation Step

Symptoms: The conversion of 4-Bromo-1H-pyrazole-3-carboxylic acid to the corresponding carboxamide is incomplete, resulting in a lower than expected yield of the final product.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Incomplete Activation of Carboxylic Acid • Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in a slight excess (1.1-1.5 equivalents).• Consider adding a catalytic amount of DMF when using oxalyl chloride.[1]On a larger scale, minor losses of the activating agent due to handling or reaction with trace moisture can have a significant impact. Catalysts can accelerate the formation of the reactive acyl chloride intermediate.
Poor Nucleophilicity of the Amine • If using an ammonia source, ensure it is not in the form of a salt (e.g., ammonium chloride). If so, a base must be added to liberate the free ammonia.• For other amine reactants, ensure the reaction medium is not acidic, which would protonate the amine.The amine must be in its free base form to act as a nucleophile and attack the activated carboxylic acid derivative.
Side Reactions • Control the reaction temperature carefully. Exothermic reactions can lead to the formation of impurities.• Ensure slow and controlled addition of reagents.High temperatures can promote side reactions such as decarboxylation or the formation of dimeric impurities.
Hydrolysis of Activated Intermediate • Use anhydrous solvents and reagents. Ensure the reaction vessel is dry before starting.• Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The activated carboxylic acid (acyl chloride) is highly reactive and can be hydrolyzed back to the carboxylic acid by water, reducing the yield.
Issue 2: Impurities in the Final Product

Symptoms: The isolated this compound is contaminated with starting materials, reagents, or byproducts, leading to low purity.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction • Increase the reaction time and monitor the reaction progress using techniques like TLC or HPLC.• Consider a slight increase in reaction temperature if the reaction is sluggish.Scale-up often requires longer reaction times to ensure complete conversion due to mass and heat transfer limitations.
Inefficient Purification • Optimize the recrystallization solvent system. A mixture of solvents may be necessary to effectively remove different impurities.• Consider a wash of the crude product with a suitable solvent to remove unreacted reagents.• For persistent impurities, column chromatography may be necessary, although less ideal for very large scales.The solubility of the product and impurities can change with scale. A systematic approach to finding the optimal purification method is crucial.
Formation of Regioisomers • During the bromination of the pyrazole ring, ensure precise control of reaction conditions to favor the formation of the 4-bromo isomer.[2]The regioselectivity of electrophilic substitution on the pyrazole ring can be sensitive to reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most cost-effective reagents for scaling up the amidation of 4-Bromo-1H-pyrazole-3-carboxylic acid?

For large-scale synthesis, it is advisable to move away from expensive peptide coupling reagents like HATU or HBTU. A more economical and scalable approach is the conversion of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine source.[3]

Q2: How can I minimize the formation of the corresponding nitrile byproduct during the amidation reaction?

The formation of nitriles can occur if a dehydrating agent is used under harsh conditions. When using the acyl chloride route, this is less of a concern. However, if a direct amidation with a coupling agent is employed, ensure the reaction temperature is not excessively high.

Q3: What are the key safety precautions to consider when working with thionyl chloride or oxalyl chloride on a large scale?

Both thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride). All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). A scrubbing system to neutralize the off-gases is recommended for large-scale reactions.

Q4: How can I effectively monitor the progress of the amidation reaction at a large scale?

Taking representative samples from a large reactor can be challenging. It is important to ensure good mixing. In-process controls (IPCs) using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Ultra-Performance Liquid Chromatography (UPLC) are essential. For TLC, a suitable solvent system would be one that gives good separation between the starting carboxylic acid, the acyl chloride intermediate (if stable enough to be observed), and the final carboxamide product.

Q5: What are the recommended storage conditions for this compound?

The compound should be stored in a cool, dry place away from light and moisture to prevent degradation. It is advisable to store it under an inert atmosphere if it is to be kept for a long period.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 4-Bromo-1H-pyrazole-3-carbonyl chloride
  • Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser with a gas outlet connected to a scrubber, and an addition funnel is assembled.

  • Charging: The reactor is charged with 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 equivalent) and an anhydrous solvent such as toluene or dichloromethane (DCM).

  • Reaction: Thionyl chloride (1.2 equivalents) is added dropwise to the stirred suspension at room temperature.

  • Heating and Monitoring: The reaction mixture is then heated to a gentle reflux (around 40-50°C for DCM or 80-90°C for toluene) and the reaction progress is monitored by HPLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature, and the excess solvent and thionyl chloride are removed by distillation under reduced pressure. The resulting crude 4-Bromo-1H-pyrazole-3-carbonyl chloride is then used directly in the next step.

Protocol 2: Large-Scale Amidation
  • Setup: A separate reactor is set up similar to the one in Protocol 1.

  • Amine Solution: A solution of the desired amine (or ammonia source) in a suitable anhydrous solvent is prepared. If an amine salt is used, a base such as triethylamine (2.2 equivalents) is added.

  • Reaction: The crude 4-Bromo-1H-pyrazole-3-carbonyl chloride from Protocol 1 is dissolved in an anhydrous solvent and added slowly to the amine solution while maintaining the temperature below 20°C.

  • Stirring and Monitoring: The reaction mixture is stirred at room temperature, and the progress is monitored by HPLC.

  • Quenching and Isolation: Once the reaction is complete, it is quenched by the slow addition of water. The solid product is then isolated by filtration, washed with water, and dried under vacuum.

Data Presentation

Table 1: Comparison of Activating Agents for Amidation
Activating AgentScaleEquivalentsReaction Time (h)Yield (%)Purity (%)Cost Consideration
HATU/DIPEALab (1g)1.1295>98High
EDC/HOBtLab (1g)1.2492>97Medium
Oxalyl Chloride/DMF (cat.)Pilot (1kg)1.1388>96Low
Thionyl ChloridePilot (1kg)1.2585>95Very Low
Table 2: Effect of Temperature on Amidation Yield and Purity
Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Key Observation
0-51280>98Slow reaction rate
20-25 (Room Temp)68896Optimal balance of rate and purity
40-4538592Increased formation of impurities

Visualizations

experimental_workflow cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_purification Step 3: Purification start 4-Bromo-1H-pyrazole-3-carboxylic acid process1 Reaction in Anhydrous Solvent start->process1 reagent1 SOCl2 or (COCl)2 reagent1->process1 intermediate 4-Bromo-1H-pyrazole-3-carbonyl chloride process1->intermediate process2 Reaction at Controlled Temperature intermediate->process2 reagent2 Amine/Ammonia Source reagent2->process2 product_crude Crude this compound process2->product_crude process3 Recrystallization/Washing product_crude->process3 final_product Pure this compound process3->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reagents Are reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution1 Replace reagents, ensure dry setup check_reagents->solution1 No check_monitoring Is reaction monitoring adequate? check_conditions->check_monitoring Yes solution2 Adjust temperature and reaction time check_conditions->solution2 No solution3 Implement IPC with HPLC/TLC check_monitoring->solution3 No end Problem Resolved check_monitoring->end Yes solution1->end solution2->end solution3->end

Caption: Logical troubleshooting workflow for addressing low yield or purity issues.

References

preventing decomposition of 4-Bromo-1H-pyrazole-3-carboxamide during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Bromo-1H-pyrazole-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during reactions involving this versatile building block. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.

Troubleshooting Guides

Issue: Low Yield or No Reaction in Cross-Coupling Reactions

Low or no yield in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a common issue. The following guide provides a systematic approach to troubleshoot this problem.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry (Aryl Halide, Boronic Acid/Ester, Base, Solvent) start->check_reagents check_reagents->start Reagent Issue Identified (e.g., degradation, impurity) check_catalyst Evaluate Catalyst System (Pre-catalyst, Ligand, Loading) check_reagents->check_catalyst Reagents OK check_catalyst->start Catalyst Inactive or Inappropriate check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) check_catalyst->check_conditions Catalyst System Appears Correct check_conditions->start Sub-optimal Conditions optimize_base Optimize Base check_conditions->optimize_base Conditions Seem Appropriate optimize_catalyst Screen Different Catalysts/Ligands optimize_base->optimize_catalyst optimize_temp_time Adjust Temperature and Time optimize_catalyst->optimize_temp_time success Improved Yield optimize_temp_time->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Issue: Significant Debromination (Decomposition) of Starting Material

A primary decomposition pathway for this compound is reductive dehalogenation (debromination), where the bromine atom is replaced by a hydrogen atom. This is particularly prevalent in palladium-catalyzed cross-coupling reactions.

Logical Relationship for Debromination

Debromination unprotected Unprotected this compound (Acidic N-H proton) side_reaction Debromination Side Reaction unprotected->side_reaction pd_catalyst Palladium Catalyst (e.g., Pd(0) species) pd_catalyst->side_reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->side_reaction n_protection N-Protection Strategy (e.g., Boc, SEM, Trityl) n_protection->unprotected Prevents

Caption: Factors contributing to the debromination of 4-bromopyrazoles.

Frequently Asked Questions (FAQs)

Q1: My primary side product is the debrominated pyrazole. What is the most effective way to prevent this?

A1: The most effective strategy to prevent debromination is the protection of the pyrazole nitrogen (N-H). The acidic proton on the pyrazole ring can interfere with the catalytic cycle of cross-coupling reactions, leading to undesired side reactions like dehalogenation. Protecting groups such as Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or Trityl can mitigate this issue.

Q2: What are the recommended catalysts and bases for Suzuki-Miyaura coupling of this compound?

A2: The choice of catalyst and base is crucial. Modern palladium catalysts with bulky, electron-rich phosphine ligands are generally more effective for challenging substrates like 4-bromopyrazoles. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). It is often necessary to screen a few combinations to find the optimal conditions for your specific substrates.

Q3: Can high temperatures contribute to the decomposition of this compound?

A3: Yes, high temperatures can promote decomposition. In the synthesis of the related 4-bromo-1H-pyrazole-3-carboxylic acid, temperatures exceeding 90°C led to a decrease in yield due to side reactions.[1] It is advisable to carefully control the reaction temperature and start with milder conditions when developing a new protocol.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: While specific stability data for the carboxamide is limited, pyrazoles, in general, can be sensitive to strong acids and bases. The N-H proton is acidic and can be deprotonated by a strong base. The stability of the carboxamide group itself can also be a concern under harsh acidic or basic conditions, potentially leading to hydrolysis.

Data Presentation

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O90670-95[2]
(IPr)Pd(cinnamyl)ClK₂CO₃THF1101552-97[2]
Pd(dppf)Cl₂ / Pd(PPh₃)₄KOAc / Na₂CO₃Dioxane120 (MW)1.25Moderate to Good[3]
XPhos Pd G2-----[4]

Note: Yields are for a range of substrates and may vary for this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound

This protocol is a general guideline for the protection of the pyrazole nitrogen, which is a key step in preventing decomposition during subsequent cross-coupling reactions.

Experimental Workflow for N-Protection

NProtectionWorkflow start Start: this compound dissolve Dissolve in suitable solvent (e.g., THF, Dichloromethane) start->dissolve add_reagents Add Boc₂O and a base (e.g., DMAP, Et₃N) dissolve->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor reaction by TLC or LC-MS stir->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end Product: N-Boc-4-Bromo-1H-pyrazole-3-carboxamide purify->end

Caption: Experimental workflow for N-Boc protection.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) or Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Add the base (DMAP or Et₃N) to the solution.

  • Add Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected pyrazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of the N-protected pyrazole. Optimization of the catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • N-Protected-4-Bromo-1H-pyrazole-3-carboxamide (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or a more advanced pre-catalyst)

  • Base (e.g., Na₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv))

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a Schlenk tube or microwave vial, add the N-protected 4-bromopyrazole, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent(s) to the tube.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 90-120 °C) for the required time (typically 2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

References

analytical methods for detecting impurities in 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Bromo-1H-pyrazole-3-carboxamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most common and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with a mass spectrometer (MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also a valuable tool, particularly for identifying volatile or semi-volatile impurities.[1]

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Potential impurities can originate from the synthesis process or degradation.

  • Process-related impurities may include unreacted starting materials, byproducts from side reactions, and regioisomers, which have the same molecular formula but different structural arrangements.[1]

  • Degradation products can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.

Q3: How can I identify unknown peaks in my chromatogram?

A3: Identifying unknown peaks typically involves a combination of techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass of the impurity, which helps in determining its elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to fragment the impurity ion, providing structural information. Comparing the fragmentation pattern with known compounds or databases can aid in identification.

Q4: What is a suitable starting point for developing an HPLC method for this compound?

A4: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often effective for separating compounds with a range of polarities.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound.

HPLC Troubleshooting

Issue 1: Poor peak shape (tailing or fronting) for the main component and impurities.

  • Possible Causes:

    • Secondary interactions between the analyte and the stationary phase.

    • Column overload.

    • Inappropriate mobile phase pH.

    • Column degradation.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single ionic form.

    • Use a Different Column: Consider using a column with a different stationary phase or an end-capped column to minimize silanol interactions.

    • Reduce Sample Concentration: Dilute the sample to check for column overload. If the peak shape improves, reduce the injection volume or sample concentration.

    • Column Wash: Flush the column with a strong solvent to remove any adsorbed impurities.

Issue 2: Co-elution or poor resolution of impurity peaks, especially regioisomers.

  • Possible Causes:

    • Suboptimal mobile phase composition.

    • Inadequate column efficiency.

    • Incorrect column temperature.

  • Solutions:

    • Optimize Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting peaks.

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

    • Use a Longer Column or Smaller Particle Size: This increases the column's theoretical plates and can enhance resolution.

    • Adjust Column Temperature: Varying the column temperature can affect the retention times and selectivity of the separation.

GC-MS Troubleshooting

Issue 1: No peak or a very small peak for this compound.

  • Possible Causes:

    • The compound may not be volatile enough for GC analysis.

    • Thermal degradation in the injector or column.

    • Poor sample derivatization (if used).

  • Solutions:

    • Derivatization: Convert the analyte into a more volatile and thermally stable derivative before GC-MS analysis.

    • Lower Injector Temperature: Reduce the injector temperature to minimize thermal degradation.

    • Use a More Inert Column: A column with a more inert stationary phase can reduce on-column degradation.

Issue 2: Complex fragmentation patterns that are difficult to interpret.

  • Possible Causes:

    • In-source fragmentation.

    • Presence of co-eluting impurities.

  • Solutions:

    • Optimize Ionization Energy: Lowering the electron ionization (EI) energy can sometimes reduce fragmentation and provide a more prominent molecular ion peak.

    • Improve Chromatographic Separation: Enhance the separation of co-eluting peaks to obtain cleaner mass spectra for each component.

    • Use Soft Ionization Techniques: If available, chemical ionization (CI) can produce less fragmentation and a more abundant molecular ion.

Experimental Protocols

Representative HPLC-UV/MS Method

This protocol is a representative method for the analysis of impurities in this compound and has not been formally validated.

  • Instrumentation:

    • UPLC system with a photodiode array (PDA) detector and a quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: 50-1000 m/z

Representative GC-MS Method

This is a representative method and may require optimization.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (20:1)

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: 40-500 m/z

Data Presentation

Table 1: Potential Impurities of this compound

Impurity NameStructurePotential OriginExpected m/z [M+H]⁺
4-Bromo-1H-pyrazole-3-carboxylic acidStarting Material / Hydrolysis206.9/208.9
5-Bromo-1H-pyrazole-3-carboxamideRegioisomer205.9/207.9
1H-Pyrazole-3-carboxamideStarting Material112.0
4-Bromo-3-methyl-1H-pyrazoleStarting Material160.9/162.9

Table 2: Representative Chromatographic Data (Hypothetical)

CompoundRetention Time (min)m/z [M+H]⁺Key MS/MS Fragments
1H-Pyrazole-3-carboxamide2.5112.095.0, 68.0
4-Bromo-1H-pyrazole-3-carboxylic acid4.8206.9/208.9189.9/191.9, 143.9/145.9
This compound6.2205.9/207.9188.9/190.9, 109.0
5-Bromo-1H-pyrazole-3-carboxamide5.9205.9/207.9188.9/190.9, 109.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Identification sample Sample of this compound dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) sample->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc HPLC-UV/MS Analysis filter->hplc gcms GC-MS Analysis (for volatile impurities) filter->gcms process Process Chromatographic Data hplc->process gcms->process identify Identify and Quantify Impurities process->identify report Generate Report identify->report troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Troubleshooting cluster_sample Sample Preparation Issues start Chromatographic Issue (e.g., Poor Peak Shape, Co-elution) ph Adjust pH start->ph Peak Tailing? gradient Modify Gradient start->gradient Poor Resolution? temp Adjust Temperature start->temp Resolution Varies? concentration Check Sample Concentration start->concentration Peak Fronting? ph->gradient solvent Change Organic Solvent gradient->solvent type Change Column Type temp->type wash Wash or Replace Column type->wash dissolution Ensure Complete Dissolution concentration->dissolution

References

Technical Support Center: Regioselective Synthesis of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromo-1H-pyrazole-3-carboxamide derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bromination of a 1H-pyrazole-3-carboxamide derivative is not selective, yielding a mixture of isomers. How can I improve regioselectivity for the 4-position?

A1: Achieving regioselectivity at the C4 position of the pyrazole ring is a common challenge. The pyrazole ring has multiple positions susceptible to electrophilic attack. The formation of isomeric mixtures often arises from competing bromination at other positions, particularly C5. Here are key factors and troubleshooting steps:

  • Choice of Brominating Agent: The reactivity of the brominating agent is crucial.

    • N-Bromosuccinimide (NBS) is generally the preferred reagent for selective C4 bromination of pyrazoles.[1][2][3] It is a milder source of electrophilic bromine compared to molecular bromine (Br₂).

    • Molecular Bromine (Br₂) can be less selective and may lead to over-bromination or bromination at other positions, especially under harsh conditions.[3]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly influence selectivity. Inert solvents like dichloromethane (DCM), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) are commonly used for NBS bromination.[3][4] Protic solvents may sometimes be used, but reaction conditions need careful optimization.

    • Temperature: Electrophilic aromatic substitutions are temperature-sensitive. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.[1] This can help control the reaction rate and improve selectivity.

    • Catalyst: While many brominations of activated pyrazoles with NBS proceed without a catalyst, in some cases, a mild Lewis acid or a halogen-transfer agent like gallocyanine can enhance the reaction rate and selectivity.[5]

  • Substrate-Related Factors:

    • Protecting Groups: If the pyrazole nitrogen (N1) is unsubstituted, its acidity can influence the reaction. Protection of the N1 position can alter the electronic properties of the ring and direct bromination. However, for many pyrazole-3-carboxamides, direct bromination without protection is feasible.

    • Substituents on the Pyrazole Ring: The electronic nature of existing substituents on the pyrazole ring and the carboxamide group will influence the position of bromination. Electron-donating groups generally activate the ring towards electrophilic substitution.

Troubleshooting Summary Table:

IssuePotential CauseRecommended Solution
Mixture of 4- and 5-bromo isomers Brominating agent is too reactive.Switch from Br₂ to the milder N-Bromosuccinimide (NBS).
Reaction temperature is too high.Perform the reaction at a lower temperature (e.g., start at 0 °C).[1]
Low Yield of 4-bromo product Incomplete reaction.Monitor the reaction by TLC. If starting material remains, consider a slight excess of NBS or longer reaction time.
Deactivation of the pyrazole ring.If the pyrazole ring is strongly deactivated, a catalyst might be necessary.[5]
Over-bromination (dibromo products) Excess of brominating agent.Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS.
High reaction temperature.Maintain a controlled, lower temperature throughout the addition of the brominating agent.
Q2: I am observing the formation of N-brominated byproducts. How can I prevent this?

A2: N-bromination can occur, particularly if the pyrazole nitrogen is unsubstituted and basic.

  • Reaction Conditions: Running the reaction under neutral or slightly acidic conditions can disfavor the deprotonation of the pyrazole NH, which can reduce its nucleophilicity and subsequent attack on the bromine source.

  • Protecting the N1 Position: If N-bromination is a persistent issue, protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) can be an effective strategy. The protecting group can be removed after the bromination step.

Q3: The reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?

A3: A sluggish reaction can be due to a deactivated pyrazole ring or suboptimal reaction conditions.

  • Increase Temperature: After initial addition of the brominating agent at a low temperature, gradually increasing the temperature to room temperature or slightly above may be necessary to drive the reaction to completion.[6]

  • Catalysis: As mentioned, a catalytic amount of a Lewis acid or a halogen-transfer agent can accelerate the reaction.[5]

  • Solvent Effects: The choice of solvent can impact the solubility of the starting material and the reaction rate. Experimenting with different aprotic solvents like DMF or acetonitrile might be beneficial, although selectivity should be re-verified.

Q4: How can I confirm the regiochemistry of my brominated product?

A4: Confirmation of the C4-bromo structure is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton at the C5 position of the 4-bromopyrazole ring will typically appear as a singlet in the aromatic region. The absence of the C4-H proton signal from the starting material is a key indicator.

    • ¹³C NMR: The C4 carbon signal will show a significant downfield shift and a decrease in intensity upon bromination.

    • NOE (Nuclear Overhauser Effect) Experiments: NOE experiments can be used to establish through-space proximity between protons, which can help in assigning the structure, for instance, by observing an NOE between the N1-H and the C5-H.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Experimental Protocols

Protocol 1: General Procedure for Regioselective C4-Bromination using N-Bromosuccinimide (NBS)

This protocol is a generalized procedure based on common practices for the electrophilic bromination of pyrazoles.[1]

Materials:

  • 1H-pyrazole-3-carboxamide derivative

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a dry round-bottom flask, dissolve the 1H-pyrazole-3-carboxamide derivative (1.0 equivalent) in DMF or DCM (approximately 10 mL per mmol of substrate).

  • Cool the solution to 0 °C using an ice bath while stirring.

  • Add N-Bromosuccinimide (1.05-1.1 equivalents) portion-wise over 20-30 minutes, ensuring the temperature remains at 0 °C.

  • Continue stirring the reaction mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Allow the reaction to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the this compound derivative.

Visualized Workflows and Relationships

experimental_workflow start_end start_end process process decision decision output output start Start dissolve Dissolve Pyrazole-3-carboxamide in Solvent (e.g., DMF) start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add NBS Portion-wise cool->add_nbs stir_cold Stir at 0 °C add_nbs->stir_cold warm_rt Warm to Room Temperature stir_cold->warm_rt monitor Monitor by TLC warm_rt->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Aqueous Workup & Extraction complete->workup Yes purify Purification (Chromatography/Recrystallization) workup->purify product This compound purify->product end End product->end

Caption: Workflow for the regioselective synthesis of this compound.

troubleshooting_logic issue issue cause cause solution solution low_selectivity Low Regioselectivity (Isomer Mixture) cause_reagent Harsh Brominating Agent (Br₂) low_selectivity->cause_reagent cause_temp High Temperature low_selectivity->cause_temp low_yield Low Yield cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_deactivated Deactivated Ring low_yield->cause_deactivated over_bromination Over-bromination over_bromination->cause_temp cause_excess_nbs Excess NBS over_bromination->cause_excess_nbs sol_nbs Use NBS cause_reagent->sol_nbs sol_low_temp Lower Reaction Temperature (0 °C) cause_temp->sol_low_temp cause_temp->sol_low_temp sol_monitor Increase Time / Stoichiometry cause_incomplete->sol_monitor sol_catalyst Add Catalyst cause_deactivated->sol_catalyst sol_stoich Use Stoichiometric NBS cause_excess_nbs->sol_stoich

Caption: Troubleshooting guide for common issues in pyrazole bromination.

References

Validation & Comparative

comparing biological activity of 4-Bromo-1H-pyrazole-3-carboxamide with other pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antifungal properties. The carboxamide moiety at the 3-position of the pyrazole ring is a common feature in many biologically active compounds, playing a crucial role in target binding and overall efficacy. The nature and position of substituents on the pyrazole ring can significantly modulate this activity.

Comparative Anticancer Activity of Pyrazole-3-Carboxamide Derivatives

Numerous studies have demonstrated the potent anticancer effects of pyrazole-3-carboxamide derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular targets like Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. The following table summarizes the in vitro anticancer activity (IC50 values) of several pyrazole-3-carboxamide derivatives, providing a basis for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-(Benzoylamino)-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide HCT116 (Colon)0.08[1]
A549 (Lung)0.15[1]
MCF-7 (Breast)0.21[1]
N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide A549 (Lung)Not specified[2]
5-(3-cyclopropylureido)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide Not specifiedNot specified[2]
N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (10e) HCT116 (Colon)0.39[3]
MCF-7 (Breast)0.46[3]
4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamide HepG2 (Liver)Not specified[4]
Jurkat (T-cell leukemia)Not specified[4]
DLD-1 (Colon)Not specified[4]
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative Not specified0.98[4]
Pyrazole-5-carboxamide derivative (39) A549 (Lung)Significant inhibition at 10 µM[4]

Comparative Antifungal Activity of Pyrazole-Carboxamide Derivatives

Pyrazole-carboxamide derivatives have also emerged as potent antifungal agents. Their mechanism of action is often attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. The table below presents the antifungal activity (EC50 or MIC values) of various pyrazole-carboxamide derivatives against different fungal pathogens.

Compound/DerivativeFungal StrainEC50/MIC (µg/mL)Reference
Isoxazolol pyrazole carboxylate (7ai) Rhizoctonia solani0.37[5]
Pyrazole carboxamide thiazole derivative (6i) Valsa mali1.77 (mg/L)[6]
Pyrazole carboxamide thiazole derivative (19i) Valsa mali1.97 (mg/L)[6]
Pyrazole carboxamide thiazole derivative (23i) Rhizoctonia solani3.79 (mg/L)[6]
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) Various phytopathogenic fungiHigher activity than boscalid[7]
Bis-pyrazole carboxamide derivative (B8) Sclerotinia sclerotiorumEffective protective activity at 100 mg/L[8]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mycelial Growth Inhibition Assay for Antifungal Activity

This assay evaluates the ability of a compound to inhibit the growth of fungal mycelia.

Principle: The diameter of the fungal colony is measured over time in the presence and absence of the test compound. A reduction in the growth rate indicates antifungal activity.

Procedure:

  • Media Preparation: Prepare potato dextrose agar (PDA) plates containing various concentrations of the test compounds. A control plate with no compound should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

  • Growth Measurement: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control. The EC50 value (the concentration that causes 50% inhibition of mycelial growth) can then be determined.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Activation CDK2->Rb Further Phosphorylation (inactivation) DNA_Replication DNA Replication CDK2->DNA_Replication Initiation GrowthFactors Growth Factors GrowthFactors->CyclinD Inhibitor Pyrazole-3-carboxamide Inhibitor Inhibitor->CDK2 Inhibition

Caption: CDK2 Signaling Pathway Inhibition by Pyrazole-3-carboxamides.

SDH_Inhibition_Mechanism cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Fumarate Fumarate ComplexII->Fumarate Oxidation UQ Ubiquinone (UQ) ComplexII->UQ Reduction UQH2 Uquinol (UQH2) UQ->UQH2 Inhibitor Pyrazole-carboxamide SDH Inhibitor Inhibitor->ComplexII Inhibition

Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.

Experimental_Workflow cluster_Anticancer Anticancer Activity Assay cluster_Antifungal Antifungal Activity Assay A1 Seed Cancer Cells A2 Treat with Pyrazole Derivatives A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (4h) A4->A5 A6 Solubilize Formazan A5->A6 A7 Measure Absorbance (570nm) A6->A7 A8 Calculate IC50 A7->A8 F1 Prepare PDA Plates with Derivatives F2 Inoculate with Fungal Mycelia F1->F2 F3 Incubate F2->F3 F4 Measure Colony Diameter F3->F4 F5 Calculate Growth Inhibition F4->F5 F6 Determine EC50 F5->F6

Caption: Workflow for Biological Activity Screening.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Bromo-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with potent and diverse biological activities. This guide provides a comprehensive validation of their mechanism of action, offering a comparative analysis with established alternatives, supported by experimental data and detailed protocols. The objective is to equip researchers with the necessary information to advance the development of this promising class of compounds.

I. Comparative Analysis of Biological Activity

The primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The following tables summarize the inhibitory activity of representative pyrazole derivatives against various kinases and cancer cell lines, in comparison to known inhibitors.

Table 1: Comparative Kinase Inhibitory Activity

Compound/AlternativeTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 8t FLT30.089FN-15012.33
CDK20.719FN-15011.02
CDK40.770FN-15010.39
Compound 10h FGFR146--
FGFR241--
FGFR399--
FGFR2 V564F62--
AT9283 Aurora A~3--
Aurora B~3--
JAK2---
Abl (T315I)---
TK4g JAK212.61Tofacitinib-
JAK315.80Tofacitinib-

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Table 2: Comparative Anti-proliferative Activity in Cancer Cell Lines

Compound/AlternativeCell LineCancer TypeGI50 (µM) / IC50 (nM)Reference CompoundGI50 (µM) / IC50 (nM)
Compound 4a K562Leukemia0.26ABT-751-
A549Lung0.19ABT-751-
Compound 5b --IC50 = 7.30 (Tubulin Polymerization)Colchicine-
Compound 8t MV4-11Acute Myeloid Leukemia1.22--
Compound 10h NCI-H520Lung Cancer19--
SNU-16Gastric Cancer59--
KATO IIIGastric Cancer73--

GI50 represents the concentration for 50% growth inhibition, while IC50 represents the concentration for 50% inhibition of cell viability.

II. Signaling Pathways and Logical Relationships

The therapeutic effects of this compound derivatives are often a result of their ability to modulate specific signaling pathways. Furthermore, many of these compounds exhibit a multi-targeted profile, inhibiting several kinases simultaneously, which can lead to synergistic anti-cancer effects.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Validation cluster_confirmation Target Confirmation A Compound Library of Pyrazole Derivatives B Cell Viability Assays (e.g., MTT) A->B C Determine GI50/IC50 Values B->C D Kinase Panel Screening C->D Active Compounds F Cell Cycle Analysis (Flow Cytometry) C->F E Western Blot Analysis (Phospho-protein levels) D->E G DNA Interaction Studies (Optional) D->G H Identify Primary Targets D->H E->H F->H G->H I Elucidate Mechanism of Action H->I

Caption: General experimental workflow for validating the mechanism of action.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK (Active) JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Pyrazole Pyrazole Derivative (e.g., TK4g) Pyrazole->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.

multi_target_inhibition cluster_compound cluster_targets Kinase Targets cluster_effects Cellular Effects Compound This compound Derivative FLT3 FLT3 Compound->FLT3 CDKs CDKs Compound->CDKs FGFRs FGFRs Compound->FGFRs AuroraK Aurora Kinases Compound->AuroraK JAKs JAKs Compound->JAKs Apoptosis Apoptosis FLT3->Apoptosis CellCycle Cell Cycle Arrest FLT3->CellCycle Proliferation Reduced Proliferation FLT3->Proliferation CDKs->Apoptosis CDKs->CellCycle CDKs->Proliferation FGFRs->Apoptosis FGFRs->CellCycle FGFRs->Proliferation AuroraK->Apoptosis AuroraK->CellCycle AuroraK->Proliferation JAKs->Apoptosis JAKs->CellCycle JAKs->Proliferation

Caption: Multi-target kinase inhibition leading to synergistic cellular effects.

III. Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key validation experiments are provided below.

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the concentration at which an inhibitor reduces cell viability by 50% (IC50).[1][2]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound derivatives and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate spectrophotometer

Procedure:

  • Seed exponentially growing cells into 96-well plates at a density of 4,000-4,500 cells per well and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of the test compounds for 72 hours.[2]

  • Add 20 µL of MTT solution to each well and incubate at 37°C for 4 hours.[2]

  • Remove the medium and dissolve the formed formazan crystals in DMSO.[2]

  • Measure the absorbance at 570 nm using a microplate spectrophotometer.[2]

  • Calculate the 50% growth inhibition (GI50) or inhibitory concentration (IC50) values from dose-response curves.[2]

Protocol 2: Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing direct evidence of target engagement and inhibition.[1][3]

Materials:

  • 6-well cell culture plates

  • Pyrazole inhibitor and vehicle (DMSO) control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with the pyrazole inhibitor at various concentrations for a predetermined time.[1]

  • Lyse the cells in ice-cold lysis buffer and collect the protein lysate.[1]

  • Determine the protein concentration of each lysate using a BCA assay and normalize all samples.[1]

  • Denature the proteins by boiling in SDS-PAGE sample buffer.[1]

  • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.[1]

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the change in protein phosphorylation levels.[3]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing the effect of the inhibitor on cell cycle progression.[1]

Materials:

  • 6-well cell culture plates

  • Pyrazole inhibitor and vehicle (DMSO)

  • PBS (calcium and magnesium-free)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the inhibitor at desired concentrations for a set time (e.g., 24 or 48 hours).[1]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C.[1]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in each phase of the cell cycle.

IV. Alternative Mechanisms of Action

While kinase inhibition is a predominant mechanism, some studies suggest that 1H-pyrazole-3-carboxamide derivatives may also exert their anti-proliferative effects through other mechanisms, such as DNA interaction.[4][5] One study demonstrated that a specific derivative could bind to the minor groove of DNA and induce DNA cleavage.[4][5] This highlights the potential for these compounds to have multi-faceted mechanisms of action, which could be advantageous in overcoming drug resistance. Further investigation into the DNA-binding properties of this compound derivatives is warranted to fully elucidate their therapeutic potential.

V. Conclusion

The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors with significant anti-proliferative activity. The data presented in this guide demonstrates their ability to target key signaling pathways involved in cancer progression. The detailed experimental protocols provide a framework for the continued investigation and validation of these promising therapeutic agents. Further exploration of their multi-targeting capabilities and potential alternative mechanisms of action will be crucial in realizing their full clinical potential.

References

A Comparative Guide to the Efficacy of 4-Bromo-1H-pyrazole-3-carboxamide Compounds: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of 4-Bromo-1H-pyrazole-3-carboxamide derivatives, a promising class of compounds in oncology research. This document synthesizes experimental data to highlight their therapeutic potential, focusing on their mechanism of action as kinase inhibitors.

The this compound scaffold has emerged as a significant pharmacophore in the development of targeted cancer therapies.[1] Derivatives of this core structure have demonstrated potent inhibitory activity against key signaling proteins implicated in cancer progression, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).[1][2][3] This guide focuses on the preclinical data of a key example from this class, FN-1501, and its close analog, compound 8t, to illustrate the translation of in vitro potency to in vivo therapeutic effect.

Mechanism of Action: Dual Inhibition of FLT3 and CDKs

The primary mechanism of action for these compounds is the inhibition of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[1][3] Both FLT3 and CDKs are critical regulators of cell proliferation and survival.[1][4] Mutations leading to the constitutive activation of FLT3 are common in AML and are associated with a poor prognosis.[1] CDKs, particularly CDK2, CDK4, and CDK6, are essential for cell cycle progression.[1][4] By simultaneously targeting these kinases, this compound derivatives can induce cell cycle arrest and apoptosis in cancer cells.[3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cyclin Cell Cycle Regulation cluster_proliferation Proliferation & Survival Pathways FLT3_Receptor FLT3 Receptor STAT5 STAT5 FLT3_Receptor->STAT5 AKT AKT FLT3_Receptor->AKT ERK ERK FLT3_Receptor->ERK CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT->Proliferation ERK->Proliferation FN_1501 FN-1501 / 8t FN_1501->FLT3_Receptor Inhibits FN_1501->CyclinD_CDK46 Inhibits FN_1501->CyclinE_CDK2 Inhibits Kinase_Inhibition_Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Kinase (FLT3/CDK) - Peptide Substrate - ATP - Test Compound Start->Prepare_Reaction Incubate Incubate at Room Temperature Prepare_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Phosphorylation Measure Phosphorylation (Mobility Shift Assay) Stop_Reaction->Measure_Phosphorylation Calculate_IC50 Calculate IC50 Measure_Phosphorylation->Calculate_IC50

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-1H-pyrazole-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Bromo-1H-pyrazole-3-carboxamide analogs, drawing upon available experimental data from studies on pyrazole-based compounds as potential therapeutic agents. While comprehensive SAR studies specifically focused on this scaffold are limited, this document synthesizes findings from related series of pyrazole carboxamides to offer insights into the key structural determinants of biological activity.

Quantitative Data Summary

The following table summarizes the biological activity of selected this compound analogs and related compounds from various studies. This allows for a direct comparison of the impact of substitutions on their inhibitory activities.

Compound IDR1 (at N1)R2 (Amide Substituent)Target/AssayActivity (IC50/EC50)Reference
Hypothetical Analog A HPhenylKinase X1.2 µMN/A
Hypothetical Analog B H4-MethoxyphenylKinase X0.8 µMN/A
Hypothetical Analog C H4-ChlorophenylKinase X1.5 µMN/A
Related Compound 1 Phenyl4-SulfamoylphenylCarbonic Anhydrase I59.8 nM[1]
Related Compound 2 Phenyl4-SulfamoylphenylCarbonic Anhydrase II24.1 nM[1]
Related Compound 3 3-Nitrophenyl4-SulfamoylphenylCarbonic Anhydrase IHigh Inhibition[2]
Related Compound 4 3-Nitrophenyl4-SulfamoylphenylCarbonic Anhydrase IIHigh Inhibition[2]

Note: Data for hypothetical analogs are illustrative due to the scarcity of direct SAR studies on the this compound core. Related compounds are provided for contextual comparison of the pyrazole carboxamide scaffold.

Structure-Activity Relationship Insights

From the broader literature on pyrazole carboxamides, several key SAR trends can be inferred and potentially extrapolated to the this compound scaffold:

  • Substitution at the Carboxamide Nitrogen (R2): The nature of the substituent on the amide nitrogen is a critical determinant of activity and selectivity. Aromatic and heteroaromatic rings are common. Electron-donating or -withdrawing groups on these rings can significantly modulate potency. For instance, in some series of kinase inhibitors, a piperazine ring at this position has been shown to be beneficial for activity.[3]

  • Role of the 4-Bromo Substituent: Halogenation at the C4 position of the pyrazole ring is a common strategy in medicinal chemistry. The bromine atom is a moderately sized, lipophilic, and electron-withdrawing group. It can influence the electronic properties of the pyrazole ring and participate in halogen bonding with the target protein, potentially enhancing binding affinity. In the context of antitubercular pyrazine carboxamides, halogen substitution has been noted for its importance in activity.[4]

  • Substitution at the Pyrazole N1 Position (R1): The substituent at the N1 position of the pyrazole ring can significantly impact the compound's properties. Large aromatic groups at this position have been explored in various anticancer agents.[5] The nature of this substituent can influence the orientation of the molecule within the binding pocket of the target enzyme.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of pyrazole carboxamide analogs are provided below.

General Synthesis of this compound Analogs:

A general synthetic route involves the reaction of a 4-bromo-1H-pyrazole-3-carbonyl chloride intermediate with a desired amine.

  • Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carbonyl chloride: 4-Bromo-1H-pyrazole-3-carboxylic acid is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically stirred at room temperature or heated to reflux until completion. The resulting acid chloride is then isolated.

  • Step 2: Amide Coupling: The 4-bromo-1H-pyrazole-3-carbonyl chloride is dissolved in an appropriate solvent (e.g., DCM, tetrahydrofuran) and reacted with the desired primary or secondary amine in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the HCl generated. The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified, typically by column chromatography.[6]

Kinase Inhibition Assay (General Protocol):

The inhibitory activity of the synthesized compounds against specific kinases is often evaluated using in vitro kinase assays.

  • Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by the reduction in phosphorylation in the presence of the test compound.

  • Procedure:

    • The kinase, substrate, and ATP are incubated in a buffer solution.

    • The test compound, dissolved in DMSO, is added at various concentrations.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[7]

Cell Proliferation Assay (MTT Assay):

This assay is commonly used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in DMSO, with a final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[8][9]

Visualizations

Signaling Pathway Diagram

G General Kinase Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Activates Pyrazole_Analog This compound Analog Pyrazole_Analog->Kinase_Cascade Inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation, Survival, etc. Gene_Expression->Cell_Proliferation

Caption: General kinase signaling pathway and the inhibitory action of pyrazole analogs.

Experimental Workflow Diagram

G Experimental Workflow for SAR Studies Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Purification_Characterization Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification_Characterization In_Vitro_Assays In Vitro Biological Assays Purification_Characterization->In_Vitro_Assays Kinase_Inhibition Kinase Inhibition Assay In_Vitro_Assays->Kinase_Inhibition Cell_Proliferation Cell Proliferation Assay (e.g., MTT) In_Vitro_Assays->Cell_Proliferation SAR_Analysis Structure-Activity Relationship Analysis Kinase_Inhibition->SAR_Analysis Cell_Proliferation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End Lead_Optimization->End

Caption: Workflow for the synthesis, evaluation, and optimization of pyrazole analogs.

References

comparative analysis of different synthetic routes to 4-Bromo-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of novel heterocyclic compounds is of paramount importance. 4-Bromo-1H-pyrazole-3-carboxamide is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of different synthetic routes to this compound, offering a detailed look at experimental protocols, quantitative data, and the strategic advantages of each approach.

Synthetic Strategies Overview

Two primary synthetic pathways to this compound have been identified and analyzed. Both routes converge on the key intermediate, 4-Bromo-1H-pyrazole-3-carboxylic acid, which is then converted to the final carboxamide product. The divergence lies in the method of obtaining this crucial carboxylic acid intermediate.

Route 1: This pathway commences with the oxidation of 4-bromo-3-methylpyrazole using a strong oxidizing agent, potassium permanganate, to yield 4-Bromo-1H-pyrazole-3-carboxylic acid.

Route 2: This alternative approach involves the direct bromination of 1H-pyrazole-3-carboxylic acid to produce the same intermediate, 4-Bromo-1H-pyrazole-3-carboxylic acid.

The subsequent and final step for both routes is the amidation of 4-Bromo-1H-pyrazole-3-carboxylic acid to afford the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary routes leading to the 4-Bromo-1H-pyrazole-3-carboxylic acid intermediate.

ParameterRoute 1: OxidationRoute 2: Bromination
Starting Material 4-bromo-3-methylpyrazole1H-pyrazole-3-carboxylic acid
Reagents Potassium permanganate, Water, Hydrochloric acidLiquid bromine, Tetrabutylammonium bromide, Potassium hydroxide, Water, Ethanol
Reaction Time 8 hours4 hours
Reaction Temperature 90 °C100 °C (reflux)
Yield 64.2%[1]Not explicitly stated, but implied to be a viable method.
Purity Not explicitly statedNot explicitly stated

Data for the final amidation step is outlined below. This step is common to both synthetic routes.

ParameterAmidation of 4-Bromo-1H-pyrazole-3-carboxylic acid
Starting Material 4-Bromo-1H-pyrazole-3-carboxylic acid
Reagents Amine source (e.g., ammonia), Coupling agents (e.g., DCC, EDC), Catalyst (e.g., DMAP)
Reaction Time Varies (typically a few hours to overnight)
Reaction Temperature Typically room temperature or 0 °C to room temperature
Yield Generally moderate to good, dependent on specific conditions and amine used.
Purity Dependent on purification method (e.g., crystallization, chromatography).

Experimental Protocols

Route 1: Oxidation of 4-bromo-3-methylpyrazole

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid [1]

  • To a 500 mL three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 4-bromo-3-methylpyrazole (0.05 mol) and 200 mL of water.

  • Stir the mixture and heat to 90 °C.

  • Add potassium permanganate (0.15 mol) in batches over the course of the reaction.

  • Maintain the reaction at 90 °C for 8 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove manganese dioxide. Wash the filter cake with water.

  • Concentrate the filtrate to approximately 30 mL.

  • Cool the concentrated solution to 0 °C and adjust the pH to 3 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with cold water, and dry to obtain 4-Bromo-1H-pyrazole-3-carboxylic acid.

Route 2: Bromination of 1H-pyrazole-3-carboxylic acid

Step 1: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid [1]

  • In a 100 mL reaction bottle, sequentially add 10 mL of water, 1H-pyrazole-3-carboxylic acid, liquid bromine, and tetrabutylammonium bromide.

  • Stir the mixture magnetically and heat to 100 °C in a heating mantle to achieve reflux.

  • After reflux is established, add potassium hydroxide from the top of the condenser and continue the reaction for 4 hours.

  • Following the reaction, add a sufficient amount of boiling water to dissolve the potassium bromide byproduct.

  • Separate the aqueous phase using a separatory funnel.

  • Add 60 mL of a 1:1 ethanol-water solvent mixture to dissolve the product completely.

  • Cool the solution to room temperature to induce crystallization.

  • Collect the crystals by filtration and dry them in an electric blast drying oven at room temperature for 24 hours to yield 4-Bromo-1H-pyrazole-3-carboxylic acid.

Final Step: Amidation of 4-Bromo-1H-pyrazole-3-carboxylic acid

The following is a general procedure for the amidation of a carboxylic acid, which can be adapted for 4-Bromo-1H-pyrazole-3-carboxylic acid.

  • In a suitable reaction flask, dissolve 4-Bromo-1H-pyrazole-3-carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (typically 1.1-1.5 equivalents).

  • Add the desired amine source (e.g., a solution of ammonia in an organic solvent, or an amine) (1-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).

  • Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Comparative Analysis and Logical Workflow

The choice between the two synthetic routes will depend on the availability of starting materials, desired scale, and safety considerations.

Route 1 (Oxidation) is a viable option if 4-bromo-3-methylpyrazole is readily available. The use of potassium permanganate as an oxidizing agent is a classic and effective method, although it requires careful handling and disposal of manganese waste. The reported yield of 64.2% is respectable for this type of transformation.[1]

Route 2 (Bromination) starts from the more readily available 1H-pyrazole-3-carboxylic acid. However, this route involves the use of hazardous liquid bromine, which requires stringent safety precautions. The use of a phase-transfer catalyst (tetrabutylammonium bromide) is a key feature of this method. While a specific yield is not provided in the available literature, it is presented as a practical synthetic method.[1]

The final amidation step is a standard and well-established chemical transformation. The use of coupling reagents like DCC or EDC is common for forming amide bonds from carboxylic acids and amines, generally providing good yields.

Synthetic_Routes cluster_0 Route 1: Oxidation cluster_1 Route 2: Bromination start1 4-Bromo-3-methylpyrazole step1 Oxidation (KMnO4, H2O, 90°C) start1->step1 intermediate 4-Bromo-1H-pyrazole-3-carboxylic acid step1->intermediate start2 1H-Pyrazole-3-carboxylic acid step2 Bromination (Br2, TBAB, KOH, 100°C) start2->step2 step2->intermediate amidation Amidation (Amine, Coupling Agent) intermediate->amidation final_product This compound amidation->final_product

Caption: Comparative workflow of two synthetic routes to this compound.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical progression from starting materials to the final product for both synthetic routes, highlighting the key transformations.

Experimental_Workflow cluster_route1 Route 1 cluster_route2 Route 2 A1 Start: 4-Bromo-3-methylpyrazole B1 Oxidation with KMnO4 A1->B1 C1 Workup & Isolation B1->C1 D Intermediate: 4-Bromo-1H-pyrazole-3-carboxylic acid C1->D A2 Start: 1H-Pyrazole-3-carboxylic acid B2 Bromination with Br2 A2->B2 C2 Workup & Isolation B2->C2 C2->D E Amidation Reaction D->E F Purification E->F G Final Product: This compound F->G

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Navigating the Kinome: A Comparison of 4-Bromo-1H-pyrazole-3-carboxamide Based Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

GOTHENBURG, Sweden – December 27, 2025 – In the intricate landscape of drug discovery, the selectivity of kinase inhibitors is a critical determinant of both therapeutic efficacy and safety. The 4-bromo-1H-pyrazole-3-carboxamide scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity and selectivity of inhibitors based on this core, offering valuable insights for researchers, scientists, and drug development professionals.

This publication delves into the selectivity profiles of two notable pyrazole-3-carboxamide derivatives: AT7519, a broad-spectrum cyclin-dependent kinase (CDK) inhibitor, and DC-K2in212, a more selective CDK2 inhibitor. By examining their interactions across the kinome, we can better understand the structure-activity relationships that govern selectivity and guide the development of next-generation targeted therapies.

Comparative Selectivity Profiles

The selectivity of a kinase inhibitor is paramount. A highly selective inhibitor targets a specific kinase, minimizing off-target effects and associated toxicities. Conversely, a multi-targeted inhibitor can be advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling pathway may be more effective. The following tables summarize the inhibitory activities of AT7519 and DC-K2in212, showcasing their distinct selectivity profiles.

Table 1: Inhibitory Activity of AT7519 against a Panel of Cyclin-Dependent Kinases. [1][2]

KinaseIC50 (nM)
CDK1/CycB210
CDK2/CycA47
CDK3/CycE360
CDK4/CycD1100
CDK5/p3513
CDK6/CycD3170
CDK9/CycT<10
GSK3β89

Table 2: Selectivity Profile of DC-K2in212. [3][4]

KinaseSelectivity (Fold difference vs. CDK2)
CDK1>10-fold
CDK4>10-fold
CDK6>10-fold
CDK7>10-fold
CDK9>10-fold
CDK12>10-fold

AT7519 demonstrates potent inhibition across multiple CDKs, classifying it as a multi-targeted inhibitor.[1][2] In contrast, DC-K2in212 exhibits a more focused activity, with at least a 10-fold higher potency for CDK2 compared to other tested CDKs.[4] This highlights how subtle structural modifications on the pyrazole-3-carboxamide scaffold can significantly influence the selectivity profile.

Kinome-Wide Cross-Reactivity of AT7519

To provide a comprehensive view of its cross-reactivity, AT7519 was profiled against a large panel of kinases using the KINOMEscan™ technology. This competition binding assay measures the ability of a compound to displace a ligand from the kinase active site, with the results reported as dissociation constants (Kd). The data reveals that while AT7519 is a potent CDK inhibitor, it also interacts with other kinases, albeit with lower affinity.

Table 3: KINOMEscan™ Selectivity Data for AT7519 (Selected Kinases). [5]

KinaseKd (nM)
CDK93.6
CDK216
CDK520
CDK164
GSK3B140
FLT3240
KIT1100
VEGFR23400

This broad profiling is crucial for anticipating potential off-target effects and understanding the full pharmacological profile of an inhibitor. The interaction with kinases such as FLT3 and KIT, for example, could contribute to both the therapeutic and adverse effects of the compound.

Experimental Protocols

To ensure the reproducibility and accuracy of selectivity and cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the purified kinase and its substrate (a specific peptide or protein) in the kinase buffer to the desired concentrations.

    • Prepare a serial dilution of the inhibitor in DMSO.

    • Prepare ATP solution (often containing a radioactive isotope like ³³P-ATP) in the kinase buffer.

  • Assay Procedure :

    • In a 96-well plate, add the inhibitor dilutions.

    • Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection and Data Analysis :

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated radioactive ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

KINOMEscan™ Competition Binding Assay (Kd Determination)

This high-throughput assay measures the binding affinity of an inhibitor to a large panel of kinases.

  • Assay Principle : The assay is based on a competition between the test inhibitor and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Assay Procedure :

    • A library of DNA-tagged kinases is used.

    • Each kinase is incubated with the immobilized ligand and the test inhibitor at various concentrations.

    • The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

  • Data Analysis :

    • The results are reported as the percentage of kinase bound to the immobilized ligand relative to a DMSO control.

    • The data is used to calculate the dissociation constant (Kd) for the interaction between the inhibitor and each kinase.

    • The results are often visualized in a "tree-spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Visualizing Cellular Pathways and Experimental Workflows

To better understand the context of inhibitor action and the methods used for their evaluation, the following diagrams are provided.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK Cyclin D Cyclin D Ras/MAPK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb pRb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication promotes AT7519 AT7519 AT7519->CDK4/6 AT7519->CDK2 DC-K2in212 DC-K2in212 DC-K2in212->CDK2

Caption: Simplified CDK signaling pathway in cell cycle progression.

Kinase_Profiling_Workflow cluster_workflow Kinase Inhibitor Selectivity Profiling Compound Synthesis Compound Synthesis {this compound derivative} Primary Assay Primary Biochemical Assay {IC50 determination against target kinase (e.g., CDK2)} Compound Synthesis->Primary Assay Selectivity Panel Kinase Selectivity Panel {Screening against a broad panel of kinases (e.g., KINOMEscan™)} Primary Assay->Selectivity Panel Cellular Assays Cell-Based Assays {Target engagement (e.g., CETSA),Downstream signaling,Anti-proliferative activity Selectivity Panel->Cellular Assays Data Analysis Data Analysis and Interpretation Selectivity profiling,SAR analysis,Lead optimization Cellular Assays->Data Analysis

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

Conclusion

The this compound scaffold serves as a versatile starting point for the development of potent kinase inhibitors. The comparative analysis of AT7519 and DC-K2in212 demonstrates that while both share a common core, their selectivity profiles can be dramatically different. Comprehensive cross-reactivity profiling, utilizing techniques such as KINOMEscan™, is indispensable for understanding the full spectrum of a compound's activity. This knowledge is crucial for the rational design of inhibitors with desired selectivity, ultimately leading to safer and more effective targeted therapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this dynamic field.

References

Benchmarking 4-Bromo-1H-pyrazole-3-carboxamide Derivatives Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. 4-Bromo-1H-pyrazole-3-carboxamide, in particular, serves as a versatile synthetic intermediate for the development of novel bioactive molecules, especially in oncology. While direct biological activity data for this compound itself is limited, its derivatives have demonstrated significant potential as potent kinase inhibitors.

This guide provides a comparative benchmark of a promising this compound derivative, compound 8t (chemical name to be inserted if available from full paper, structure shown in referenced studies), against established anticancer drugs. Compound 8t has been identified as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), both of which are crucial targets in cancer therapy, particularly in Acute Myeloid Leukemia (AML).[1]

The following sections will present a head-to-head comparison of Compound 8t with approved FLT3 inhibitors (Gilteritinib, Quizartinib, Sorafenib) and a known CDK inhibitor (AT-7519), supported by experimental data and detailed protocols.

Data Presentation: In Vitro Efficacy

The following tables summarize the inhibitory concentrations (IC50) and growth inhibitory concentrations (GI50) of Compound 8t and its comparators against key kinases and cancer cell lines.

Table 1: Kinase Inhibitory Activity (IC50)

CompoundFLT3 (nM)CDK2 (nM)CDK4 (nM)
Compound 8t 0.089 0.719 0.770
Gilteritinib0.29--
Quizartinib---
Sorafenib2.5--
AT-7519-47100

Data for Compound 8t from[1]. Data for Gilteritinib from[1]. Data for Sorafenib from a study on FLT3-ITD+ cells. Data for AT-7519 from[2]. A hyphen (-) indicates data not available or not applicable.

Table 2: Anti-proliferative Activity in FLT3-ITD+ AML Cell Line (MV4-11)

CompoundIC50 (nM)
Compound 8t 1.22
Gilteritinib0.92
Quizartinib0.56

Data for Compound 8t from[1]. Data for Gilteritinib from[1]. Data for Quizartinib from[3].

Table 3: Growth Inhibition (GI50) Against Selected NCI-60 Cancer Cell Lines for Compound 8t

Cell LineCancer TypeGI50 (µM)
SNB-75 CNS Cancer< 0.01
NCI-H460 Non-Small Cell Lung0.06
HS 578T Breast Cancer0.10
HCT-116 Colon Cancer0.11
U251 CNS Cancer0.11
COLO 205 Colon Cancer0.12
SW-620 Colon Cancer0.12
A498 Renal Cancer0.14
MCF7 Breast Cancer0.16
PC-3 Prostate Cancer0.18

This table presents a selection of the most sensitive cell lines to Compound 8t as reported in the NCI-60 screen.[1]

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT FLT3->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT->Proliferation Inhibitors Compound 8t Gilteritinib Quizartinib Sorafenib Inhibitors->FLT3

Caption: Simplified FLT3 signaling pathway and points of inhibition.

Kinase_Assay_Workflow A 1. Prepare Reagents - Kinase (FLT3/CDK) - Substrate - ATP - Test Compound B 2. Reaction Setup Add kinase, substrate, and test compound to microplate wells A->B C 3. Initiate Reaction Add ATP to start phosphorylation B->C D 4. Incubation Allow reaction to proceed at a set temperature and time C->D E 5. Detection Measure kinase activity (e.g., luminescence for ADP produced) D->E F 6. Data Analysis Calculate % inhibition and determine IC50 value E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Cell_Viability_Workflow A 1. Cell Seeding Plate cells (e.g., MV4-11) in 96-well plates B 2. Compound Treatment Add serial dilutions of test compounds to wells A->B C 3. Incubation Incubate for a specified period (e.g., 72 hours) B->C D 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo) C->D E 5. Signal Development Incubate to allow for colorimetric or luminescent signal to develop D->E F 6. Measurement Read absorbance or luminescence using a plate reader E->F G 7. Data Analysis Calculate % viability and determine IC50/GI50 values F->G

Caption: Workflow for a cell-based viability/proliferation assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (FLT3 & CDK)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

  • Reagent Preparation :

    • Prepare a reaction buffer appropriate for the specific kinase (e.g., for FLT3: 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the purified recombinant human kinase (e.g., FLT3, CDK2/cyclin A, CDK4/cyclin D1) to the desired concentration in the reaction buffer.

    • Prepare a solution of the specific peptide substrate and ATP. The ATP concentration is typically kept near its Km value for the kinase.

    • Prepare serial dilutions of the test compound (e.g., Compound 8t, comparators) in DMSO, followed by a further dilution in the reaction buffer.

  • Reaction Execution :

    • In a 96- or 384-well plate, add the kinase and the test compound dilutions.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

  • Signal Detection :

    • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™).

    • The luminescent signal is read using a microplate reader.

  • Data Analysis :

    • The raw data is normalized using controls (no enzyme for 100% inhibition, DMSO vehicle for 0% inhibition).

    • The normalized data is plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability/Anti-proliferation Assay (MTT Assay)

This protocol is used to measure the cytotoxic or cytostatic effects of a compound on a cancer cell line.

  • Cell Culture and Seeding :

    • Culture the desired cancer cell line (e.g., MV4-11) in the appropriate medium (e.g., RPMI-1640 with 10% fetal bovine serum) under standard conditions (37°C, 5% CO2).

    • Harvest cells in the logarithmic growth phase and seed them into 96-well microtiter plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation :

    • Incubate the plates for a specified duration, typically 48 to 72 hours, under standard cell culture conditions.

  • MTT Assay :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add a small volume (e.g., 10-20 µL) of the MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., 100 µL of a solution containing SDS and HCl) to each well to dissolve the formazan crystals.

    • Allow the plate to stand overnight in the incubator.

  • Data Acquisition and Analysis :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC50 or GI50 value.

References

Navigating the Spectroscopic Maze: A Comparative Guide to 4-Bromo-1H-pyrazole-3-carboxamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step. This guide provides a comparative analysis of the spectroscopic data for 4-Bromo-1H-pyrazole-3-carboxamide and its key isomers, offering a valuable resource for distinguishing between these closely related compounds. Due to the limited availability of direct experimental data for each isomer, this guide combines reported data for the parent compounds and closely related derivatives with theoretical predictions to facilitate informed structural elucidation.

The positional isomerism of the bromine atom and the carboxamide group on the pyrazole ring gives rise to distinct spectroscopic signatures. Understanding these differences is paramount for unambiguous characterization in synthesis and quality control. This guide focuses on the three primary isomers: this compound, 5-Bromo-1H-pyrazole-3-carboxamide, and 3-Bromo-1H-pyrazole-5-carboxamide.

Workflow for Spectroscopic Comparison of Isomers

The logical workflow for comparing the spectroscopic data of these isomers involves a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic_Comparison_Workflow cluster_Isomers Isomeric Compounds cluster_Techniques Spectroscopic Techniques cluster_Data_Analysis Data Analysis and Comparison I1 4-Bromo-1H-pyrazole- 3-carboxamide NMR NMR Spectroscopy (¹H, ¹³C) I1->NMR IR IR Spectroscopy I1->IR MS Mass Spectrometry I1->MS I2 5-Bromo-1H-pyrazole- 3-carboxamide I2->NMR I2->IR I2->MS I3 3-Bromo-1H-pyrazole- 5-carboxamide I3->NMR I3->IR I3->MS Table Tabular Data Comparison NMR->Table IR->Table MS->Table Structure Structural Elucidation Table->Structure

Caption: Logical workflow for the comparative spectroscopic analysis of pyrazole carboxamide isomers.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (Predicted and Reported for Related Compounds)

IsomerH on Pyrazole Ring (δ, ppm)NH₂ of Carboxamide (δ, ppm)NH of Pyrazole (δ, ppm)Solvent
This compound ~7.8-8.2 (s, 1H, H5)~7.0-7.5 (br s, 2H)~13.0-14.0 (br s, 1H)DMSO-d₆
5-Bromo-1H-pyrazole-3-carboxamide ~6.7-7.0 (s, 1H, H4)~7.0-7.5 (br s, 2H)~13.0-14.0 (br s, 1H)DMSO-d₆
3-Bromo-1H-pyrazole-5-carboxamide ~6.9-7.2 (s, 1H, H4)~7.0-7.5 (br s, 2H)~13.0-14.0 (br s, 1H)DMSO-d₆

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. The single proton on the pyrazole ring is expected to be a singlet for all isomers.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

IsomerC=O (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)
This compound ~160-165~140-145~95-100~130-135
5-Bromo-1H-pyrazole-3-carboxamide ~160-165~145-150~105-110~115-120
3-Bromo-1H-pyrazole-5-carboxamide ~160-165~120-125~110-115~140-145

Note: These are predicted chemical shifts. The position of the bromine atom significantly influences the chemical shifts of the adjacent carbon atoms.

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies)

IsomerN-H Stretch (pyrazole) (cm⁻¹)N-H Stretch (amide) (cm⁻¹)C=O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound ~3100-3300~3150-3400~1660-1680~550-650
5-Bromo-1H-pyrazole-3-carboxamide ~3100-3300~3150-3400~1660-1680~550-650
3-Bromo-1H-pyrazole-5-carboxamide ~3100-3300~3150-3400~1660-1680~550-650

Note: The IR spectra are expected to be broadly similar, with subtle shifts in vibrational frequencies due to the different electronic environments of the functional groups.

Table 4: Mass Spectrometry Data (Expected Fragmentation)

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 190/192 (M⁺, M⁺+2)174/176 ([M-NH₂]⁺), 146/148 ([M-CONH₂]⁺), 111 ([M-Br]⁺)
5-Bromo-1H-pyrazole-3-carboxamide 190/192 (M⁺, M⁺+2)174/176 ([M-NH₂]⁺), 146/148 ([M-CONH₂]⁺), 111 ([M-Br]⁺)
3-Bromo-1H-pyrazole-5-carboxamide 190/192 (M⁺, M⁺+2)174/176 ([M-NH₂]⁺), 146/148 ([M-CONH₂]⁺), 111 ([M-Br]⁺)

Note: The presence of bromine will result in a characteristic isotopic pattern (M⁺ and M⁺+2) with approximately equal intensity. The fragmentation patterns are expected to be similar, but relative intensities of fragment ions may vary.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized methodologies for the key techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

  • ¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Spectra are recorded on an FT-IR spectrometer.

  • Parameters: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable volatile solvent.

  • Ionization: Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI) can be used. EI will typically produce more fragmentation, which can be useful for structural elucidation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and fragments.

Conclusion

The differentiation of this compound isomers relies on a careful and integrated analysis of data from multiple spectroscopic techniques. While a complete experimental dataset for each isomer is not currently available, the combination of data from related compounds and theoretical predictions provides a strong basis for their characterization. The most significant distinguishing features are expected in the ¹H and ¹³C NMR spectra, where the position of the bromine substituent will have a pronounced effect on the chemical shifts of the pyrazole ring protons and carbons. IR and mass spectrometry provide complementary information for confirming the presence of functional groups and determining the molecular weight and fragmentation patterns. This guide serves as a foundational resource for researchers working with these important heterocyclic compounds.

assessing the novelty of newly synthesized 4-Bromo-1H-pyrazole-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Novelty of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of newly synthesized this compound derivatives, assessing their novelty by benchmarking their performance against established alternatives in oncology and infectious diseases. The content is supported by experimental data and detailed methodologies to aid in research and development.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a prominent structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of pyrazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The this compound scaffold, in particular, serves as a versatile starting point for creating novel derivatives. The bromine atom at the 4-position provides a reactive site for synthetic modifications, enabling the fine-tuning of pharmacological properties to develop new therapeutic agents, especially in oncology and for infectious diseases.

Assessing Novelty: A Comparative Analysis

The novelty of a new chemical entity is determined by its structural uniqueness and, more importantly, its improved performance over existing standards. This section compares the biological activity of new pyrazole derivatives against established drugs.

Anticancer Activity: Kinase Inhibition

A primary focus for pyrazole derivatives has been the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. Fms-like tyrosine kinase 3 (FLT3) is a key target in Acute Myeloid Leukemia (AML), with mutations occurring in approximately 30% of AML patients.[3]

Newly synthesized 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives have shown exceptional potency against FLT3 and Cyclin-Dependent Kinases (CDKs).[3] The data below compares a lead novel compound, Derivative 8t , with its parent compound (FN-1501) and other established anticancer agents.

Data Presentation: Anticancer and Kinase Inhibitory Activity

Compound/DrugTarget KinaseIC50 (nM)[3]Target Cell LineIC50 / GI50 (nM)[3]
Novel Derivative 8t FLT3 0.089 MV4-11 (AML) 1.22
CDK20.719
CDK40.770
FN-1501 (Parent Cmpd)FLT32.33MV4-11 (AML)-
CDK21.02
CDK40.39
Gilteritinib FLT3 -Relapsed/Refractory FLT3-mutated AML FDA Approved [4]
Midostaurin FLT3 -Newly Diagnosed FLT3-mutated AML FDA Approved [5]
Quizartinib FLT3 -Relapsed/Refractory FLT3-mutated AML Approved in Japan [4][6]
DoxorubicinTopoisomerase II-MCF-7 (Breast)950[2]
ErlotinibEGFR-Various-

IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50 (Growth inhibition 50) is the concentration of drug that causes 50% inhibition of cell growth.

The novelty of Derivative 8t is highlighted by its sub-nanomolar IC50 value against FLT3, showing significantly higher potency than its parent compound FN-1501.[3] Its efficacy is competitive with, and in some cases may exceed, that of established second-generation FLT3 inhibitors like Gilteritinib and Quizartinib, marking it as a promising candidate for further development.[3][4]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrazole derivatives have been explored for this purpose. While specific data for this compound derivatives is emerging, related structures provide a relevant benchmark. A recently synthesized N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative demonstrated activity against extensively drug-resistant (XDR) Salmonella Typhi.

Data Presentation: Antimicrobial Activity

Compound/DrugTarget OrganismMethodMIC (µg/mL)Reference
Pyrazine Carboxamide 5d XDR S. TyphiAgar Well Diffusion6250 (6.25 mg/mL)[7]
Neomycin Sulfate (Standard)Gram-positive/negativeDisc Diffusion10 (for comparison)[2]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

The data indicates that while pyrazole-based structures possess antimicrobial potential, significant optimization is required to achieve the potency of established antibiotics. The novelty in this area lies in identifying scaffolds that are effective against highly resistant strains like XDR S. Typhi.[7]

Experimental Protocols

Detailed and reproducible methodologies are critical for validating research findings. The following are generalized protocols for the synthesis and evaluation of this compound derivatives.

Synthesis of 4-(Amino)-1H-pyrazole-3-carboxamide Core

This protocol outlines a general path to the core structure, which can then be derivatized. It is based on the synthesis of related amino-pyrazole carboxamides.[3]

  • Amide Coupling: React 4-nitro-1H-pyrazole-3-carboxylic acid with a desired amine (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline) in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (Dimethylformamide). Stir at room temperature for several hours.

  • Nitro Group Reduction: The resulting nitro-pyrazole intermediate is then reduced to the corresponding amine. This is commonly achieved using a reducing agent like iron powder (Fe) in the presence of an acid such as acetic acid or ammonium chloride in a solvent mixture like ethanol/water. The reaction is typically heated to reflux for several hours.

  • Purification: After the reaction is complete, the crude product is purified, often by column chromatography on silica gel, to yield the desired 4-amino-1H-pyrazole-3-carboxamide derivative.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[9]

  • Cell Seeding: Plate cancer cells (e.g., MV4-11, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and grow for 24 hours.[10][11]

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the appropriate cell culture medium. Treat the cells with these varying concentrations and incubate for a period of 48 to 72 hours.[10]

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9][11]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • IC50/GI50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or GI50 value is determined by plotting the viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[8][12]

  • Compound Preparation: Prepare a stock solution of the synthesized pyrazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).[8]

  • Inoculum Preparation: Grow the test bacterium overnight and then dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Further dilute this to the final inoculum density of about 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the assessment of these novel derivatives.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start 4-Bromo-1H-pyrazole- 3-carboxylic Acid step1 Amide Coupling (e.g., with substituted aniline) start->step1 Reagents step2 Derivatization (e.g., Suzuki Coupling) step1->step2 Intermediate purify Purification (Column Chromatography) step2->purify Crude Product screen Primary Screening purify->screen Pure Derivatives anticancer Anticancer Assays (MTT, Kinase) screen->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) screen->antimicrobial data Data Analysis (IC50 / MIC) anticancer->data antimicrobial->data

Caption: Workflow for Synthesis and Evaluation of Novel Derivatives.

G receptor FLT3 Receptor dimer Dimerization & Autophosphorylation receptor->dimer ligand FLT3 Ligand ligand->receptor ras RAS/MEK/ERK Pathway dimer->ras pi3k PI3K/AKT Pathway dimer->pi3k stat5 STAT5 Pathway dimer->stat5 outcome Cell Proliferation, Survival, Differentiation ras->outcome pi3k->outcome stat5->outcome inhibitor 4-Bromo-1H-pyrazole- 3-carboxamide Derivative inhibitor->dimer INHIBITS

Caption: Simplified FLT3 Kinase Signaling Pathway Inhibition.

G start_node start_node process_node process_node decision_node decision_node end_node end_node fail_node fail_node start Synthesized New Derivative lit_review Literature Review: Existing Compounds & Targets start->lit_review bio_assay In Vitro Biological Assays (e.g., Kinase, MTT, MIC) lit_review->bio_assay compare Compare Data to Standard Drugs / Alternatives bio_assay->compare is_potent Is Activity Superior or Novel? compare->is_potent is_novel Novel Compound Identified is_potent->is_novel  Yes not_novel Not Novel or Requires Optimization is_potent->not_novel  No

Caption: Logical Workflow for Assessing Compound Novelty.

References

Lack of Peer-Reviewed Efficacy Data for 4-Bromo-1H-pyrazole-3-carboxamide Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed literature reveals a significant gap in publicly available data regarding the specific efficacy of 4-Bromo-1H-pyrazole-3-carboxamide. While the broader class of pyrazole carboxamide derivatives has been the subject of extensive research, leading to the development of various therapeutic agents and agrochemicals, specific experimental data on the biological activity of this compound is not available in the reviewed literature.

The existing body of research extensively covers the synthesis and biological evaluation of numerous derivatives of pyrazole carboxamide. These studies highlight the diverse therapeutic potential of this class of compounds, with derivatives showing promise as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1] For instance, certain derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3) for cancer therapy.[2][3] Others have been explored for their effectiveness against various plant pathogens.

However, these studies focus on molecules where the this compound core has been further functionalized. The specific efficacy, quantitative experimental data (such as IC₅₀ or EC₅₀ values), detailed experimental protocols for biological assays, and associated signaling pathways for the parent compound, this compound, are not detailed in the available scientific literature.

The literature does recognize 4-bromo-1H-pyrazole and its carboxylic acid or ester derivatives as important intermediates in the synthesis of these more complex, biologically active molecules.[4][5][6] These precursors are valued for their utility in building a diverse library of pyrazole derivatives for drug discovery and agrochemical research.[4][5]

Due to the absence of specific peer-reviewed data on the efficacy of this compound, a direct comparison with other alternatives, including the presentation of quantitative data, experimental protocols, and signaling pathways as requested, cannot be constructed. The available scientific literature primarily supports its role as a chemical intermediate for the synthesis of other bioactive pyrazole derivatives. Further research is required to elucidate the specific biological activities and therapeutic potential of this compound itself.

References

Safety Operating Guide

Prudent Disposal of 4-Bromo-1H-pyrazole-3-carboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Bromo-1H-pyrazole-3-carboxamide based on information for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was located. Therefore, it is imperative that all procedures are conducted in consultation with your institution's Environmental Health and Safety (EHS) department and in strict accordance with local, regional, and national regulations. A thorough risk assessment should be performed before handling this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are familiar with the potential hazards associated with this compound and related brominated heterocyclic compounds. These compounds are generally treated as hazardous and may be harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves that are resistant to the chemical.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving high-temperature incineration.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous.

    • This includes the pure compound, contaminated materials (e.g., weighing paper, gloves, and absorbent pads), and any solutions containing the compound.

    • Segregate this waste from non-hazardous and other incompatible chemical waste streams. Specifically, it should be categorized as a halogenated organic waste.

  • Containerization and Labeling:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.

    • Liquid Waste: If the compound is in solution, use a designated, leak-proof container suitable for halogenated organic liquids.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Waste Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within your laboratory.

    • This area should be well-ventilated and away from incompatible materials.

  • Arrange for Professional Disposal:

    • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Quantitative Data for Structurally Similar Compounds

The following table summarizes hazard information for compounds structurally related to this compound. This data should be used as a general guideline to infer the potential hazards of the target compound.

Compound NameHazard Statements
4-Bromo-1H-pyrazole-3-carbonitrileHarmful if swallowed, in contact with skin or if inhaled.[2]
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acidHarmful in contact with skin, Harmful if inhaled, May cause respiratory irritation, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[3]
4-Bromo-1H-pyrazole-3-carboxylic acid methyl esterHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[4]

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound in the provided search results. The standard and recommended procedure is to engage a licensed professional waste disposal service for high-temperature incineration.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Identify This compound Waste assess_hazards Assess Hazards (Consult SDS of similar compounds and institutional EHS) start->assess_hazards select_ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe segregate_waste Segregate as Halogenated Organic Waste select_ppe->segregate_waste containerize Use Labeled, Sealed, Compatible Container segregate_waste->containerize store Store in Designated Hazardous Waste Area containerize->store request_pickup Request Waste Pickup from EHS store->request_pickup professional_disposal Professional Disposal (e.g., Incineration) request_pickup->professional_disposal end_process End of Disposal Process professional_disposal->end_process

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.